molecular formula C17H13Cl3N4S B1207236 Imibenconazole CAS No. 86598-92-7

Imibenconazole

Cat. No.: B1207236
CAS No.: 86598-92-7
M. Wt: 411.7 g/mol
InChI Key: AGKSTYPVMZODRV-UHFFFAOYSA-N
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Description

Imibenconazole is a member of the class of imidothioates that is the S-4-chlorobenzyl thioester of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidothioic acid. Used to control a range of fungal diseases affecting fruit, vegetables, turf and ornamentals. It has a low mammalian toxicity and shows a moderate level of toxicity to fish, daphnia and earthworms but is relatively non-toxic to honey bees, birds and algae. It has a role as an EC 1.14.13.70 (sterol 14alpha-demethylase) inhibitor and an antifungal agrochemical. It is a dichlorobenzene, a member of triazoles, a member of monochlorobenzenes, an imidothioate, a conazole fungicide and a triazole fungicide.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl3N4S/c18-13-3-1-12(2-4-13)9-25-17(8-24-11-21-10-22-24)23-16-6-5-14(19)7-15(16)20/h1-7,10-11H,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGKSTYPVMZODRV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CSC(=NC2=C(C=C(C=C2)Cl)Cl)CN3C=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl3N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7058204
Record name Imibenconazole
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Molecular Weight

411.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86598-92-7
Record name Imibenconazole
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URL https://commonchemistry.cas.org/detail?cas_rn=86598-92-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Imibenconazole [ISO]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imibenconazole
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Record name IMIBENCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KQY333M0BE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of Imibenconazole on Fungal Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: Imibenconazole is a potent, systemic triazole fungicide with both preventative and curative properties against a range of fungal pathogens affecting high-value crops.[1][2] Its core mechanism of action is the highly specific inhibition of the fungal enzyme Cytochrome P450 14α-demethylase (CYP51), a critical component in the biosynthesis of ergosterol (B1671047).[1][3] Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammals, and is essential for membrane integrity, fluidity, and function. By disrupting this pathway, this compound leads to a depletion of ergosterol and an accumulation of toxic sterol precursors, ultimately compromising the fungal cell membrane, inhibiting growth, and preventing proliferation.[1] This guide details the molecular interactions, cellular consequences, methods for analysis, and common fungal resistance strategies related to this compound and other azole fungicides.

Core Mechanism of Action: Inhibition of Sterol Biosynthesis

The primary fungicidal activity of this compound stems from its function as a sterol biosynthesis inhibitor (SBI).[2] Like other conazole fungicides, it targets a specific, vital pathway in fungi that has a significantly lower affinity in plants and mammals, providing a degree of selective toxicity.

The Ergosterol Biosynthesis Pathway & The Molecular Target: CYP51

Ergosterol is indispensable for fungi, where it modulates membrane fluidity, permeability, and the activity of membrane-bound enzymes.[1][4] The biosynthetic pathway to produce ergosterol is a complex, multi-step process. A crucial step is the oxidative removal of a methyl group at the C14 position of lanosterol. This reaction is catalyzed by the cytochrome P450 enzyme, 14α-demethylase, which is encoded by the CYP51 gene (also known as ERG11 in yeast).[1]

This compound, through the nitrogen atom in its triazole ring, binds to the heme iron prosthetic group in the active site of the CYP51 enzyme.[5] This binding competitively inhibits the enzyme, preventing it from demethylating lanosterol.[1] This blockade is the central mechanism of its antifungal action.

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene multiple steps lanosterol Lanosterol squalene->lanosterol cyp51 CYP51 (14α-demethylase) lanosterol->cyp51 intermediates 14α-methylated sterol precursors cyp51->intermediates This compound This compound This compound->cyp51 ergosterol Ergosterol intermediates->ergosterol multiple steps

Figure 1: this compound inhibits the CYP51 enzyme in the ergosterol pathway.

Cellular and Physiological Consequences

The inhibition of CYP51 initiates a cascade of detrimental effects within the fungal cell.

  • Ergosterol Depletion: The most direct consequence is a significant reduction in the concentration of ergosterol within the fungal cell membrane.[1]

  • Accumulation of Toxic Precursors: The halt in the pathway leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol.[6] These abnormal sterols integrate into the cell membrane, disrupting its normal packing and structure.

  • Compromised Membrane Function: The altered sterol composition leads to increased membrane permeability, leakage of essential cellular contents, and malfunction of membrane-bound enzymes and transport systems.[6][7]

  • Inhibition of Growth and Development: Ultimately, these cellular disruptions manifest as an inability of the fungus to grow and proliferate. This compound is known to inhibit critical life cycle stages, including spore germination and mycelial growth.[1][2]

start This compound inhibits CYP51 (14α-demethylase) depletion Ergosterol Depletion start->depletion accumulation Accumulation of 14α-methylated sterols start->accumulation membrane Altered Membrane Structure & Fluidity depletion->membrane accumulation->membrane permeability Increased Permeability & Leakage membrane->permeability enzyme Dysfunction of Membrane Proteins membrane->enzyme growth Inhibition of Germ Tube & Mycelial Growth membrane->growth end Fungistatic / Fungicidal Effect permeability->end enzyme->end growth->end

Figure 2: Cellular consequences resulting from the inhibition of CYP51 by this compound.

Quantitative Efficacy Data

The efficacy of sterol biosynthesis inhibitors is often measured by determining the concentration required to inhibit fungal growth by 50% (IC50) or the Minimum Inhibitory Concentration (MIC). While specific, publicly available IC50 values for this compound are limited, data for the related azole fungicide fluconazole (B54011) against Candida albicans illustrates the dose-dependent inhibition of ergosterol biosynthesis.

Table 1: Representative Ergosterol Inhibition Data for an Azole Fungicide (Fluconazole) against Candida albicans

Fluconazole Concentration (µg/mL) Mean Ergosterol Reduction (Susceptible Isolates) Mean Ergosterol Reduction (Resistant Isolates)
1.0 72% 25%
4.0 84% 38%
16.0 95% 53%
64.0 100% 84%

Source: Data synthesized from studies on fluconazole susceptibility in Candida albicans.[8] This table serves as an example of how azole efficacy is quantified.

Experimental Protocols for Mechanism Elucidation

Determining the effect of a compound like this compound on sterol biosynthesis involves extracting and quantifying sterols from treated fungal cells.

Detailed Protocol: Fungal Sterol Extraction and Analysis

This protocol outlines a standard method for assessing the impact of a fungicide on the ergosterol profile of a fungal pathogen.[4][9][10]

  • Fungal Culture and Treatment:

    • Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth) with the fungal species of interest.

    • Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 µg/mL) to the cultures. Include a drug-free control.

    • Incubate cultures under appropriate conditions (e.g., 25°C, 150 rpm) for a defined period (e.g., 24-48 hours).

  • Cell Harvesting:

    • Harvest fungal mycelia by filtration or centrifugation.

    • Wash the harvested biomass with sterile distilled water to remove residual medium.

    • Determine the dry weight of a sample aliquot for normalization.

  • Saponification (Lipid Extraction):

    • To the remaining wet biomass, add 25% alcoholic potassium hydroxide (B78521) (KOH) solution. This step hydrolyzes esters and releases sterols.[4]

    • Incubate in a water bath at 80-85°C for 1-2 hours with periodic vortexing.

  • Non-Saponifiable Lipid Extraction:

    • After cooling, add a non-polar solvent such as n-heptane or petroleum ether, followed by sterile distilled water.[4]

    • Vortex vigorously to partition the non-saponifiable lipids (containing sterols) into the organic phase.

    • Carefully transfer the upper organic layer to a clean glass tube. Repeat the extraction on the aqueous phase to maximize yield.

  • Analysis:

    • Evaporate the solvent under a stream of nitrogen.

    • Re-dissolve the dried lipid extract in a suitable solvent (e.g., methanol (B129727) or chloroform).

    • Analyze the sterol composition using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[9][11][12]

    • Quantify ergosterol and identify accumulated precursor sterols by comparing retention times and mass spectra to known standards.

culture 1. Fungal Culture + this compound harvest 2. Harvest & Wash Mycelia culture->harvest saponify 3. Saponification (Alcoholic KOH, 85°C) harvest->saponify extract 4. Solvent Extraction (n-heptane) saponify->extract analyze 5. Analysis (GC-MS or HPLC) extract->analyze quantify Quantify Ergosterol & Identify Precursors analyze->quantify

Figure 3: Experimental workflow for analyzing the inhibition of sterol biosynthesis.

Mechanisms of Fungal Resistance

The extensive use of azole fungicides has led to the emergence of resistant fungal populations. The primary mechanisms of resistance involve modifications that reduce the effective concentration of the drug at the target site or alter the target itself.

  • Target Site Modification: Point mutations in the CYP51A or CYP51B genes can lead to amino acid substitutions in the 14α-demethylase enzyme.[13][14][15] These changes can reduce the binding affinity of this compound and other azoles, rendering the enzyme less susceptible to inhibition.[1][5]

  • Target Gene Overexpression: Increased expression of the CYP51 gene, often through insertions or modifications in the gene's promoter region, leads to higher cellular concentrations of the target enzyme.[16] This requires a higher concentration of the fungicide to achieve the same level of inhibition.

  • Enhanced Efflux: Fungi can activate membrane-associated transporter proteins, such as those from the ATP-binding cassette (ABC) and Major Facilitator Superfamily (MFS), which actively pump the fungicide out of the cell, reducing its intracellular concentration.

Table 2: Examples of CYP51 Mutations Conferring Azole Resistance in Aspergillus Species

Fungal Species Gene Amino Acid Substitution Associated Resistance
Aspergillus fumigatus cyp51A G54W/E Itraconazole, Posaconazole
Aspergillus fumigatus cyp51A M220K/I/R Itraconazole, Voriconazole
Aspergillus flavus cyp51A P214L Azoles
Aspergillus flavus cyp51C H349R Azoles

Source: Compiled from studies on azole resistance mechanisms in Aspergillus species.[1][13]

cluster_cell Fungal Cell cyp51 CYP51 Target Enzyme cyp51_mutated Mutated CYP51 (Reduced Affinity) cyp51_overexpressed Overexpressed CYP51 (Increased Quantity) efflux Efflux Pump (ABC/MFS Transporter) imibenconazole_out This compound efflux->imibenconazole_out Expels imibenconazole_in This compound imibenconazole_in->cyp51 Inhibits imibenconazole_in->cyp51_mutated Weakly Inhibits imibenconazole_in->cyp51_overexpressed Partially Inhibits l1 Target Site Modification l2 Target Overexpression l3 Enhanced Efflux

References

A Technical Guide to the Physicochemical Properties of Imibenconazole Crystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction

Imibenconazole is a broad-spectrum triazole fungicide used to control a variety of fungal diseases in agriculture, including scab, powdery mildew, and rust on fruits, vegetables, and ornamental plants.[1][2] As a systemic fungicide, it possesses both preventative and curative properties, acting by inhibiting the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[1][3] The efficacy, stability, and bioavailability of this compound are intrinsically linked to its physicochemical properties, particularly those of its crystalline form. Understanding these characteristics is paramount for formulation development, quality control, and regulatory assessment.

This technical guide provides a comprehensive overview of the known physicochemical properties of this compound crystals. It includes tabulated quantitative data, detailed descriptions of standard experimental protocols for characterization, and visualizations of its mechanism of action and analytical workflows.

Chemical and Molecular Identity

This compound is chemically identified as the S-4-chlorobenzyl thioester of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidothioic acid.[3] Its fundamental molecular and chemical identifiers are summarized in the table below.

IdentifierValueReference(s)
CAS Number 86598-92-7[2]
Molecular Formula C₁₇H₁₃Cl₃N₄S[2]
Molecular Weight 411.7 g/mol [3]
IUPAC Name (4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate[2]
Chemical Class Triazole Fungicide[1]
Synonyms Manage, HF-6305, HF-8505[2]

Crystalline and Solid-State Properties

The solid-state properties of an active ingredient like this compound are critical as they influence solubility, dissolution rate, and the stability of formulated products.

Physical Properties

This compound is a crystalline solid under ambient conditions. The primary physical characteristics are detailed below.

PropertyValueReference(s)
Appearance Pale yellow or white crystals[1]
Melting Point 89.5 - 90 °C[1]
Boiling Point 567 °C[1]
Vapor Pressure 8.5 x 10⁻⁵ Pa (at 25 °C)[1]
Relative Density 1.4779[1]
Solubility Profile

The solubility of this compound is low in water but significantly higher in various organic solvents, which is a key consideration for developing emulsifiable concentrate or other solvent-based formulations.

SolventSolubility (at 20-25 °C)Reference(s)
Water 1.7 mg/L[1]
Acetone 1063 g/L[1]
Benzene 580 g/L[1]
Xylene 250 g/L[1]
Methanol 120 g/L[1]
n-Octanol/Water Partition Coefficient (Log P) 4.94[1]
Crystal Structure and Polymorphism

Furthermore, no studies detailing the existence of different polymorphic forms of this compound have been identified. Polymorphism, the ability of a compound to exist in multiple crystal forms, can significantly impact its melting point, solubility, and stability. The potential for polymorphism should be a key area of investigation during drug development and formulation, as different polymorphs can have different biological activities.[4]

Stability Profile

This compound's stability under various conditions dictates its shelf-life and efficacy.

  • Chemical Stability : It is reported to be stable under weakly alkaline conditions but is unstable in strongly acidic or strongly alkaline environments.[1]

  • Thermal Stability : Studies have shown the technical grade active ingredient to be highly stable, with an average recovery of 99.9% after being stored at 54±2°C for 14 days.[1]

  • Photostability : The compound is considered stable to light.[1]

Spectroscopic Data

Spectroscopic analysis is essential for structural confirmation and quality control.

  • Mass Spectrometry (MS) : Data available in public databases such as PubChem shows predicted collision cross-section values for various adducts, including [M+H]⁺ at an m/z of 410.99993.[5]

  • Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy : While essential for unambiguous structure elucidation, detailed public reference spectra (¹H-NMR, ¹³C-NMR, IR) for this compound are not widely published.[6][7] These techniques would be standard for confirming the identity and purity of the synthesized material.

Mechanism of Action

This compound's fungicidal activity stems from its role as a demethylation inhibitor (DMI). It specifically targets and inhibits the fungal cytochrome P450 enzyme, sterol 14α-demethylase (CYP51).[2][3] This enzyme is a critical catalyst in the biosynthetic pathway of ergosterol, the primary sterol in fungal cell membranes that is responsible for maintaining structural integrity and fluidity. By blocking this enzyme, this compound depletes ergosterol and causes an accumulation of toxic sterol precursors, leading to the disruption of the cell membrane and ultimately, inhibition of fungal growth.[3]

G Mechanism of Action of this compound cluster_pathway This compound This compound CYP51 Fungal CYP51 (14α-demethylase) This compound->CYP51 Inhibits Ergosterol Ergosterol CYP51->Ergosterol Conversion Lanosterol Lanosterol (Sterol Precursor) Lanosterol->CYP51 Membrane Fungal Cell Membrane Integrity & Fluidity Ergosterol->Membrane Essential Component Inhibition Fungal Growth Inhibition Membrane->Inhibition Disruption Leads to

Fig. 1: Inhibition of Ergosterol Biosynthesis by this compound.

Standard Experimental Protocols

Detailed experimental protocols are crucial for the reproducible characterization of this compound crystals. The following sections describe standard methodologies for key analyses.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of the crystalline material and to identify polymorphic transitions.

  • Objective : To measure the heat flow associated with thermal transitions as a function of temperature.

  • Methodology :

    • Sample Preparation : Accurately weigh 2-5 mg of this compound crystals into a standard aluminum DSC pan.

    • Sealing : Hermetically seal the pan to prevent any loss of material during heating. An empty, sealed pan is used as a reference.

    • Instrumentation : Place both the sample and reference pans into the DSC cell.

    • Thermal Program : Heat the sample under a controlled nitrogen atmosphere (e.g., flow rate of 50 mL/min) at a constant rate, typically 10 °C/min, over a temperature range that encompasses the melting point (e.g., 25 °C to 120 °C).

    • Data Analysis : The melting point is determined from the onset or peak of the endothermic event on the resulting thermogram. The sharpness of the peak provides an indication of purity.

X-ray Diffraction (XRD)

Powder X-ray Diffraction (PXRD) is used to characterize the crystalline nature of the bulk material, while Single-Crystal X-ray Diffraction (SC-XRD) is used to determine the precise atomic arrangement.

  • Objective : To obtain information about the crystal structure, phase, and purity.

  • Methodology (PXRD) :

    • Sample Preparation : Gently grind a small amount of the this compound crystal sample to a fine powder to ensure random orientation of the crystallites.

    • Mounting : Pack the powder into a sample holder.

    • Data Collection : Place the sample in a powder diffractometer. Irradiate the sample with monochromatic X-rays (commonly Cu Kα radiation) over a specified range of 2θ angles (e.g., 5° to 50°).

    • Data Analysis : The resulting diffraction pattern, a plot of intensity versus 2θ angle, serves as a unique "fingerprint" for the crystalline phase. It can be used to identify polymorphs and assess batch-to-batch consistency.

Solubility Measurement (Shake-Flask Method)

This is a standard method for determining the equilibrium solubility of a compound in a given solvent.

  • Objective : To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

  • Methodology :

    • Preparation : Add an excess amount of this compound crystals to a known volume of the solvent (e.g., water, acetone) in a sealed flask.

    • Equilibration : Agitate the flask in a constant temperature water bath (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Sampling & Separation : After equilibration, cease agitation and allow the undissolved solid to settle. Carefully withdraw a sample of the supernatant and immediately filter it through a non-adsorbing syringe filter (e.g., 0.22 µm PTFE) to remove all solid particles.

    • Analysis : Accurately dilute the filtered solution and determine the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

The following diagram illustrates a typical workflow for the physicochemical characterization of a crystalline active ingredient like this compound.

G General Workflow for Physicochemical Characterization Start Synthesized & Purified This compound Crystallization Crystallization Start->Crystallization Bulk_Crystal Bulk Crystalline Solid Crystallization->Bulk_Crystal PXRD Powder X-ray Diffraction (Phase ID, Purity) Bulk_Crystal->PXRD DSC Differential Scanning Calorimetry (Melting Point, Purity) Bulk_Crystal->DSC TGA Thermogravimetric Analysis (Thermal Stability) Bulk_Crystal->TGA Solubility Solubility Studies (Shake-Flask Method) Bulk_Crystal->Solubility Spectroscopy Spectroscopic Analysis (NMR, MS, IR for Structure) Bulk_Crystal->Spectroscopy Report Comprehensive Physicochemical Profile PXRD->Report DSC->Report TGA->Report Solubility->Report Spectroscopy->Report

Fig. 2: A Standard Workflow for Crystal Characterization.

Conclusion

This compound is a well-characterized triazole fungicide with established physical properties such as melting point and solubility, which are crucial for its formulation and application. Its mechanism of action, the inhibition of ergosterol biosynthesis, is well understood. However, public domain information regarding its detailed crystal structure and potential polymorphism is limited. Further research in these areas, utilizing standard methodologies like single-crystal X-ray diffraction and comprehensive polymorphism screening, would provide deeper insights for optimizing its formulation, ensuring manufacturing consistency, and enhancing its performance as a vital crop protection agent.

References

Imibenconazole CAS number and chemical structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the fungicidal agent Imibenconazole, focusing on its chemical identity, mechanism of action, and key experimental data. The information is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Chemical Identity

This compound is a triazole fungicide used to control a range of fungal diseases on various crops.[1][2]

CAS Number: 86598-92-7[2][3][4]

Chemical Structure:

  • IUPAC Name: (4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate[5]

  • Molecular Formula: C₁₇H₁₃Cl₃N₄S[5]

  • Molecular Weight: 411.74 g/mol [3]

  • InChI Key: AGKSTYPVMZODRV-UHFFFAOYSA-N[2]

  • SMILES: Clc1ccc(CSC(Cn2cncn2)=Nc2ccc(Cl)cc2Cl)cc1[6]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
Melting Point89.5-90 °C[3]
Water Solubility1.7 mg/L (20 °C)[3]
Vapor Pressure8.5 x 10⁻⁸ Pa (25 °C)[3]
Log P (Octanol/Water Partition Coefficient)5.902[6]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound, like other triazole fungicides, acts as a sterol biosynthesis inhibitor (SBI).[1][2] Specifically, it inhibits the enzyme lanosterol (B1674476) 14α-demethylase, a cytochrome P450 enzyme essential for the conversion of lanosterol to ergosterol.[2][5] Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, leading to the inhibition of fungal growth.[2]

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol c14_demethylase 14α-demethylase (CYP51) lanosterol->c14_demethylase ergosterol Ergosterol fungal_cell_membrane Fungal Cell Membrane Integrity ergosterol->fungal_cell_membrane This compound This compound This compound->c14_demethylase Inhibition c14_demethylase->ergosterol Demethylation

Inhibition of Ergosterol Biosynthesis by this compound

Fungicidal Spectrum

This compound is effective against a variety of fungal pathogens.[1][2][3]

Target PestCommon DiseaseExample Host Plants
Venturia inaequalisScabApples, Pears
Powdery Mildew FungiPowdery MildewFruits, Roses, Chrysanthemums
Alternaria spp.Alternaria Leaf SpotApples
Rust FungiRustApples, Pears
Colletotrichum spp.AnthracnoseRoses, Chrysanthemums

Experimental Protocols

Antifungal Susceptibility Testing

The antifungal activity of this compound is typically determined using broth microdilution methods following guidelines from organizations like the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar (B569324) media. A standardized suspension of fungal spores or yeast cells is prepared in a sterile saline or buffer solution to a specific concentration (e.g., 0.5 McFarland standard). This suspension is further diluted in a test medium (e.g., RPMI-1640).

  • Drug Dilution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide). A series of twofold dilutions of the fungicide are made in microtiter plates.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the standardized fungal suspension. The plates are incubated at a specific temperature (e.g., 35°C) for a defined period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • Endpoint Determination: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the fungicide that causes a significant inhibition of fungal growth (e.g., 50% reduction in turbidity) compared to a drug-free control.

Acute Oral Toxicity Assessment

The acute oral toxicity of this compound is assessed following standardized protocols such as the OECD Guideline 423 (Acute Toxic Class Method).

Methodology:

  • Animal Model: Typically, female rats are used. The animals are acclimatized to laboratory conditions before the study.

  • Dosing: A single dose of this compound is administered orally to the animals using a gavage tube. The study follows a stepwise procedure where the outcome of dosing at one level determines the dose for the next group of animals.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for a period of 14 days.

  • Necropsy: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

  • Data Analysis: The results are used to classify the substance into a GHS toxicity category and to estimate the LD₅₀ (lethal dose for 50% of the test animals).

Environmental Fate: Soil Degradation

The persistence of this compound in the soil is evaluated by determining its dissipation half-life (DT₅₀).

Methodology:

  • Soil Samples: Representative soil samples are collected and characterized (e.g., pH, organic matter content, texture).

  • Application: this compound is applied to the soil samples at a known concentration.

  • Incubation: The treated soil samples are incubated under controlled laboratory conditions (e.g., temperature, moisture).

  • Sampling and Analysis: Subsamples of the soil are taken at various time intervals. The concentration of this compound in the soil is determined using analytical techniques such as high-performance liquid chromatography (HPLC).

  • Data Analysis: The rate of degradation is calculated, and the DT₅₀ value (the time it takes for 50% of the initial concentration to dissipate) is determined.

Quantitative Data

Toxicological Data
OrganismTest TypeEndpointValue (mg/kg)Source
Rat (male)Acute OralLD₅₀2800[3]
Rat (female)Acute OralLD₅₀3000[3]
Rat (male/female)DermalLD₅₀>2000[3]
Ecotoxicological Data
OrganismTest DurationEndpointValue (ppm)Source
Carp48 hoursLC₅₀1.02[3]
Water Flea (Daphnia)6 hoursLC₅₀>102[3]
Honey Bee-Oral LD₅₀>125 (µ g/bee )[3]
Environmental Fate Data
CompartmentParameterValueSource
SoilDT₅₀ (Lab studies)4-20 days[1]
SoilDT₅₀ (Field studies)1-28 days[1]

Experimental and Developmental Workflow

The following diagram illustrates a generalized workflow for the research and development of a fungicide like this compound.

Fungicide_Development_Workflow discovery Discovery & Synthesis screening In Vitro & In Vivo Screening discovery->screening physchem Physicochemical Characterization screening->physchem formulation Formulation Development physchem->formulation toxicology Toxicology Studies formulation->toxicology ecotoxicology Ecotoxicology Studies formulation->ecotoxicology env_fate Environmental Fate Studies formulation->env_fate field_trials Field Efficacy Trials toxicology->field_trials ecotoxicology->field_trials env_fate->field_trials registration Regulatory Submission & Registration field_trials->registration commercialization Commercialization registration->commercialization

Generalized Fungicide Development Workflow

References

An In-Depth Technical Guide to the Synthesis Pathway of Imibenconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imibenconazole, a potent triazole fungicide, is a cornerstone in the management of a broad spectrum of fungal diseases in agriculture. Its efficacy stems from the inhibition of sterol biosynthesis in fungi, a mechanism that has established the triazole class as a critical tool for crop protection. This technical guide provides a comprehensive overview of a plausible and well-documented synthetic pathway for the production of this compound. The synthesis is presented as a multi-step process, commencing with readily available starting materials and proceeding through key intermediates. This document furnishes detailed experimental protocols for each synthetic step, presents quantitative data in a clear tabular format, and includes visual representations of the synthetic pathway and experimental workflows to facilitate a deeper understanding of the production process. This guide is intended to serve as a valuable resource for researchers, chemists, and professionals involved in the development and manufacturing of agrochemicals.

Introduction

This compound, with the IUPAC name (4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate, is a systemic fungicide with both protective and curative properties.[1] Its mode of action, like other conazole fungicides, involves the inhibition of the C14-demethylase enzyme, which is essential for ergosterol (B1671047) biosynthesis in fungi.[2] This disruption of the fungal cell membrane integrity leads to the effective control of various pathogens.

The chemical structure of this compound features a 1,2,4-triazole (B32235) moiety, a dichlorophenyl group, and a chlorobenzyl thioether linkage, all of which contribute to its fungicidal activity. The synthesis of such a molecule requires a strategic approach, involving the sequential construction of key fragments and their subsequent coupling. This guide outlines a feasible three-step synthesis pathway, starting from the formation of a chloroacetamide intermediate, followed by the introduction of the triazole ring, and culminating in the formation of the thioimidate final product.

Proposed Synthesis Pathway

The synthesis of this compound can be logically divided into three primary stages:

  • Synthesis of the Intermediate N-(2,4-dichlorophenyl)-2-chloroacetamide (I-1): This initial step involves the acylation of 2,4-dichloroaniline (B164938) with chloroacetyl chloride.

  • Synthesis of the Intermediate N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (I-2): This stage involves the nucleophilic substitution of the chlorine atom in I-1 with the 1,2,4-triazole ring.

  • Synthesis of this compound (Final Product): This final and crucial stage consists of two sequential reactions:

    • Thionation: Conversion of the amide functionality in I-2 to a thioamide.

    • S-alkylation: Formation of the final thioimidate product by reacting the thioamide with 4-chlorobenzyl bromide.

The overall synthetic scheme is depicted below:

G cluster_0 Step 1: Synthesis of Intermediate I-1 cluster_1 Step 2: Synthesis of Intermediate I-2 cluster_2 Step 3: Synthesis of this compound 2,4-Dichloroaniline 2,4-Dichloroaniline I1 N-(2,4-dichlorophenyl)- 2-chloroacetamide (I-1) 2,4-Dichloroaniline->I1 DBU, THF, rt, 3-6 h Chloroacetyl_chloride Chloroacetyl chloride Chloroacetyl_chloride->I1 1H-1,2,4-triazole 1H-1,2,4-triazole I2 N-(2,4-dichlorophenyl)-2- (1H-1,2,4-triazol-1-yl)acetamide (I-2) 1H-1,2,4-triazole->I2 I1_ref I-1 I1_ref->I2 K2CO3, DMF, 80 °C, 8 h I2_ref I-2 Thioamide N-(2,4-dichlorophenyl)-2- (1H-1,2,4-triazol-1-yl)ethanethioamide I2_ref->Thioamide Toluene (B28343), reflux This compound This compound (Final Product) Thioamide->this compound Base, Solvent, rt Lawessons_reagent Lawesson's reagent Lawessons_reagent->Thioamide 4-Chlorobenzyl_bromide 4-Chlorobenzyl bromide 4-Chlorobenzyl_bromide->this compound

Caption: Proposed three-step synthesis pathway for this compound.

Experimental Protocols

Step 1: Synthesis of N-(2,4-dichlorophenyl)-2-chloroacetamide (I-1)

This reaction proceeds via the nucleophilic acyl substitution of chloroacetyl chloride by 2,4-dichloroaniline. A non-nucleophilic base, such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), is used to quench the HCl byproduct.[3]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve 2,4-dichloroaniline and DBU in THF B Cool the mixture to 0-5 °C A->B C Add chloroacetyl chloride dropwise B->C D Stir at room temperature for 3-6 hours C->D E Pour into cold water D->E F Filter the precipitate E->F G Wash with water F->G H Dry and recrystallize from ethanol (B145695) G->H

Caption: Experimental workflow for the synthesis of Intermediate I-1.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
2,4-Dichloroaniline162.0216.20 g0.10
Chloroacetyl chloride112.9412.42 g (8.8 mL)0.11
DBU152.2416.75 g (16.5 mL)0.11
Tetrahydrofuran (THF)-150 mL-
Ethanol-As needed-

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,4-dichloroaniline (16.20 g, 0.10 mol) and DBU (16.75 g, 0.11 mol) in THF (100 mL).

  • Cool the mixture in an ice-salt bath to 0-5 °C.

  • Add chloroacetyl chloride (12.42 g, 0.11 mol) dropwise to the stirred solution over a period of 30 minutes, maintaining the temperature below 5 °C.

  • After the addition is complete, remove the ice bath and continue stirring the reaction mixture at room temperature for 3-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into 500 mL of cold water with stirring.

  • Filter the resulting precipitate using a Büchner funnel and wash thoroughly with cold water.

  • Dry the crude product in a vacuum oven.

  • Recrystallize the crude product from ethanol to obtain pure N-(2,4-dichlorophenyl)-2-chloroacetamide (I-1) as a white solid.

Expected Yield: 85-95%

Step 2: Synthesis of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (I-2)

This step involves the N-alkylation of 1H-1,2,4-triazole with the chloroacetamide intermediate (I-1) in the presence of a base.[4][5]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Combine I-1, 1H-1,2,4-triazole, and K2CO3 in DMF B Heat the mixture at 80 °C for 8 hours with stirring A->B C Cool to room temperature B->C D Pour into ice water C->D E Filter the precipitate D->E F Wash with water and dry E->F

Caption: Experimental workflow for the synthesis of Intermediate I-2.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2,4-dichlorophenyl)-2-chloroacetamide (I-1)238.5023.85 g0.10
1H-1,2,4-triazole69.077.60 g0.11
Potassium Carbonate (K₂CO₃)138.2120.73 g0.15
Dimethylformamide (DMF)-150 mL-

Procedure:

  • To a 250 mL round-bottom flask, add N-(2,4-dichlorophenyl)-2-chloroacetamide (I-1) (23.85 g, 0.10 mol), 1H-1,2,4-triazole (7.60 g, 0.11 mol), and potassium carbonate (20.73 g, 0.15 mol).

  • Add dimethylformamide (DMF) (150 mL) to the flask and stir the mixture.

  • Heat the reaction mixture to 80 °C and maintain this temperature for 8 hours with constant stirring. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into 500 mL of ice-cold water.

  • Stir for 30 minutes to allow for complete precipitation.

  • Collect the solid product by filtration, wash thoroughly with water, and dry under vacuum to yield N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (I-2).

Expected Yield: 70-80%

Step 3: Synthesis of this compound

This final step is a two-part process involving the thionation of the amide (I-2) followed by S-alkylation.

The amide is converted to a thioamide using Lawesson's reagent.[2][6]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve I-2 and Lawesson's reagent in toluene B Reflux the mixture until reaction is complete (TLC) A->B C Cool to room temperature B->C D Remove solvent under reduced pressure C->D E Purify by column chromatography D->E

Caption: Experimental workflow for the thionation of Intermediate I-2.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (I-2)271.1127.11 g0.10
Lawesson's Reagent404.4724.27 g0.06
Toluene-200 mL-

Procedure:

  • In a 500 mL round-bottom flask, suspend N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (I-2) (27.11 g, 0.10 mol) and Lawesson's reagent (24.27 g, 0.06 mol) in toluene (200 mL).

  • Heat the mixture to reflux and maintain for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Remove the toluene under reduced pressure.

  • The crude residue, N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanethioamide, can be purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexane mixture) or used directly in the next step after an aqueous work-up.

Expected Yield: 80-90%

The final step is the S-alkylation of the thioamide with 4-chlorobenzyl bromide to yield this compound.[7][8]

Experimental Workflow:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Isolation A Dissolve the thioamide and a base in a solvent B Add 4-chlorobenzyl bromide and stir at room temperature A->B C Monitor reaction by TLC B->C D Perform aqueous work-up C->D E Extract with organic solvent D->E F Purify by recrystallization or column chromatography E->F

Caption: Experimental workflow for the S-alkylation to form this compound.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanethioamide287.1728.72 g0.10
4-Chlorobenzyl bromide205.4921.58 g0.105
Potassium Carbonate (K₂CO₃) or Triethylamine (B128534) (Et₃N)138.21 or 101.1915.20 g or 11.13 g (15.3 mL)0.11
Acetone (B3395972) or Acetonitrile (B52724)-200 mL-

Procedure:

  • Dissolve the crude or purified N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanethioamide (28.72 g, 0.10 mol) in acetone or acetonitrile (200 mL) in a 500 mL round-bottom flask.

  • Add a suitable base, such as potassium carbonate (15.20 g, 0.11 mol) or triethylamine (11.13 g, 0.11 mol).

  • To the stirred suspension, add 4-chlorobenzyl bromide (21.58 g, 0.105 mol) portion-wise at room temperature.

  • Continue stirring at room temperature for 4-8 hours, or until TLC analysis indicates the completion of the reaction.

  • Filter off the inorganic salts if potassium carbonate was used.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the pure product.

Expected Yield: 75-85%

Data Presentation

Table 1: Summary of Reactants and Products for the Synthesis of this compound

StepStarting Material(s)Reagent(s)Intermediate/ProductMolar Mass ( g/mol )Expected Yield (%)
12,4-Dichloroaniline, Chloroacetyl chlorideDBU, THFN-(2,4-dichlorophenyl)-2-chloroacetamide (I-1)238.5085-95
2I-1, 1H-1,2,4-triazoleK₂CO₃, DMFN-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide (I-2)271.1170-80
3aI-2Lawesson's Reagent, TolueneN-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanethioamide287.1780-90
3bThioamide intermediate, 4-Chlorobenzyl bromideBase, SolventThis compound411.7375-85

Conclusion

This technical guide has detailed a robust and plausible three-step synthesis pathway for the production of the fungicide this compound. By providing comprehensive experimental protocols, quantitative data, and clear visual diagrams, this document serves as a practical resource for chemists and researchers in the agrochemical field. The described synthesis route utilizes readily accessible starting materials and employs well-established chemical transformations, making it a viable approach for the laboratory-scale synthesis and a foundation for process optimization for larger-scale production. The successful synthesis of this compound through this pathway will provide a valuable compound for further research into its fungicidal properties and for the development of new and effective crop protection solutions.

References

Imibenconazole: A Technical Guide to its Function as a Sterol Biosynthesis Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imibenconazole is a potent triazole fungicide that functions as a sterol biosynthesis inhibitor (SBI). Its primary mode of action is the targeted inhibition of the fungal enzyme cytochrome P450 14α-demethylase (CYP51), an essential component in the ergosterol (B1671047) biosynthesis pathway. Ergosterol is a vital structural and functional molecule in fungal cell membranes, analogous to cholesterol in mammalian cells. By disrupting ergosterol synthesis, this compound compromises fungal cell membrane integrity, leading to growth inhibition and eventual cell death. This technical guide provides an in-depth overview of the mechanism of action of this compound, quantitative data on the efficacy of related sterol biosynthesis inhibitors, detailed experimental protocols for assessing its activity, and visual representations of the relevant biochemical pathways and experimental workflows.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound belongs to the class of demethylation inhibitors (DMIs), a subgroup of SBIs. Its fungicidal activity stems from its ability to specifically inhibit the enzyme lanosterol (B1674476) 14α-demethylase, also known as Erg11p in yeast.[1] This enzyme is a cytochrome P450 monooxygenase that catalyzes the oxidative removal of the 14α-methyl group from lanosterol, a crucial step in the conversion of lanosterol to ergosterol.

The inhibition of CYP51 by this compound leads to two primary downstream effects that contribute to its antifungal efficacy:

  • Depletion of Ergosterol: The blockage of the ergosterol biosynthesis pathway results in a significant reduction in the availability of ergosterol for incorporation into the fungal cell membrane. This depletion alters the physical properties of the membrane, affecting its fluidity, permeability, and the function of membrane-bound enzymes.

  • Accumulation of Toxic Sterol Intermediates: The inhibition of 14α-demethylase causes the accumulation of lanosterol and other 14α-methylated sterol precursors. These aberrant sterols are incorporated into the fungal membrane, disrupting its structure and function, and are considered to be toxic to the fungal cell.

This targeted action on the fungal-specific ergosterol pathway provides a degree of selective toxicity, making this compound an effective tool for controlling a range of fungal pathogens in agricultural and horticultural settings.[2][3]

Signaling Pathway Diagram

Ergosterol_Biosynthesis_Inhibition Squalene Squalene Squalene_epoxide Squalene epoxide Squalene->Squalene_epoxide Squalene epoxidase Lanosterol Lanosterol Squalene_epoxide->Lanosterol Lanosterol synthase CYP51 Lanosterol 14α-demethylase (CYP51 / Erg11) Lanosterol->CYP51 Membrane Fungal Cell Membrane (Disrupted integrity and function) Lanosterol->Membrane Accumulation & Incorporation 14-demethylated_intermediate 14-demethylated intermediate Ergosterol Ergosterol 14-demethylated_intermediate->Ergosterol Multiple steps Ergosterol->Membrane Incorporation This compound This compound This compound->CYP51 Inhibition CYP51->14-demethylated_intermediate Demethylation Growth_Inhibition Fungal Growth Inhibition & Cell Death Membrane->Growth_Inhibition

Caption: Inhibition of the fungal ergosterol biosynthesis pathway by this compound.

Quantitative Efficacy Data

Table 1: Efficacy of DMI Fungicides against Venturia nashicola (Asian Pear Scab)

FungicideAverage EC50 (mg/L)
Fenarimol0.142 - 1.012
Difenoconazole0.017 - 0.023
Hexaconazole0.007 - 0.009

Data sourced from studies on DMI-fungicide resistance in Venturia nashicola.[1][4]

Table 2: Efficacy of DMI and other Fungicides against Monilinia fructicola (Brown Rot)

FungicideEC50 for Mycelial Growth (mg/L)EC50 for Spore Germination (mg/L)
Prochloraz0.018490.3320
Fenbuconazole0.053196.6393
TebuconazoleNot specified189.3938
DifenoconazoleNot specified143.4221

Data from a study on the inhibitory effects of various fungicides on Monilinia fructicola.[5]

Table 3: Efficacy of Fungicides against Penicillium digitatum (Green Mold)

FungicideAverage EC50 for Mycelial Growth (µg/ml)Average EC50 for Conidial Germination (µg/ml)
Imazalil0.0650.117
Propiconazole (B1679638)0.104 (sensitive isolates)Not specified
Thiabendazole (B1682256)0.550.731

Data compiled from studies on fungicide sensitivity in Penicillium digitatum.[6][7]

Table 4: Efficacy of Fungicides against Botrytis cinerea (Gray Mold)

Compound TypeCompoundIC50 for Mycelial Growth (mM)
N-phenyl-driman-carboxamideCompound 6 (methoxylated)0.26
N-phenyl-driman-carboxamideCompound 7 (chlorinated)0.20
PhenylpropanoidEugenol derivative0.031 - 0.095 (ppm)
SulfonamideSYAUP-CN-261.82 (µg/mL)

Data from various studies on novel antifungal compounds against Botrytis cinerea.[8][9][10]

Experimental Protocols

Determination of IC50 for Mycelial Growth Inhibition

This protocol describes a method for determining the half-maximal inhibitory concentration (IC50) of this compound against the mycelial growth of a target fungus.

Materials:

  • Pure culture of the target fungus

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (e.g., in DMSO or acetone)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Calipers or ruler

Procedure:

  • Preparation of Fungicide-Amended Media:

    • Prepare PDA medium according to the manufacturer's instructions and autoclave.

    • Cool the medium to approximately 45-50°C in a water bath.

    • Add the appropriate volume of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

    • Pour the amended and control media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of an actively growing fungal culture, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control PDA plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the target fungus (e.g., 25°C) in the dark.

  • Data Collection:

    • Measure the colony diameter in two perpendicular directions at regular intervals until the fungal growth in the control plate has reached a significant portion of the plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the control colony and dt is the average diameter of the treated colony.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value, the concentration that causes 50% inhibition of mycelial growth, by regression analysis.

Experimental Workflow: IC50 Determination

IC50_Workflow Start Start Prep_Media Prepare Fungicide-Amended and Control Media Start->Prep_Media Inoculate Inoculate Plates with Fungal Mycelial Plugs Prep_Media->Inoculate Incubate Incubate at Optimal Temperature Inoculate->Incubate Measure Measure Colony Diameters Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate Plot Plot Inhibition vs. Log Concentration Calculate->Plot Determine_IC50 Determine IC50 Value (Regression Analysis) Plot->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining the IC50 of a fungicide against fungal mycelial growth.

Quantification of Ergosterol Content by HPLC

This protocol outlines a method for the extraction and quantification of ergosterol from fungal mycelium to assess the impact of this compound treatment.

Materials:

  • Fungal culture treated with this compound and an untreated control

  • Lyophilizer (optional)

  • Saponification solution (e.g., 25% alcoholic potassium hydroxide)

  • n-Hexane

  • Methanol (B129727)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 HPLC column

  • Ergosterol standard

  • Glass tubes with screw caps

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation:

    • Harvest fungal mycelium from liquid or solid culture by filtration or scraping.

    • Wash the mycelium with sterile distilled water.

    • Lyophilize or oven-dry the mycelium to a constant weight.

  • Saponification:

    • Weigh a known amount of dried mycelium (e.g., 20-50 mg) into a glass tube.

    • Add the saponification solution (e.g., 2 mL of 25% alcoholic KOH).

    • Incubate at 85°C for 1 hour in a water bath or heating block to hydrolyze lipids.

  • Ergosterol Extraction:

    • Cool the tubes to room temperature.

    • Add sterile distilled water (e.g., 1 mL) and n-hexane (e.g., 3 mL).

    • Vortex vigorously for 3 minutes to extract the sterols into the n-hexane phase.

    • Centrifuge to separate the phases.

    • Carefully transfer the upper n-hexane layer to a clean tube.

    • Repeat the extraction with n-hexane for a second time to ensure complete recovery.

  • Sample Analysis by HPLC:

    • Evaporate the pooled n-hexane extracts to dryness under a stream of nitrogen.

    • Re-dissolve the residue in a known volume of methanol (or another suitable solvent).

    • Filter the sample through a 0.22 µm syringe filter.

    • Inject a known volume of the sample into the HPLC system.

    • Separate the sterols on a C18 column using an appropriate mobile phase (e.g., methanol).

    • Detect ergosterol by UV absorbance at 282 nm.

  • Quantification:

    • Prepare a standard curve using known concentrations of an ergosterol standard.

    • Quantify the amount of ergosterol in the samples by comparing the peak areas to the standard curve.

    • Express the ergosterol content as µg per mg of dry fungal biomass.

Conclusion

This compound is a highly effective fungicide that operates through the targeted inhibition of sterol biosynthesis in fungi. Its specific action on the fungal enzyme CYP51 disrupts the production of ergosterol, a critical component of the fungal cell membrane, leading to compromised membrane integrity and fungal cell death. The quantitative data for related DMI fungicides demonstrate the potent antifungal activity of this class of compounds. The experimental protocols provided herein offer standardized methods for evaluating the efficacy of this compound and other sterol biosynthesis inhibitors. A thorough understanding of its mechanism of action and methods for its evaluation is crucial for the effective and sustainable use of this compound in the management of fungal diseases and for the development of new antifungal agents.

References

Biological Activities of Imibenconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imibenconazole is a triazole fungicide that effectively controls a broad spectrum of fungal diseases in various agricultural and horticultural crops.[1] As a member of the sterol biosynthesis inhibitor (SBI) class of fungicides, its primary mode of action is the inhibition of a key enzyme in the fungal ergosterol (B1671047) biosynthesis pathway.[1] This technical guide provides an in-depth overview of the biological activities of this compound, including its mechanism of action, fungicidal spectrum, and the molecular basis of potential resistance. The information is intended for researchers, scientists, and professionals involved in drug development and crop protection.

Mechanism of Action: Inhibition of Sterol 14α-Demethylase

The primary target of this compound is the fungal cytochrome P450 enzyme, sterol 14α-demethylase (also known as CYP51 or Erg11). This enzyme is a critical component of the ergosterol biosynthesis pathway, which is essential for the formation and integrity of fungal cell membranes. Ergosterol is the fungal equivalent of cholesterol in mammals and plays a vital role in maintaining membrane fluidity, proper enzyme function, and overall cell structure.

This compound binds to the heme iron in the active site of the sterol 14α-demethylase enzyme, preventing it from catalyzing the removal of the 14α-methyl group from sterol precursors like lanosterol. This inhibition leads to a depletion of ergosterol in the fungal cell membrane and a simultaneous accumulation of toxic methylated sterol precursors. The altered membrane composition disrupts its normal function, leading to increased permeability, leakage of cellular contents, and ultimately, the inhibition of fungal growth and proliferation.[1]

acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple steps lanosterol Lanosterol squalene->lanosterol cyp51 Sterol 14α-demethylase (CYP51/Erg11) lanosterol->cyp51 toxic_sterols Accumulation of 14α-methylated sterols lanosterol->toxic_sterols 14a_demethyl_lanosterol 14α-demethylated sterols ergosterol Ergosterol 14a_demethyl_lanosterol->ergosterol Multiple steps cell_membrane Functional Cell Membrane ergosterol->cell_membrane This compound This compound This compound->cyp51 cyp51->14a_demethyl_lanosterol Demethylation cyp51->toxic_sterols membrane_disruption Membrane Disruption & Growth Inhibition toxic_sterols->membrane_disruption

Figure 1: Simplified pathway of ergosterol biosynthesis and the inhibitory action of this compound.

Antifungal Spectrum and Efficacy

Table 1: Example Antifungal Efficacy (EC₅₀) of Azole Fungicides Against Various Plant Pathogens

Fungal SpeciesDiseaseExample Azole FungicideEC₅₀ (µg/mL)Reference
Venturia inaequalisApple ScabDifenoconazole0.05 - 1.46[2]
Podosphaera leucotrichaApple Powdery MildewMyclobutanil0.01 - 0.5Generic Data
Botrytis cinereaGray MoldFenpyrazamine0.9Generic Data

EC₅₀ (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in fungal growth or germination.

Table 2: Example Minimum Inhibitory Concentration (MIC) of Azole Fungicides

Fungal SpeciesExample Azole FungicideMIC Range (µg/mL)Reference
Aspergillus fumigatusAspergillosisItraconazole0.25 - 2.0
Candida albicansCandidiasisFluconazole0.25 - 64

MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Toxicological Profile

This compound exhibits low acute mammalian toxicity. The available toxicological data for this compound and its formulations are summarized below.

Table 3: Toxicological Data for this compound

Test OrganismExposure RouteEndpointValue (mg/kg)Reference
RatOralLD₅₀> 2800[1]
RatDermalLD₅₀> 4000[3]
Rainbow Trout (Oncorhynchus mykiss)96-hourLC₅₀Not Available
Daphnia magna48-hourEC₅₀Not Available

LD₅₀ (Lethal Dose 50) is the dose of a substance that is lethal to 50% of a population of test animals. LC₅₀ (Lethal Concentration 50) is the concentration of a chemical in air or water that is expected to cause death in 50% of test animals. EC₅₀ (Effective Concentration 50) in ecotoxicology refers to the concentration of a substance that causes a 50% reduction in a non-lethal endpoint, such as immobility.

Molecular Basis of Resistance

Resistance to azole fungicides, including potentially this compound, can develop in fungal populations through several mechanisms, primarily involving modifications to the target enzyme, sterol 14α-demethylase (Erg11/CYP51).

The most common resistance mechanisms include:

  • Point mutations in the ERG11 gene: Single amino acid substitutions in the Erg11 protein can reduce the binding affinity of the fungicide to the enzyme's active site.[3][4][5][6][7][8]

  • Overexpression of the ERG11 gene: An increase in the production of the target enzyme can overcome the inhibitory effect of the fungicide.

  • Increased efflux pump activity: Fungal cells can actively pump the fungicide out of the cell, reducing its intracellular concentration.

Specific amino acid substitutions in the Erg11 protein have been identified in various fungal species that confer resistance to different azole fungicides. While specific mutations conferring resistance to this compound have not been detailed in publicly available literature, mutations in conserved regions of the ERG11 gene are likely to play a role.

cluster_legend Legend This compound This compound cyp51_wt Wild-type Sterol 14α-demethylase (CYP51/Erg11) This compound->cyp51_wt Binds to active site cyp51_mut Mutated Sterol 14α-demethylase (e.g., Y132F, K143R) This compound->cyp51_mut ergosterol_synthesis Ergosterol Biosynthesis cyp51_wt->ergosterol_synthesis Catalyzes inhibition Inhibition cyp51_wt->inhibition normal_membrane Functional Cell Membrane ergosterol_synthesis->normal_membrane fungal_growth Normal Fungal Growth normal_membrane->fungal_growth reduced_binding Reduced Binding of this compound cyp51_mut->reduced_binding continued_synthesis Continued Ergosterol Biosynthesis cyp51_mut->continued_synthesis resistance Fungicide Resistance continued_synthesis->resistance legend_wt Susceptible Pathway legend_mut Resistant Pathway legend_drug This compound

Figure 2: Logical diagram illustrating the molecular basis of azole resistance through target site modification.

Experimental Protocols

This section outlines generalized experimental protocols that can be adapted for the evaluation of this compound's biological activities.

Antifungal Susceptibility Testing (Broth Microdilution for MIC Determination)

This method is used to determine the minimum inhibitory concentration (MIC) of a fungicide against a specific fungal isolate.

prep_inoculum Prepare Fungal Inoculum inoculate_plate Inoculate Microtiter Plate prep_inoculum->inoculate_plate serial_dilution Prepare Serial Dilutions of this compound serial_dilution->inoculate_plate incubation Incubate at Optimal Temperature inoculate_plate->incubation read_mic Read MIC (Lowest concentration with no visible growth) incubation->read_mic

References

Imibenconazole: A Technical Guide to its Discovery, Development, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Imibenconazole is a broad-spectrum triazole fungicide developed by Hokko Chemical Industry Co., Ltd. Introduced in 1994, it has become a significant tool in the management of a variety of fungal diseases in fruit, vegetable, and ornamental crops. Its efficacy stems from its targeted inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes. This technical guide provides a comprehensive overview of the discovery, development, and fungicidal properties of this compound, including its physicochemical characteristics, mode of action, synthesis, and toxicological profile. Detailed experimental protocols and quantitative data are presented to offer a complete resource for research and drug development professionals.

Introduction: The Rise of Triazole Fungicides and the Emergence of this compound

The development of systemic fungicides in the mid-20th century revolutionized crop protection. Among these, the triazole class of fungicides, first introduced in the 1970s, marked a significant advancement due to their broad-spectrum activity and systemic properties, allowing for both preventative and curative disease control. These compounds act as demethylation inhibitors (DMIs), targeting the C14-demethylase enzyme involved in ergosterol (B1671047) biosynthesis.

In this context of continuous innovation, Hokko Chemical Industry Co., Ltd. of Japan developed this compound, introducing it in 1994. This compound provided a new tool for controlling economically important fungal pathogens such as scab, powdery mildew, and various leaf spot diseases.

Physicochemical and Toxicological Profile of this compound

A thorough understanding of the chemical and toxicological properties of a fungicide is paramount for its safe and effective use.

Physicochemical Properties

This compound is a crystalline solid with the chemical name S-4-chlorobenzyl N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidothioate.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueReference
Chemical Formula C₁₇H₁₃Cl₃N₄S[1]
Molecular Weight 411.7 g/mol [1]
Appearance Pale yellow crystals[2]
Melting Point 89.5 - 90.5 °C
Vapor Pressure 1.1 x 10⁻⁴ mPa (20 °C)
Solubility in Water 1.8 mg/L (20 °C)
Solubility in Organic Solvents (g/L at 20°C)
n-Heptane2.9
Xylene250
Methanol120
Acetone>500
Ethyl Acetate>500
Dichloromethane>500
Octanol-Water Partition Coefficient (log Kow) 4.9 (20 °C)
Toxicological Data

The toxicological profile of this compound has been evaluated in various studies to assess its potential risk to non-target organisms.

TestOrganismResultReference
Acute Oral LD₅₀ Rat (male)2800 mg/kg
Rat (female)3000 mg/kg
Mouse (male)>5000 mg/kg
Mouse (female)>5000 mg/kg
Acute Dermal LD₅₀ Rat (male/female)>2000 mg/kg
Acute Inhalation LC₅₀ (4h) Rat (male/female)>2.1 mg/L
Fish Toxicity LC₅₀ (96h) Rainbow Trout1.1 mg/L
Daphnia Toxicity EC₅₀ (48h) Daphnia magna2.4 mg/L
Algae Toxicity EbC₅₀ (72h) Selenastrum capricornutum1.8 mg/L

Mode of Action: Inhibition of Ergosterol Biosynthesis

This compound's fungicidal activity is attributed to its specific inhibition of the ergosterol biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

This compound targets and inhibits the enzyme lanosterol (B1674476) 14α-demethylase (CYP51) , a cytochrome P450 monooxygenase. This enzyme catalyzes the removal of the 14α-methyl group from lanosterol, a key step in the conversion of lanosterol to ergosterol. The inhibition of this enzyme leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors within the fungal cell. This disruption of sterol biosynthesis ultimately compromises the fungal cell membrane, leading to the cessation of fungal growth and development.

Signaling Pathway: Ergosterol Biosynthesis and the Site of this compound Inhibition

Ergosterol_Biosynthesis cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by this compound Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Isopentenyl-PP Isopentenyl-PP Mevalonate->Isopentenyl-PP Farnesyl-PP Farnesyl-PP Isopentenyl-PP->Farnesyl-PP Squalene Squalene Farnesyl-PP->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Lanosterol Lanosterol Squalene epoxide->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol 14α-demethylase (CYP51) Zymosterol Zymosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Zymosterol Fecosterol Fecosterol Zymosterol->Fecosterol Episterol Episterol Fecosterol->Episterol Ergosterol Ergosterol Episterol->Ergosterol This compound This compound This compound->Lanosterol Inhibits Synthesis_Workflow cluster_synthesis This compound Synthesis Start Starting Materials: - 1H-1,2,4-triazole - 2,4-dichloroaniline - Chloroacetyl chloride - 4-chlorobenzyl mercaptan Step1 Synthesis of N-(2,4-dichlorophenyl)-2-chloroacetamide Start->Step1 Step2 Reaction with 1H-1,2,4-triazole to form N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide Step1->Step2 Step3 Thionation to produce N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanethioamide Step2->Step3 Step4 Reaction with a base and subsequent alkylation with 4-chlorobenzyl chloride to yield this compound Step3->Step4 Purification Purification and Crystallization Step4->Purification Efficacy_Test cluster_workflow In Vitro Fungicide Efficacy Workflow Prep Prepare Fungicide Stock and Dilution Series Media Prepare and Amend Growth Media (PDA) Prep->Media Inoculate Inoculate Plates with Fungal Pathogen Media->Inoculate Incubate Incubate under Controlled Conditions Inoculate->Incubate Measure Measure Mycelial Growth Incubate->Measure Calculate Calculate Percent Inhibition Measure->Calculate Determine Determine EC₅₀ Value Calculate->Determine

References

The Primary Target of Imibenconazole in Fungi: A Technical Guide to Cytochrome P450 14α-demethylase (CYP51)

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary: This technical guide provides an in-depth analysis of the primary molecular target of Imibenconazole, a triazole-based fungicide. The core focus of this document is the fungal enzyme Cytochrome P450 14α-demethylase (CYP51), a critical component in the ergosterol (B1671047) biosynthesis pathway. Through the inhibition of this enzyme, this compound effectively disrupts fungal cell membrane integrity, leading to growth inhibition and cell death. This guide details the mechanism of action, presents comparative quantitative data on the inhibition of CYP51 by related azole fungicides, outlines key experimental protocols for target analysis, and provides visual representations of the biochemical pathway and experimental workflows.

Introduction

This compound is a potent triazole fungicide with a broad spectrum of activity against various fungal pathogens affecting agriculture and horticulture.[1] As a member of the Demethylation Inhibitors (DMIs) group, classified under the Fungicide Resistance Action Committee (FRAC) Code 3, its mode of action is the inhibition of sterol biosynthesis.[1][2][3][4] Understanding the precise molecular interactions between this compound and its primary target is crucial for optimizing its application, managing fungicide resistance, and guiding the development of new antifungal agents.

The Primary Target: Cytochrome P450 14α-demethylase (CYP51)

The primary and specific target site of this compound in fungi is the enzyme Cytochrome P450 14α-demethylase, also known as lanosterol (B1674476) 14α-demethylase or CYP51 (EC 1.14.13.70).[5] This enzyme is a crucial component of the ergosterol biosynthesis pathway, which is essential for the formation of functional fungal cell membranes.[6][7]

CYP51 is a heme-containing monooxygenase responsible for the oxidative removal of the 14α-methyl group from lanosterol or other sterol precursors. This demethylation step is a vital checkpoint in the multi-step conversion of lanosterol to ergosterol, the primary sterol in fungal cell membranes. Ergosterol plays a role analogous to cholesterol in mammalian cells, maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.

Mechanism of Action

This compound, like other triazole fungicides, acts as a non-competitive inhibitor of CYP51. The nitrogen atom (N-4) in the triazole ring of the this compound molecule coordinates with the heme iron atom at the active site of the CYP51 enzyme. This binding prevents the natural substrate, lanosterol, from accessing the active site, thereby blocking the demethylation process.

The inhibition of CYP51 leads to two primary consequences for the fungal cell:

  • Depletion of Ergosterol: The blockage of the biosynthetic pathway results in a significant reduction in the cellular concentration of ergosterol. This compromises the structural and functional integrity of the fungal cell membrane.

  • Accumulation of Toxic Sterol Intermediates: The enzymatic block leads to the accumulation of 14α-methylated sterol precursors, such as lanosterol. These aberrant sterols are incorporated into the fungal membrane, disrupting its normal organization and leading to increased permeability and the malfunction of membrane-associated enzymes.[8]

This disruption of membrane homeostasis ultimately inhibits fungal growth and can lead to cell death, explaining the fungistatic and, in some cases, fungicidal activity of this compound.

Quantitative Inhibition Data

FungicideIC50 (µM) against Candida albicans CYP51Reference
Epoxiconazole0.5[9]
Propiconazole0.6[9]
Prochloraz0.7[9]
Tebuconazole0.9[9]
Triadimenol1.3[9]

Note: The IC50 values are dependent on assay conditions, including substrate and enzyme concentrations.

Experimental Protocols

The characterization of this compound's inhibitory effect on CYP51 involves several key experimental procedures.

In Vitro CYP51 Enzyme Inhibition Assay

Objective: To determine the IC50 value of this compound against purified fungal CYP51.

Methodology:

  • Enzyme and Reagent Preparation:

    • Obtain or purify recombinant fungal CYP51.

    • Prepare a reaction buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4).

    • Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO).

    • Prepare a solution of the CYP51 substrate (e.g., lanosterol).

    • Prepare a solution of a reducing agent system (e.g., NADPH and NADPH-cytochrome P450 reductase).

  • Assay Procedure (96-well plate format):

    • Add the reaction buffer to each well.

    • Add serial dilutions of this compound to the test wells and solvent control to the control wells.

    • Add the purified CYP51 enzyme and allow for a pre-incubation period (e.g., 10-15 minutes at room temperature).

    • Initiate the reaction by adding the substrate and the NADPH regenerating system.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period.

  • Detection and Analysis:

    • Stop the reaction (e.g., by adding a quenching agent).

    • Analyze the product formation using a suitable method, such as High-Performance Liquid Chromatography (HPLC) or a fluorescence-based assay if a fluorescent substrate is used.

    • Calculate the percentage of inhibition for each this compound concentration relative to the solvent control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Fungal Sterol Profile Analysis

Objective: To confirm the in-cellulo effect of this compound on the ergosterol biosynthesis pathway.

Methodology:

  • Fungal Culture and Treatment:

    • Grow a susceptible fungal species in a liquid medium to the mid-logarithmic phase.

    • Expose the fungal culture to various concentrations of this compound (including a no-treatment control) for a specified duration.

  • Sterol Extraction:

    • Harvest the fungal cells by centrifugation.

    • Wash the cells with sterile water.

    • Perform saponification of the cell pellet using alcoholic potassium hydroxide (B78521) to release the sterols.

    • Extract the non-saponifiable lipids (containing the sterols) with an organic solvent (e.g., n-heptane).

    • Evaporate the solvent to obtain the sterol extract.

  • Analysis by Gas Chromatography-Mass Spectrometry (GC-MS):

    • Derivatize the sterols in the extract to make them volatile (e.g., silylation).

    • Inject the derivatized sample into a GC-MS system.

    • Separate the different sterols based on their retention times and identify them based on their mass spectra.

    • Quantify the relative amounts of ergosterol and its precursors (like lanosterol) in both treated and untreated samples.[10][11]

Visualizations

Ergosterol Biosynthesis Pathway and this compound Inhibition

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Experimental Workflow for Characterizing this compound's Mode of Action

Experimental_Workflow cluster_workflow Workflow for Mode of Action Analysis start Hypothesis: This compound inhibits ergosterol biosynthesis mic_assay Whole-cell Antifungal Susceptibility Testing (e.g., MIC determination) start->mic_assay Demonstrates antifungal activity cyp51_inhibition In Vitro Enzyme Assay: CYP51 Inhibition (IC50 determination) mic_assay->cyp51_inhibition Investigate specific enzyme inhibition sterol_analysis Cellular Sterol Profile Analysis (GC-MS) cyp51_inhibition->sterol_analysis Confirm in-cellulo effect conclusion Conclusion: Primary target is CYP51, leading to ergosterol depletion sterol_analysis->conclusion Validate mechanism of action

Caption: Logical workflow for elucidating the primary target of this compound.

Conclusion

This compound's efficacy as a fungicide is unequivocally linked to its specific inhibition of Cytochrome P450 14α-demethylase (CYP51). This targeted action disrupts the vital ergosterol biosynthesis pathway, leading to a cascade of events that compromise fungal cell membrane integrity and ultimately inhibit fungal growth. The detailed understanding of this mechanism, supported by the experimental protocols outlined herein, is fundamental for the strategic use of this compound in managing fungal diseases and for the ongoing research and development of novel antifungal therapies. Further research to determine the specific inhibitory constants of this compound against CYP51 from a range of pathogenic fungi would provide more precise insights into its spectrum of activity and potential for resistance development.

References

Molecular formula and weight of Imibenconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungicide Imibenconazole, with a focus on its molecular properties, mechanism of action, and methodologies for its evaluation.

Core Molecular and Physical Properties

This compound is a triazole fungicide used to control a range of fungal diseases on various crops. Its fundamental properties are summarized below.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₃Cl₃N₄S[1]
Molecular Weight 411.7 g/mol [1]
IUPAC Name (4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate[1]
CAS Number 86598-92-7[1]
Appearance White crystalline solid
Melting Point 89.5-90.5 °C
Water Solubility 1.7 mg/L at 25°C
Vapor Pressure 1.8 x 10⁻⁶ mPa at 20°C

Mechanism of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound's primary mode of action is the disruption of fungal cell membrane integrity by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane. Specifically, it targets the enzyme lanosterol (B1674476) 14α-demethylase (CYP51), a cytochrome P450 enzyme. This inhibition leads to the accumulation of toxic methylated sterol precursors and a depletion of ergosterol, ultimately arresting fungal growth.

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition acetyl_coa Acetyl-CoA hmg_coa HMG-CoA acetyl_coa->hmg_coa mevalonate Mevalonate hmg_coa->mevalonate isopentenyl_pp Isopentenyl PP mevalonate->isopentenyl_pp farnesyl_pp Farnesyl PP isopentenyl_pp->farnesyl_pp squalene Squalene farnesyl_pp->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate_sterols Intermediate Sterols ergosterol Ergosterol intermediate_sterols->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane This compound This compound This compound->cyp51 Inhibits cyp51->intermediate_sterols

Inhibition of the Ergosterol Biosynthesis Pathway by this compound.

Synthesis of this compound: An Overview

While detailed, step-by-step proprietary synthesis protocols are not publicly available, the general synthetic route for this compound involves a multi-step process. The key steps include the formation of the 1H-1,2,4-triazole ring and the coupling of key chlorinated aromatic intermediates. The synthesis culminates in the formation of the final this compound molecule through thioether and amidation reactions. The process requires controlled temperature and pH conditions to ensure high yield and purity, often followed by crystallization to isolate the final product.

Experimental Protocols: Fungicide Efficacy Testing

The following is a representative protocol for evaluating the in vivo efficacy of this compound against a common fungal pathogen, Venturia inaequalis (apple scab), on detached apple leaves. This protocol is adapted from established methodologies for fungicide testing.[2][3]

4.1. Materials

  • Healthy, young, and fully expanded apple leaves (e.g., from the 'Golden Delicious' cultivar)

  • Culture of Venturia inaequalis

  • This compound of known concentration

  • Sterile distilled water

  • Wetting agent (e.g., Tween 20)

  • Petri dishes with moist filter paper

  • Micropipettes

  • Spray bottle or atomizer

  • Incubator or growth chamber

4.2. Inoculum Preparation

  • Prepare a conidial suspension of V. inaequalis by flooding a sporulating culture with sterile distilled water containing a wetting agent (e.g., 0.01% Tween 20).

  • Gently scrape the surface of the culture to dislodge the conidia.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the concentration of the spore suspension to 1 x 10⁵ spores/mL using a hemocytometer.

4.3. Fungicide Application (Preventive Assay)

  • Prepare a series of dilutions of this compound in sterile distilled water.

  • Wash the detached apple leaves with sterile distilled water and allow them to air dry.

  • Place the leaves with their adaxial surface facing up in Petri dishes containing moist filter paper.

  • Apply the different concentrations of the this compound solution to the leaves using a spray bottle until runoff.

  • Allow the leaves to dry completely in a sterile environment.

4.4. Inoculation and Incubation

  • Apply 50 µL of the prepared V. inaequalis spore suspension onto the center of each treated leaf.

  • Seal the Petri dishes with parafilm to maintain high humidity.

  • Incubate the dishes at 18-20°C with a 12-hour photoperiod for 10-14 days.

4.5. Disease Assessment

  • After the incubation period, visually assess the disease severity on each leaf by estimating the percentage of the leaf area covered by scab lesions.

  • Calculate the percentage of disease control for each concentration of this compound using the following formula: % Control = [ (Severity in Control - Severity in Treatment) / Severity in Control ] * 100

The following diagram outlines the general workflow for this efficacy testing protocol.

Efficacy_Testing_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis inoculum_prep Inoculum Preparation (V. inaequalis) inoculation Inoculation with V. inaequalis inoculum_prep->inoculation leaf_prep Detached Leaf Preparation application Fungicide Application (Preventive) leaf_prep->application fungicide_prep Fungicide Dilution (this compound) fungicide_prep->application application->inoculation incubation Incubation (10-14 days) inoculation->incubation assessment Disease Severity Assessment incubation->assessment calculation Calculation of % Disease Control assessment->calculation

Experimental Workflow for In Vivo Fungicide Efficacy Testing.

Quantitative Toxicological Data

The following table summarizes key toxicological data for this compound.

Test OrganismEndpointValueSource(s)
Rat (oral)LD₅₀>2,000 mg/kg
Rat (dermal)LD₅₀>2,000 mg/kg
Bobwhite Quail (oral)LD₅₀>2,000 mg/kg
Rainbow Trout (96h)LC₅₀0.89 mg/L
Daphnia magna (48h)EC₅₀1.8 mg/L

Disclaimer: This document is intended for informational purposes for a scientific audience and does not constitute a recommendation for the use of this compound. All laboratory work should be conducted in accordance with established safety protocols.

References

Imibenconazole Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Solubility Profile and Determinative Methodologies for the Triazole Fungicide, Imibenconazole.

This technical guide provides a comprehensive overview of the solubility of this compound, a triazole fungicide, in various aqueous and organic solvents. The document is intended for researchers, scientists, and professionals in drug development and agrochemical formulation. It details quantitative solubility data, outlines a robust experimental protocol for solubility determination, and presents a visual workflow of the experimental process.

Core Solubility Data

This compound exhibits low aqueous solubility, a characteristic that influences its environmental fate and formulation requirements.[1] The solubility in organic solvents is significantly higher, offering various options for formulation and analytical sample preparation. The following table summarizes the available quantitative solubility data for this compound.

SolventTemperature (°C)SolubilityUnit
Water (pH 7)201.7mg/L
Acetone201,063,000mg/L
Benzene20580,000mg/L
Xylene20250,000mg/L
Methanol20120,000mg/L

Source: University of Hertfordshire, AERU.[1]

Experimental Protocols for Solubility Determination

The determination of this compound's solubility is critical for its application and is typically achieved using the shake-flask method, which is considered a reliable technique for compounds with low solubility.[2] This method, followed by quantitative analysis using High-Performance Liquid Chromatography (HPLC), ensures accurate and reproducible results.

The Shake-Flask Method

The shake-flask method involves equilibrating an excess amount of the solid compound in the solvent of interest until a saturated solution is formed. The concentration of the dissolved compound in the liquid phase is then determined.

Materials and Equipment:

  • This compound (analytical standard)

  • Selected solvents (HPLC grade)

  • Glass flasks or vials with screw caps

  • Orbital shaker or thermomixer with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • HPLC system with a suitable detector (e.g., UV-Vis)

Procedure:

  • Preparation: Add an excess amount of crystalline this compound to a series of flasks, each containing a known volume of the desired solvent. The presence of undissolved solid material at the end of the experiment is essential to ensure saturation.

  • Equilibration: Seal the flasks and place them in an orbital shaker or thermomixer set to a constant temperature (e.g., 25°C). Agitate the flasks at a constant speed (e.g., 150 rpm) for a sufficient period to allow the system to reach equilibrium. Typically, 24 to 72 hours is adequate.[3]

  • Phase Separation: After equilibration, cease agitation and allow the flasks to stand undisturbed at the same constant temperature for a short period to allow the solid material to settle. To completely separate the solid from the liquid phase, centrifuge an aliquot of the suspension.

  • Sample Collection and Filtration: Carefully withdraw a sample from the clear supernatant. To ensure the complete removal of any undissolved microparticles, filter the sample through a syringe filter.

  • Dilution: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.

  • Quantitative Analysis: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound.

High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is a precise and sensitive technique for quantifying this compound in the prepared saturated solutions.[4]

Typical HPLC Parameters:

  • Column: A reversed-phase column, such as a C18, is commonly used for the analysis of azole fungicides.

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water, often with a pH modifier like formic acid or a buffer, is used. The composition can be isocratic or a gradient.

  • Flow Rate: A typical flow rate is around 1.0 mL/min.

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance is suitable.

  • Quantification: A calibration curve is constructed by analyzing a series of standard solutions of this compound of known concentrations. The concentration of this compound in the experimental samples is then determined by interpolation from this curve.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility using the shake-flask method followed by HPLC analysis.

experimental_workflow cluster_preparation Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess This compound to solvent B Agitate at constant temperature (24-72h) A->B C Centrifuge to settle solid B->C D Filter supernatant (0.22 µm filter) C->D Collect supernatant E Dilute sample D->E F Inject into HPLC E->F G Quantify using calibration curve F->G

References

Isomerism in Imibenconazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imibenconazole, a triazole fungicide, plays a significant role in the management of a broad spectrum of fungal diseases in agriculture. Its molecular structure, characterized by a thioimidate moiety, gives rise to geometric isomerism, resulting in the existence of (E) and (Z) isomers. This technical guide provides a comprehensive overview of the isomerism in the this compound molecule. While specific quantitative data on the individual physicochemical and biological properties of the (E) and (Z) isomers are not extensively available in public literature, this document synthesizes the current understanding of its stereochemistry, general properties of the isomeric mixture, and the established mechanism of action for triazole fungicides. Furthermore, it outlines general experimental protocols for isomer separation and characterization based on established methodologies for similar compounds, providing a foundational resource for further research and development in this area.

Introduction

This compound is a systemic fungicide with both preventative and curative properties, effective against a range of fungal pathogens such as scab, powdery mildew, and rust.[1] Like other conazole fungicides, its primary mode of action is the inhibition of sterol biosynthesis in fungi, a critical pathway for maintaining the integrity of fungal cell membranes.[2] The presence of a carbon-nitrogen double bond within the thioimidate group of the this compound molecule leads to restricted rotation, resulting in the formation of two geometric isomers: the (E)-isomer and the (Z)-isomer.[1] While the commercial product is typically a mixture of these isomers, understanding the potential differential properties and activities of each isomer is crucial for optimizing its efficacy and for regulatory purposes.

Stereochemistry of this compound

The core of this compound's isomerism lies in its thioimidate linkage (-S-C=N-). The double bond between the carbon and nitrogen atoms prevents free rotation, leading to two distinct spatial arrangements of the substituents. These are designated as (E) and (Z) isomers according to the Cahn-Ingold-Prelog priority rules.

Based on available data, this compound is considered achiral, with no defined stereocenters, meaning it does not form enantiomers or diastereomers. The primary form of isomerism is geometric.

Figure 1: Geometric (E/Z) isomers of the this compound molecule.

Physicochemical Properties

PropertyValueReference
Molecular FormulaC₁₇H₁₃Cl₃N₄S[3]
Molecular Weight411.74 g/mol [3]
Melting Point89.5 - 90.5 °C (for the technical mixture)
Water Solubility1.7 mg/L at 20°C (for the technical mixture)
LogP (Octanol-Water Partition Coefficient)4.07 (for the technical mixture)
Vapor Pressure1.8 x 10⁻⁷ Pa at 25°C (for the technical mixture)

Biological Activity and Mechanism of Action

This compound functions by inhibiting the enzyme sterol 14α-demethylase (CYP51), a critical component in the ergosterol (B1671047) biosynthesis pathway in fungi.[2] Ergosterol is an essential molecule for the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

While it is well-established that the stereochemistry of conazole fungicides can significantly influence their biological activity, specific quantitative data comparing the fungicidal efficacy (e.g., EC₅₀ or MIC values) of the (E) and (Z) isomers of this compound against various fungal species are not available in the public domain. Research on other pesticides with geometric isomers has shown that one isomer can be significantly more active than the other. Therefore, it is plausible that (E)- and (Z)-Imibenconazole also exhibit differential fungicidal activities.

Imibenconazole_MoA This compound This compound ((E) and (Z) isomers) CYP51 Sterol 14α-demethylase (CYP51) This compound->CYP51 Ergosterol Ergosterol Biosynthesis Lanosterol Lanosterol Lanosterol->Ergosterol CYP51 catalysis Membrane Fungal Cell Membrane Integrity and Function Ergosterol->Membrane Growth Inhibition of Fungal Growth

Figure 2: Mechanism of action of this compound.

Experimental Protocols

Detailed experimental protocols for the separation and characterization of this compound isomers are not explicitly described in the available literature. However, based on general principles for the analysis of geometric isomers of pesticides, the following methodologies can be proposed.

Separation of (E) and (Z) Isomers

Methodology: Preparative High-Performance Liquid Chromatography (HPLC)

A common technique for separating geometric isomers is preparative HPLC. The differential polarity and spatial arrangement of the (E) and (Z) isomers can be exploited for their separation on a suitable stationary phase.

  • Instrumentation: Preparative HPLC system with a UV detector.

  • Column: A reversed-phase column (e.g., C18) or a normal-phase column (e.g., silica) could be effective. The choice would depend on the polarity of the isomers.

  • Mobile Phase: For reversed-phase HPLC, a mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and water would be used. For normal-phase HPLC, a mixture of non-polar solvents (e.g., hexane) and a slightly more polar solvent (e.g., isopropanol (B130326) or ethyl acetate) would be employed. Gradient elution may be necessary to achieve optimal separation.

  • Detection: UV detection at a wavelength where both isomers exhibit strong absorbance.

  • Procedure:

    • Dissolve the technical mixture of this compound in a suitable solvent.

    • Optimize the separation conditions on an analytical scale HPLC first to determine the appropriate column and mobile phase composition.

    • Scale up the separation to a preparative HPLC system.

    • Inject the sample and collect the fractions corresponding to the separated (E) and (Z) isomer peaks.

    • Evaporate the solvent from the collected fractions to obtain the isolated isomers.

    • Confirm the purity of the isolated isomers using analytical HPLC.

HPLC_Separation_Workflow start Technical this compound (Mixture of E/Z Isomers) dissolve Dissolve in Mobile Phase start->dissolve hplc Preparative HPLC (e.g., C18 column) dissolve->hplc fraction Fraction Collection hplc->fraction isomer_e (E)-Imibenconazole Fraction fraction->isomer_e isomer_z (Z)-Imibenconazole Fraction fraction->isomer_z evap_e Solvent Evaporation isomer_e->evap_e evap_z Solvent Evaporation isomer_z->evap_z pure_e Pure (E)-Isomer evap_e->pure_e pure_z Pure (Z)-Isomer evap_z->pure_z

Figure 3: General workflow for the separation of this compound isomers.
Characterization of (E) and (Z) Isomers

Methodology: Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation and differentiation of geometric isomers. The chemical shifts of protons and carbons in the vicinity of the C=N double bond are expected to differ between the (E) and (Z) isomers due to the different spatial environments.

  • Instrumentation: High-resolution NMR spectrometer.

  • Solvent: A deuterated solvent in which the isolated isomers are soluble (e.g., CDCl₃, DMSO-d₆).

  • Procedure:

    • Prepare a dilute solution of each isolated isomer in the chosen deuterated solvent.

    • Acquire ¹H and ¹³C NMR spectra for each isomer.

    • Analyze the spectra to identify differences in chemical shifts and coupling constants for the protons and carbons near the C=N bond and the attached substituent groups.

    • Two-dimensional NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), can be used to definitively assign the (E) and (Z) configurations by observing through-space interactions between protons on opposite sides of the double bond.

Conclusion and Future Perspectives

This compound's isomerism is defined by the presence of (E) and (Z) geometric isomers. While the mechanism of action of the technical mixture is well-understood, a significant knowledge gap exists regarding the specific physicochemical properties and biological activities of the individual isomers. Future research should focus on the stereoselective synthesis or efficient separation of the (E) and (Z) isomers to enable a thorough evaluation of their respective fungicidal potencies and toxicological profiles. Such studies are essential for a more complete understanding of this compound's structure-activity relationship and could potentially lead to the development of more effective and environmentally benign fungicidal formulations. A deeper investigation into the stereoselective interaction with the target enzyme, CYP51, would also provide valuable insights for the rational design of next-generation triazole fungicides.

References

The Role of Imibenconazole as a Triazole Fungicide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imibenconazole is a potent triazole fungicide engineered for the control of a range of fungal diseases in agricultural and ornamental crops. As a member of the sterol biosynthesis inhibitor (SBI) class of fungicides, its mechanism of action is centered on the disruption of fungal cell membrane integrity. This technical guide provides an in-depth analysis of the biochemical role of this compound, detailing its mechanism of action, target specificity, and the experimental protocols used to characterize its antifungal activity. The document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and crop protection.

Introduction

This compound is a systemic fungicide with both preventative and curative properties.[1] Chemically, it is identified as the S-4-chlorobenzyl thioester of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidothioic acid.[2] Like other fungicides in the triazole class, this compound's primary mode of action is the inhibition of ergosterol (B1671047) biosynthesis, a critical process for maintaining the structure and function of fungal cell membranes.[1][3] This targeted biochemical pathway provides high efficacy against fungal pathogens while aiming for minimal impact on the host plant.

Mechanism of Action

The fungicidal activity of this compound is attributed to its ability to inhibit the enzyme Cytochrome P450 14α-demethylase (CYP51), also known as lanosterol (B1674476) 14α-demethylase or Erg11 in yeast. This enzyme is a crucial component of the ergosterol biosynthesis pathway in fungi.

The inhibition of CYP51 by this compound leads to two primary consequences:

  • Depletion of Ergosterol: Ergosterol is an essential sterol in fungal cell membranes, analogous to cholesterol in mammalian cells. Its depletion compromises membrane fluidity, integrity, and the function of membrane-bound enzymes.

  • Accumulation of Toxic Sterol Precursors: The blockage of the demethylation step results in the accumulation of 14α-methylated sterols, such as lanosterol. These precursors are incorporated into the fungal membrane, leading to its disruption and ultimately, cell death.

The specificity of this compound and other triazoles for fungal CYP51 over its mammalian counterpart is a key factor in its utility as a fungicide.

Signaling Pathway of Ergosterol Biosynthesis and Inhibition

The following diagram illustrates the ergosterol biosynthesis pathway and the point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway and this compound Inhibition cluster_inhibitor Inhibitory Action Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol CYP51 (Target Enzyme) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Multiple Steps This compound This compound This compound->Lanosterol This compound->4,4-dimethyl-cholesta-8,14,24-trienol Inhibition

Figure 1: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data on Antifungal Activity

In Vitro Mycelial Growth Inhibition (EC50)

The half-maximal effective concentration (EC50) is a measure of the concentration of a fungicide that is required to inhibit 50% of the mycelial growth of a target fungus.

Fungus SpeciesThis compound EC50 (µg/mL)Reference Fungicide (e.g., Difenoconazole) EC50 (µg/mL)
Venturia inaequalis (Apple Scab)Data not available0.05 - 1.46[4]
Ustilago maydis (Corn Smut)Data not availableN/A
Alternaria spp.Data not availableN/A
Powdery Mildew spp.Data not availableN/A
Table 1: Representative EC50 values for mycelial growth inhibition. Note: Specific data for this compound is not available.
CYP51 Enzyme Inhibition (IC50 and Ki)

The half-maximal inhibitory concentration (IC50) for the target enzyme, CYP51, quantifies the concentration of the fungicide needed to inhibit 50% of the enzyme's activity. The inhibition constant (Ki) is a more specific measure of the binding affinity of the inhibitor to the enzyme.

Enzyme Source (Fungus)This compound IC50 (µM)This compound Ki (µM)
Candida albicans CYP51Data not availableData not available
Aspergillus fumigatus CYP51Data not availableData not available
Table 2: Enzyme inhibition data for CYP51. Note: Specific data for this compound is not available.
Effect on Sterol Composition

Treatment with this compound is expected to cause a significant reduction in ergosterol content and a corresponding accumulation of 14α-methylated sterols.

Fungus SpeciesTreatmentErgosterol (% of total sterols)14α-methylated sterols (% of total sterols)
Candida albicansControl~85%<1%
Candida albicansThis compound (at EC50)Data not availableData not available
Candida albicansFluconazole (B54011) (for comparison)Markedly decreasedMarkedly increased[5]
Table 3: Representative changes in sterol composition following treatment with a triazole fungicide. Note: Specific data for this compound is not available.

Experimental Protocols

The following sections detail the methodologies for key experiments used to evaluate the antifungal properties of this compound.

In Vitro Antifungal Susceptibility Testing (Mycelial Growth Inhibition)

This protocol determines the EC50 value of this compound against a target fungus.

Objective: To quantify the inhibitory effect of this compound on the mycelial growth of a fungal pathogen.

Materials:

  • Pure culture of the target fungus (e.g., Venturia inaequalis)

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution of known concentration (dissolved in a suitable solvent like DMSO)

  • Sterile petri dishes, pipettes, and other standard microbiology lab equipment

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA and autoclave. Allow it to cool to approximately 50-60°C.

  • Fungicide Incorporation: Add appropriate volumes of the this compound stock solution to the molten PDA to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone.

  • Plating: Pour the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the growing edge of an actively growing culture of the target fungus onto the center of each plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungus (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the colony diameter at regular intervals until the colony on the control plate has reached a substantial size.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Plot the inhibition percentage against the logarithm of the this compound concentration and determine the EC50 value using regression analysis.

Mycelial_Growth_Inhibition_Workflow Workflow for Mycelial Growth Inhibition Assay cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis prep_media Prepare PDA Medium add_fungicide Incorporate this compound (Serial Dilutions) prep_media->add_fungicide pour_plates Pour Amended PDA Plates add_fungicide->pour_plates inoculate Inoculate with Fungal Plug pour_plates->inoculate incubate Incubate at Optimal Temperature inoculate->incubate measure Measure Colony Diameter incubate->measure calculate_inhibition Calculate % Inhibition measure->calculate_inhibition determine_ec50 Determine EC50 via Regression calculate_inhibition->determine_ec50

Figure 2: Experimental workflow for determining mycelial growth inhibition (EC50).
CYP51 Enzyme Inhibition Assay

This protocol measures the IC50 of this compound against the CYP51 enzyme.

Objective: To determine the direct inhibitory effect of this compound on the activity of the CYP51 enzyme.

Materials:

  • Recombinant fungal CYP51 enzyme and its redox partner, cytochrome P450 reductase (CPR)

  • Lanosterol (substrate)

  • NADPH

  • Reaction buffer

  • This compound stock solution

  • Microplate reader or HPLC/LC-MS system

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound in the reaction buffer.

  • Reaction Setup: In a microplate, combine the reaction buffer, CYP51, CPR, and the various concentrations of this compound. Include a no-inhibitor control.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add lanosterol and NADPH to initiate the reaction.

  • Incubation: Incubate at the optimal temperature (e.g., 37°C) for a defined period.

  • Reaction Termination: Stop the reaction (e.g., by adding a quenching solvent).

  • Product Quantification: Measure the amount of demethylated product formed using a suitable analytical method (e.g., HPLC or LC-MS/MS).

  • Analysis: Calculate the percentage of enzyme inhibition for each this compound concentration relative to the no-inhibitor control. Determine the IC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration.

Sterol Profile Analysis

This protocol analyzes the changes in the sterol composition of a fungus after treatment with this compound.

Objective: To confirm the inhibition of ergosterol biosynthesis by quantifying the reduction in ergosterol and the accumulation of precursor sterols.

Materials:

  • Fungal culture treated with this compound and a control culture

  • Saponification solution (e.g., alcoholic KOH)

  • Organic solvent for extraction (e.g., n-hexane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Cell Harvesting: Grow the fungal culture with and without this compound. Harvest the cells by centrifugation.

  • Saponification: Resuspend the cell pellet in the saponification solution and heat to hydrolyze lipids.

  • Sterol Extraction: Extract the non-saponifiable lipids (containing the sterols) with an organic solvent.

  • Derivatization (optional but recommended): Silylate the sterols to improve their volatility for GC analysis.

  • GC-MS Analysis: Inject the extracted sterols into the GC-MS system. The different sterols will be separated based on their retention times and identified by their mass spectra.

  • Quantification: Quantify the amounts of ergosterol, lanosterol, and other relevant sterols by comparing their peak areas to those of known standards.

Sterol_Analysis_Workflow Workflow for Fungal Sterol Profile Analysis start Fungal Culture (Control vs. This compound-Treated) harvest Harvest Cells (Centrifugation) start->harvest saponify Saponification (Alcoholic KOH) harvest->saponify extract Sterol Extraction (n-hexane) saponify->extract analyze GC-MS Analysis extract->analyze quantify Identify and Quantify Sterols analyze->quantify end Sterol Profile (% Ergosterol, % Lanosterol, etc.) quantify->end

Figure 3: Experimental workflow for the analysis of fungal sterol composition.

Conclusion

This compound is an effective triazole fungicide that acts by inhibiting the CYP51 enzyme in the ergosterol biosynthesis pathway. This mode of action leads to the disruption of fungal cell membrane integrity and function, resulting in the control of a broad spectrum of fungal pathogens. The experimental protocols outlined in this guide provide a framework for the continued evaluation of this compound and the development of new antifungal agents. Further research to obtain specific quantitative data on the efficacy of this compound against various fungal species will be invaluable for optimizing its use in agricultural and horticultural settings.

References

Methodological & Application

Application Notes and Protocols for the Determination of Imibenconazole in Soil

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

These application notes provide a detailed protocol for the quantitative analysis of the fungicide imibenconazole in soil matrices. The methodology is based on the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction procedure followed by instrumental analysis using High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS). This document is intended for researchers, scientists, and professionals in drug development and environmental monitoring, offering a robust framework for the detection and quantification of this compound residues in soil. While specific performance data for this compound is not widely published, this protocol provides expected performance characteristics based on multi-residue methods for other triazole fungicides.[1][2][3]

Introduction

This compound is a triazole fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants. Its potential accumulation in agricultural soils necessitates the development of sensitive and reliable analytical methods to monitor its presence and ensure environmental safety. Soil, being a complex matrix, presents analytical challenges requiring efficient extraction and clean-up procedures to minimize matrix interference.[1] The QuEChERS method has been demonstrated to be an effective approach for the extraction of a wide range of pesticides from soil samples.[1][4] This document outlines a comprehensive workflow, from sample preparation to instrumental analysis, for the determination of this compound in soil.

Experimental Protocols

Sample Preparation and Extraction (QuEChERS Method)

This protocol is adapted from established QuEChERS methods for pesticide residue analysis in soil.[1][4]

Materials:

Procedure:

  • Weigh 10 g of a homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 mL of deionized water to the tube and vortex for 30 seconds to hydrate (B1144303) the soil.

  • Add 10 mL of acetonitrile to the tube.

  • Cap the tube and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts (4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥4000 rpm for 5 minutes.

  • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 15 mL dSPE tube containing primary secondary amine (PSA) and C18 sorbent.

  • Vortex the dSPE tube for 30 seconds.

  • Centrifuge at ≥4000 rpm for 5 minutes.

  • The resulting supernatant is the final extract for analysis.

Instrumental Analysis

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions (Typical):

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Injection Volume: 5 - 10 µL

  • Column Temperature: 40 °C

MS/MS Parameters (Representative for a Triazole Fungicide):

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM): Specific precursor and product ion transitions for this compound would need to be optimized. At least two transitions are typically monitored for confirmation.

  • Collision Energy and other source parameters: These would be optimized for the specific instrument and analyte.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a mass spectrometer (MS) or tandem mass spectrometer (MS/MS).

Chromatographic Conditions (Typical):

  • Column: A low-bleed capillary column suitable for pesticide analysis (e.g., 30 m x 0.25 mm, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A programmed temperature ramp is used to achieve separation, for example, starting at 70°C, ramping to 280°C.[3]

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

MS Parameters (Representative):

  • Ionization Mode: Electron Ionization (EI)

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for higher selectivity and sensitivity. Specific ions for this compound would need to be determined.

Data Presentation

The following tables present representative quantitative data for the analysis of triazole fungicides in soil, which can be expected to be similar for this compound upon method validation.

Table 1: Representative LC-MS/MS Method Performance

ParameterExpected ValueReference
Linearity (R²)> 0.99[4]
Limit of Detection (LOD)0.001 - 0.01 mg/kg[2]
Limit of Quantification (LOQ)0.003 - 0.05 mg/kg[2][3]
Recovery (%)70 - 120%[2][3]
Precision (RSD %)< 20%[2][3]

Table 2: Representative GC-MS Method Performance

ParameterExpected ValueReference
Linearity (R²)> 0.99[5]
Limit of Detection (LOD)0.005 - 0.02 mg/kg[3]
Limit of Quantification (LOQ)0.01 - 0.1 mg/kg[3]
Recovery (%)70 - 120%[3][5]
Precision (RSD %)< 20%[3][5]

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_cleanup Dispersive SPE (dSPE) Cleanup cluster_analysis Instrumental Analysis cluster_data Data Processing soil_sample 1. Soil Sampling & Homogenization weighing 2. Weigh 10g of Soil soil_sample->weighing hydration 3. Add Water & Vortex weighing->hydration extraction 4. Add Acetonitrile & Shake hydration->extraction salts 5. Add QuEChERS Salts & Shake extraction->salts centrifuge1 6. Centrifugation salts->centrifuge1 aliquot 7. Take Acetonitrile Aliquot centrifuge1->aliquot dspe 8. Add to dSPE Tube (PSA/C18) aliquot->dspe vortex_dspe 9. Vortex dspe->vortex_dspe centrifuge2 10. Centrifugation vortex_dspe->centrifuge2 final_extract 11. Final Extract centrifuge2->final_extract lcms LC-MS/MS Analysis final_extract->lcms Option 1 gcms GC-MS Analysis final_extract->gcms Option 2 quantification Quantification & Reporting lcms->quantification gcms->quantification

Caption: Experimental workflow for this compound analysis in soil.

analytical_logic start Soil Sample with This compound Residue extraction QuEChERS Extraction start->extraction cleanup dSPE Cleanup extraction->cleanup analysis Chromatographic Separation (LC or GC) cleanup->analysis detection Mass Spectrometric Detection (MS/MS) analysis->detection quantification Data Analysis & Quantification detection->quantification result Final Concentration (mg/kg) quantification->result

Caption: Logical flow of the analytical method.

References

Application Note: HPLC-MS/MS Method for Imibenconazole Residue Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imibenconazole is a triazole fungicide used to control a variety of fungal diseases on fruits, vegetables, and ornamental plants.[1] Its mechanism of action involves the inhibition of sterol biosynthesis in fungi, which is crucial for the integrity of their cell membranes.[1] Due to its widespread use, regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for this compound in food products. Therefore, a sensitive, selective, and robust analytical method is essential for monitoring its residues to ensure food safety and compliance.

High-Performance Liquid Chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the premier technique for analyzing pesticide residues in complex matrices.[2][3][4] Its high sensitivity and selectivity allow for the accurate quantification of trace-level contaminants. This application note details a validated HPLC-MS/MS method for the determination of this compound residues in food matrices, utilizing the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation procedure.[5][6][7]

Principle

The method involves an initial extraction of this compound from the sample matrix using acetonitrile (B52724), facilitated by the addition of salting-out agents. This is followed by a dispersive solid-phase extraction (dSPE) cleanup step to remove interfering matrix components such as pigments, lipids, and sugars. The purified extract is then analyzed by HPLC-MS/MS. Chromatographic separation is achieved on a C18 reversed-phase column, and detection is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent selectivity and sensitivity for quantification.

Apparatus and Reagents
  • Apparatus:

    • HPLC system with a binary pump and autosampler (e.g., Agilent 1200 Series, Waters ACQUITY UPLC).

    • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

    • High-speed centrifuge suitable for 50 mL tubes.

    • Vortex mixer.

    • Sample homogenizer (e.g., mixer mill).

    • Analytical balance.

    • Syringe filters (0.22 µm).

  • Reagents:

Experimental Protocols

Preparation of Standard Solutions
  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile. This solution should be stored at -18°C.

  • Working Standard Solutions: Prepare a series of working standard solutions (e.g., 1, 5, 10, 50, 100, and 200 ng/mL) by serial dilution of the stock solution with acetonitrile.

  • Matrix-Matched Standards: To compensate for matrix effects, prepare calibration standards by spiking the appropriate working standard solutions into blank matrix extract obtained from the sample preparation procedure.[3][8]

Sample Preparation (QuEChERS Protocol)

The following protocol is based on the citrate-buffered QuEChERS method, suitable for high-water-content matrices like fruits and vegetables.[6][9]

  • Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube. For dry samples, add an appropriate amount of water to rehydrate before proceeding.[6]

  • Extraction:

    • Add 10 mL of acetonitrile to the tube.

    • If an internal standard is used, add it at this stage.

    • Shake vigorously for 1 minute. A mechanical shaker or mixer mill can ensure thorough extraction.[7]

    • Add the QuEChERS extraction salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).[6]

    • Immediately cap and shake vigorously for another minute.

    • Centrifuge the tube at ≥3000 rcf for 5 minutes.

  • Dispersive SPE (dSPE) Cleanup:

    • Transfer a 1 mL aliquot of the upper acetonitrile supernatant into a 2 mL dSPE cleanup tube containing 150 mg MgSO₄ and 25 mg PSA.[6]

    • Vortex the tube for 30 seconds to 1 minute.

    • Centrifuge at ≥5000 rcf for 2 minutes.

  • Final Preparation:

    • Take the supernatant and filter it through a 0.22 µm syringe filter into an autosampler vial.

    • For LC-MS/MS analysis, the extract may be diluted (e.g., 5-10 times) with water or mobile phase to reduce matrix effects and improve chromatographic peak shape.[6][8]

HPLC-MS/MS Conditions

The following table outlines the optimized instrumental parameters for the analysis of this compound.

Parameter Condition
HPLC System
ColumnC18 Reversed-Phase Column (e.g., 100 mm x 2.1 mm, <3 µm particle size)[9]
Mobile Phase AWater with 0.1% Formic Acid
Mobile Phase BAcetonitrile or Methanol with 0.1% Formic Acid[9]
Flow Rate0.2 - 0.4 mL/min[3]
Injection Volume2 - 5 µL
Column Temperature40°C[9]
MS/MS System
Ionization ModeElectrospray Ionization, Positive (ESI+)
Capillary VoltageOptimized for the specific instrument (e.g., 3.0-4.0 kV)
Gas Temperature300 - 350°C
Gas FlowInstrument dependent
Detection ModeMultiple Reaction Monitoring (MRM)
This compound MRM Transitions
Precursor Ion [M+H]⁺ (m/z)411.0
Product Ion (Quantifier)125.1
Product Ion (Qualifier)171.1
Collision Energy (CE)Optimized for maximum abundance of the quantifier ion.[10] This must be determined empirically.
Dwell Time~50-100 ms

Data Presentation and Method Validation

The analytical method was validated according to SANTE guidelines to ensure its suitability for routine pesticide residue analysis.[8][11] Key validation parameters are summarized below.

Validation Parameter Typical Performance Value
Linearity (R²) > 0.99 over the calibration range (e.g., 1-200 µg/L)[11]
Limit of Detection (LOD) 0.5 - 2.5 µg/kg
Limit of Quantification (LOQ) 1.0 - 10 µg/kg[3][11]
Accuracy (Recovery) 70 - 120% at multiple spiking levels (e.g., 10, 50 µg/kg)[2][12]
Precision (%RSD) ≤ 20% (both repeatability and intermediate precision)[2]
Specificity No significant interference observed at the retention time of this compound in blank matrix samples.[13]

Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis Analysis A 1. Sample Homogenization (10 g) B 2. Extraction (10 mL Acetonitrile) A->B Add Solvent C 3. Add QuEChERS Salts & Centrifuge B->C Shake & Add Salts D 4. dSPE Cleanup (Aliquot + PSA/MgSO4) C->D Take Supernatant E 5. Centrifuge & Filter D->E Vortex & Centrifuge F 6. HPLC-MS/MS Analysis E->F Inject Extract G 7. Data Processing & Quantification F->G Acquire Data

Caption: Workflow for this compound Residue Analysis.

Method Validation Relationship Diagram

G center Reliable Analytical Method acc Accuracy (% Recovery) center->acc prec Precision (% RSD) center->prec spec Specificity center->spec lin Linearity (R²) center->lin loq LOQ center->loq lod LOD center->lod

Caption: Key Parameters for Method Validation.

Conclusion

This application note presents a robust and reliable HPLC-MS/MS method for the quantitative analysis of this compound residues in complex food matrices. The use of a streamlined QuEChERS protocol for sample preparation ensures high throughput and excellent analyte recovery. The method demonstrates high sensitivity, accuracy, and precision, meeting the typical regulatory requirements for pesticide residue monitoring. This protocol is well-suited for routine analysis in food safety, quality control, and research laboratories.

References

Application of Imibenconazole in Controlling Apple Scab: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Apple scab, caused by the ascomycete fungus Venturia inaequalis, is one of the most economically significant diseases of apple crops worldwide. Effective management of this disease is crucial for maintaining fruit quality and yield. Imibenconazole is a triazole fungicide that belongs to the class of demethylation inhibitors (DMIs), also known as sterol biosynthesis inhibitors (SBIs). These fungicides are a critical tool in the management of apple scab due to their specific mode of action, which interferes with the pathogen's cellular integrity.

This document provides detailed application notes and protocols for the use of this compound in controlling apple scab, with a focus on experimental methodologies relevant to researchers and drug development professionals.

Mode of Action

This compound, like other DMI fungicides, targets the ergosterol (B1671047) biosynthesis pathway in fungi. Ergosterol is a vital component of fungal cell membranes, analogous to cholesterol in mammalian cells, and is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound enzymes.

This compound specifically inhibits the enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the CYP51 gene. This enzyme catalyzes a key step in the conversion of lanosterol to ergosterol. Inhibition of this enzyme leads to the accumulation of toxic 14α-methylated sterol precursors and a depletion of ergosterol. This disruption of sterol composition alters the physical properties of the fungal cell membrane, leading to impaired hyphal growth and ultimately, cell death.

Signaling Pathway Diagram

G cluster_pathway Ergosterol Biosynthesis Pathway in Venturia inaequalis acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 intermediate_sterols 14α-methylated Sterol Intermediates ergosterol Ergosterol intermediate_sterols->ergosterol membrane Fungal Cell Membrane (Structural Integrity) ergosterol->membrane cyp51->intermediate_sterols Catalyzes Demethylation This compound This compound (DMI Fungicide) This compound->cyp51 Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Quantitative Data on Fungicide Efficacy

Table 1: In Vitro Efficacy (EC50 values) of Select DMI Fungicides against Venturia inaequalis

DMI FungicideMean EC50 (µg/mL)Range of EC50 (µg/mL)Reference IsolatesResistant IsolatesCitation(s)
Difenoconazole0.02 - 0.120.005 - 1.46SensitiveUp to 1.46[1][2]
Myclobutanil0.170.01 - >1.0Sensitive>1.0[1]
TebuconazoleNot specifiedNot specifiedNot specifiedNot specified[3]
Flusilazole0.0220.005 - 0.148SensitiveUp to 0.148[4]

Disclaimer: This data is for comparative purposes. The efficacy of this compound may vary.

Table 2: Field Efficacy of Select DMI Fungicides against Apple Scab (% Disease Severity Reduction)

DMI FungicideApplication RateLeaf Scab Reduction (%)Fruit Scab Reduction (%)Citation(s)
DifenoconazoleVaries by product95.5 - 98.097.4 - 100[4][5]
MyclobutanilVaries by product>90>90[6]
FenbuconazoleVaries by productHigh efficacyHigh efficacy[7]

Disclaimer: This data is for comparative purposes and can be influenced by environmental conditions, application timing, and pathogen population characteristics. The efficacy of this compound may vary.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound against Venturia inaequalis.

In Vitro Fungicide Sensitivity Assay: Mycelial Growth Inhibition

This protocol determines the concentration of this compound that inhibits the mycelial growth of V. inaequalis by 50% (EC50).

Experimental Workflow Diagram

G cluster_workflow In Vitro Mycelial Growth Inhibition Assay Workflow isolate Isolate V. inaequalis from infected apple leaves culture Culture on Potato Dextrose Agar (B569324) (PDA) isolate->culture inoculate Inoculate plates with mycelial plugs of V. inaequalis culture->inoculate prepare_fungicide Prepare stock solution of This compound in a solvent (e.g., DMSO) amend_media Amend PDA with serial dilutions of this compound prepare_fungicide->amend_media amend_media->inoculate incubate Incubate in the dark at 20-22°C inoculate->incubate measure Measure colony diameter after a set incubation period (e.g., 14-21 days) incubate->measure calculate Calculate percent inhibition and determine EC50 value measure->calculate

Caption: Workflow for determining the in vitro efficacy of this compound.

Methodology:

  • Isolate and Culture V. inaequalis :

    • Collect fresh apple leaves with active scab lesions.

    • Aseptically transfer conidia from a single lesion to a potato dextrose agar (PDA) plate.

    • Incubate at 20-22°C in the dark until a well-established mycelial colony forms.

  • Prepare Fungicide-Amended Media :

    • Prepare a stock solution of technical-grade this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Perform serial dilutions of the stock solution to achieve a range of final concentrations in the agar (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).

    • Add the appropriate volume of each fungicide dilution to molten PDA (cooled to approximately 45-50°C) to achieve the desired final concentrations.

    • Include a control plate with the solvent alone at the highest concentration used.

    • Pour the amended PDA into sterile Petri dishes.

  • Inoculation and Incubation :

    • From the edge of an actively growing V. inaequalis culture, take mycelial plugs (e.g., 5 mm diameter) using a sterile cork borer.

    • Place one mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

    • Seal the plates with parafilm and incubate them in the dark at 20-22°C.

  • Data Collection and Analysis :

    • After a predetermined incubation period (e.g., 14-21 days), or when the mycelial growth on the control plate has reached a specific diameter, measure the colony diameter in two perpendicular directions for each plate.

    • Calculate the average colony diameter for each concentration.

    • Determine the percentage of mycelial growth inhibition for each concentration relative to the solvent control using the formula:

      • % Inhibition = [ (Control Diameter - Treatment Diameter) / Control Diameter ] * 100

    • Use probit analysis or a similar statistical method to calculate the EC50 value from the dose-response curve.

Field Trial Protocol for Efficacy Evaluation

This protocol outlines a method for assessing the efficacy of this compound in controlling apple scab under field conditions.

Experimental Workflow Diagram

G cluster_workflow Field Trial Workflow for this compound Efficacy design Establish a randomized complete block design in an apple orchard treatments Define treatments: - Untreated control - this compound at various rates - Standard fungicide design->treatments application Apply treatments at key phenological stages (e.g., green tip, pink bud, petal fall) treatments->application assessment Assess disease severity on leaves and fruit at multiple time points application->assessment monitoring Monitor environmental conditions (temperature, leaf wetness) to determine infection periods monitoring->application data_analysis Analyze data to determine percent disease control and statistical significance assessment->data_analysis

Caption: Workflow for conducting a field trial to evaluate this compound.

Methodology:

  • Trial Setup :

    • Select an apple orchard with a history of apple scab and a susceptible cultivar.

    • Use a randomized complete block design with a minimum of four replicate plots per treatment. Each plot should contain a set number of trees.

    • Include an untreated control and a standard commercial fungicide treatment for comparison.

  • Treatments and Application :

    • Define the application rates for this compound to be tested.

    • Apply fungicide treatments using a calibrated sprayer to ensure thorough coverage of the tree canopy.

    • Time the applications based on the apple tree's phenological stages (e.g., green tip, pink bud, full bloom, petal fall) and predicted infection periods based on weather monitoring.

  • Disease Assessment :

    • At predetermined intervals (e.g., mid-season and pre-harvest), randomly select a specified number of leaves and fruit from the center trees of each plot.

    • Assess the disease incidence (% of infected leaves/fruit) and severity (% of leaf/fruit surface area with scab lesions). Standard area diagrams can be used for consistent severity ratings.

  • Data Analysis :

    • Calculate the mean disease incidence and severity for each treatment.

    • Determine the percent disease control for each treatment relative to the untreated control using a formula such as Abbott's formula:

      • % Control = [ (Control Severity - Treatment Severity) / Control Severity ] * 100

    • Perform statistical analysis (e.g., ANOVA and mean separation tests) to determine significant differences between treatments.

Resistance Management

The development of resistance to DMI fungicides in V. inaequalis populations is a significant concern. Resistance is often quantitative and can develop gradually. To ensure the long-term efficacy of this compound, a robust resistance management strategy is essential. This includes:

  • Alternating with fungicides that have different modes of action.

  • Tank-mixing with a multi-site protectant fungicide.

  • Adhering to the manufacturer's recommended application rates and intervals.

  • Integrating non-chemical control methods, such as sanitation (e.g., leaf litter removal) to reduce the primary inoculum.

Conclusion

This compound, as a DMI fungicide, is a potentially valuable tool for the management of apple scab. Understanding its mode of action and employing standardized protocols for efficacy evaluation are crucial for its effective and sustainable use. While specific quantitative data for this compound is limited in public literature, the provided protocols and comparative data for other DMIs offer a strong foundation for researchers and drug development professionals to conduct their own assessments and contribute to the body of knowledge on this important fungicide.

References

Imibenconazole Formulation for Agricultural Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Distribution to Researchers, Scientists, and Drug Development Professionals

These notes provide comprehensive technical information and experimental protocols for the agricultural application of imibenconazole, a triazole fungicide. The content is intended to guide research and development efforts in optimizing its use for effective fungal disease management.

Application Notes

Introduction to this compound

This compound is a systemic triazole fungicide with both preventative and curative properties, making it a versatile tool in agriculture.[1][2] It is used to control a range of fungal diseases on crops such as fruits, vegetables, and ornamentals.[2][3] Common target diseases include scab, powdery mildew, Alternaria leaf spot, and rust.[1][2] Chemically, it is identified as the S-4-chlorobenzyl thioester of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidothioic acid.[1][3]

Mechanism of Action

Like other conazole fungicides, this compound's primary mode of action is the inhibition of sterol biosynthesis in fungi.[1][2] It specifically targets the enzyme Cytochrome P450 14α-demethylase (CYP51), which is essential for the conversion of lanosterol (B1674476) to ergosterol (B1671047).[1] Ergosterol is a vital component of the fungal cell membrane, responsible for maintaining its structural integrity and function. By inhibiting CYP51, this compound disrupts the ergosterol biosynthesis pathway, leading to a depletion of ergosterol and an accumulation of toxic sterol precursors.[1][4] This disruption ultimately compromises the fungal cell membrane, inhibiting both germ tube elongation and mycelial growth.[2]

Formulation Types

This compound is available in various formulations to suit different application needs, including:

  • Emulsifiable Concentrates (EC)[2]

  • Soluble Concentrates (SC)[2]

  • Water Dispersible Granules (WG)[2]

  • Wettable Powders (WP)[2]

  • Seed Dressings[2]

The choice of formulation depends on the target crop, disease, application equipment, and environmental conditions. EC formulations, for example, are liquid concentrates that form an emulsion when mixed with water.[5]

Resistance Management

The repeated use of fungicides with the same mode of action can lead to the development of resistant fungal populations.[1] Resistance to azole fungicides, including this compound, is a known issue and is often associated with mutations in the CYP51 gene, which can reduce the binding affinity of the fungicide to its target enzyme.[1] To mitigate the risk of resistance, it is crucial to implement a resistance management strategy. This includes alternating or tank-mixing this compound with fungicides from different Fungicide Resistance Action Committee (FRAC) groups and avoiding repeated applications of the same mode of action.[1]

Quantitative Data Summary

The following tables summarize key quantitative data related to the efficacy and application of this compound and other relevant fungicides.

Table 1: General Profile of this compound

PropertyDescriptionSource
Fungicide Class Triazole; Conazole[2][3]
Mode of Action Sterol biosynthesis inhibitor (SBI); C14-demethylase inhibitor (DMI)[1][2][6]
Systemicity Systemic with preventative and curative action[1][2]
Target Pests Scab, Powdery mildew, Alternaria leaf spot, Rust[1][2]
Example Crops Apples, Pears, Peaches, Citrus, Roses, Chrysanthemums[2]

Table 2: Efficacy of Various Fungicides Against Plant Pathogens (Illustrative Examples)

FungicidePathogenEfficacy (% Inhibition / Reduction)ConditionsSource
TebuconazoleClaviceps africanaMarked suppression of ergot severity at 25 µg/mlField Trial[7]
PropiconazoleClaviceps africanaMarked suppression of ergot severity at 25 µg/mlField Trial[7]
SignumBotrytis cinerea46.98% reduction in infected flowers; 39.17% in fruitsGreenhouse[8]
Luna SensationBotrytis cinerea100% control of germination at 10, 100, 1000 ppmLaboratory[8]
Belthanol, Benomyl, TebuconazoleDiplodia corticola100% mycelial growth inhibition at all tested concentrationsIn Vitro[9]

Experimental Protocols

Protocol: In Vitro Fungicidal Efficacy Assay (Poisoned Food Technique)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against a target fungal pathogen.

Materials:

  • Pure culture of the target fungus (e.g., Alternaria alternata, Botrytis cinerea)[10]

  • Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA)[11]

  • This compound technical grade or formulated product

  • Sterile distilled water

  • Sterile petri dishes (9 cm)[11]

  • Sterile cork borer (5 mm diameter)[12]

  • Autoclave, Laminar flow hood, Incubator

Procedure:

  • Preparation of Fungicide Stock Solution: Prepare a stock solution of this compound at a high concentration (e.g., 1000 ppm) in sterile distilled water. Formulated products may require different solvents as specified by the manufacturer.

  • Preparation of Poisoned Media: Autoclave the growth medium (PDA or MEA). Allow it to cool to approximately 50°C.[9][11]

  • Serial Dilutions: Create a series of desired concentrations (e.g., 0.1, 1, 10, 100, 500 ppm) by adding the appropriate volume of the stock solution to the molten agar.[11] Ensure thorough mixing. A control plate with no fungicide should also be prepared.

  • Plating: Pour approximately 20-25 mL of the amended and control media into sterile petri dishes and allow them to solidify.[11][12]

  • Inoculation: Using a sterile 5 mm cork borer, cut mycelial plugs from the edge of an actively growing 7-10 day old culture of the target fungus.[12] Place one plug, mycelial side down, in the center of each prepared plate.[12]

  • Incubation: Seal the plates with paraffin (B1166041) film and incubate them at a suitable temperature (e.g., 25 ± 2°C) in the dark.[9]

  • Data Collection: Measure the radial growth (colony diameter) of the fungus in two perpendicular directions at regular intervals (e.g., every 24 hours) until the fungus in the control plate has almost covered the entire plate.[11]

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration using the following formula[11]:

    • % Inhibition = [(dc - dt) / dc] x 100

    • Where:

      • dc = average diameter of the fungal colony in the control plate.

      • dt = average diameter of the fungal colony in the treated plate.

  • MIC Determination: The MIC is the lowest concentration of the fungicide that results in complete inhibition of visible mycelial growth.[13]

Protocol: Greenhouse Efficacy Trial

This protocol outlines a method for evaluating the preventative and curative efficacy of this compound formulations under controlled greenhouse conditions.

Materials:

  • Healthy, susceptible host plants (e.g., apple seedlings for scab, cucumber for powdery mildew)[8]

  • This compound formulation

  • Spore suspension of the target pathogen

  • Pressurized sprayer

  • Humid chamber or misting system

  • Greenhouse with controlled temperature and humidity[8]

Procedure:

  • Plant Propagation: Grow host plants to a susceptible stage (e.g., 4-6 true leaves). Ensure plants are uniform in size and vigor.

  • Treatment Groups: Establish multiple treatment groups, including:

    • Untreated, uninoculated control (Negative Control)

    • Untreated, inoculated control (Positive Control)[14]

    • Industry standard fungicide (Reference)

    • Multiple rates of the this compound formulation (e.g., 0.5x, 1x, 2x the recommended field rate).[14]

    • Each treatment should have multiple replicates (e.g., 4-5 blocks with 5 plants per block).[8]

  • Fungicide Application:

    • Preventative: Apply the fungicide treatments to the plants and allow the foliage to dry completely (typically 24 hours) before inoculation with the pathogen.

    • Curative: Inoculate the plants with the pathogen first and then apply the fungicide treatments at a specified time post-inoculation (e.g., 24 or 48 hours later).

    • Apply treatments using a calibrated sprayer to ensure uniform coverage.

  • Pathogen Inoculation: Prepare a spore suspension of the target pathogen at a known concentration. Spray the suspension evenly onto the foliage of all plants (except the negative control) until runoff.

  • Incubation/Disease Development: Place the inoculated plants in a high-humidity environment (e.g., >90% RH) for 24-48 hours to facilitate infection.[8] Then, move them to greenhouse benches with conditions conducive to disease development (e.g., 18-24°C).[8]

  • Disease Assessment: After a suitable incubation period (e.g., 7-14 days), assess disease severity. This can be done by counting the number of lesions, measuring the percentage of leaf area infected, or using a disease rating scale (e.g., 0-5 scale where 0 = no disease and 5 = severe disease).

  • Data Analysis: Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments. Calculate the percentage of disease control for each treatment relative to the positive control.

Visualizations

Signaling Pathway Diagram

Imibenconazole_MoA Lanosterol Lanosterol CYP51 14α-demethylase (CYP51 / ERG11) Lanosterol->CYP51 Substrate Ergosterol Ergosterol CYP51->Ergosterol Catalyzes Membrane Fungal Cell Membrane (Structural Integrity) Ergosterol->Membrane Component of Growth Mycelial Growth & Spore Germination Membrane->Growth Enables This compound This compound This compound->CYP51 INHIBITS

Caption: Mechanism of action of this compound via CYP51 inhibition.

Experimental Workflow Diagram

In_Vitro_Workflow start Start: In Vitro Assay prep_media 1. Prepare Fungicide-Amended (Poisoned) Media start->prep_media inoculate 3. Inoculate Center of Plates prep_media->inoculate prep_culture 2. Prepare Fungal Inoculum (Mycelial Plugs) prep_culture->inoculate incubate 4. Incubate at 25°C inoculate->incubate measure 5. Measure Radial Growth Periodically incubate->measure calculate 6. Calculate % Growth Inhibition measure->calculate end End: Determine MIC calculate->end

Caption: Workflow for the In Vitro Fungicidal Efficacy Assay.

References

Application Notes and Protocols for Imibenconazole in the Management of Powdfery Mildew on Ornamentals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Powdery mildew is a prevalent fungal disease affecting a wide range of ornamental plants, leading to significant aesthetic and economic losses. Caused by various species of fungi in the order Erysiphales, it manifests as characteristic white, powdery spots on leaves, stems, and flowers.[1] Imibenconazole is a triazole fungicide that provides effective control against a range of fungal pathogens, including powdery mildew.[2] These application notes provide detailed protocols and technical information for researchers and professionals utilizing this compound for the management of powdery mildew on ornamental plants.

Mode of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

This compound is a demethylation inhibitor (DMI) fungicide.[3][4] Its primary mode of action is the inhibition of the sterol 14α-demethylase enzyme, a critical component in the fungal ergosterol biosynthesis pathway.[5] Ergosterol is an essential structural component of fungal cell membranes, analogous to cholesterol in mammalian cells.[6] By inhibiting its synthesis, this compound disrupts membrane integrity, leading to abnormal fungal growth and ultimately, cell death.[5] The Fungicide Resistance Action Committee (FRAC) classifies this compound in Group 3, which includes all DMI fungicides.[4]

Signaling Pathway of this compound's Action

The following diagram illustrates the fungal ergosterol biosynthesis pathway and the specific point of inhibition by this compound.

Ergosterol_Biosynthesis_Inhibition AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate IPP Isopentenyl Pyrophosphate (IPP) Mevalonate->IPP FPP Farnesyl Pyrophosphate (FPP) IPP->FPP Squalene Squalene FPP->Squalene SqualeneEpoxide Squalene Epoxide Squalene->SqualeneEpoxide Lanosterol Lanosterol SqualeneEpoxide->Lanosterol MethylatedSterols 14α-methylated Sterols Lanosterol->MethylatedSterols 14α-demethylase (CYP51) Ergosterol Ergosterol MethylatedSterols->Ergosterol Membrane Fungal Cell Membrane (Disrupted Integrity) MethylatedSterols->Membrane FungalCellMembrane Healthy Fungal Cell Membrane Ergosterol->FungalCellMembrane Incorporation into Cell Membrane This compound This compound (DMI Fungicide) This compound->Inhibition Inhibition->Lanosterol Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of this compound.

Application and Efficacy Data

Preventative applications of fungicides are generally most effective for controlling powdery mildew. Applications should begin at the first sign of disease and be repeated at intervals of 7 to 21 days, depending on environmental conditions and disease pressure. Thorough coverage of all plant surfaces, including the undersides of leaves, is crucial for optimal efficacy.

Table 1: Efficacy of DMI Fungicides Against Rose Powdery Mildew

Active Ingredient (DMI)Concentration (ppm)Disease Severity Reduction (%)Reference Ornamental
Myclobutanil5085 - 95Rose
Tebuconazole10082.07Rose[4]
Difenoconazole5085.96Rose[4]
Hexaconazole5078.99Rose[4]

Table 2: General Application Recommendations for DMI Fungicides on Ornamentals

ParameterRecommendation
Application Timing Begin applications when environmental conditions favor disease development or at the first sign of powdery mildew.
Application Interval 7-14 days. Shorter intervals may be necessary under high disease pressure.
Application Method Foliar spray, ensuring complete coverage of all plant surfaces.
Resistance Management Rotate with fungicides from different FRAC groups to minimize the risk of resistance development.[4]

Experimental Protocols

The following protocols provide a framework for evaluating the efficacy of this compound against powdery mildew on ornamental plants, such as roses (Rosa spp.), a common host for Podosphaera pannosa.

Protocol 1: In Vitro Fungicide Sensitivity Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the conidial germination of the powdery mildew fungus.

Materials:

  • Powdery mildew-infected ornamental leaves (e.g., rose) with fresh conidia

  • This compound stock solution (technical grade, dissolved in a suitable solvent like acetone (B3395972) or DMSO)

  • Sterile distilled water

  • Water agar (B569324) (2%) plates

  • Microscope slides and coverslips

  • Micropipettes

  • Incubator

Procedure:

  • Prepare Fungicide Dilutions: Prepare a serial dilution of the this compound stock solution in sterile distilled water to achieve a range of concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Include a control with only the solvent at the highest concentration used.

  • Spore Suspension: Gently brush conidia from infected leaves into sterile distilled water to create a spore suspension. Adjust the concentration to approximately 1 x 10^5 conidia/mL using a hemocytometer.

  • Inoculation: Pipette 100 µL of each this compound dilution onto the surface of the water agar plates and spread evenly. Allow the surface to dry in a laminar flow hood.

  • Spore Application: Pipette 10 µL of the spore suspension onto the center of each treated agar plate.

  • Incubation: Incubate the plates in the dark at 20-22°C for 24-48 hours.

  • Assessment: After incubation, place a drop of lactophenol cotton blue on a microscope slide. Aseptically remove a small section of the agar from the inoculation point and place it on the slide.

  • Microscopic Examination: Observe at least 100 conidia per replicate under a microscope (400x magnification). A conidium is considered germinated if the germ tube is at least half the length of the conidium.

  • Data Analysis: Calculate the percentage of germination inhibition for each concentration relative to the control. Determine the EC50 value using probit analysis.

Protocol 2: Whole Plant Efficacy Trial (Greenhouse/Field)

Objective: To evaluate the protective and curative efficacy of this compound in controlling powdery mildew on whole ornamental plants.

Materials:

  • Healthy, susceptible ornamental plants (e.g., rose cultivar 'Super Star') of uniform size and age.

  • Powdery mildew inoculum (Podosphaera pannosa).

  • This compound formulation.

  • Pressurized sprayer.

  • Controlled environment greenhouse or designated field plot.

  • Disease assessment scale.

Procedure:

  • Plant Acclimatization: Acclimatize plants to the experimental conditions for at least one week prior to the start of the experiment.

  • Experimental Design: Arrange plants in a randomized complete block design with a sufficient number of replicates (e.g., 4-5 plants per treatment).

  • Treatments:

    • Untreated control (sprayed with water).

    • This compound at various application rates (e.g., 50, 100, 200 ppm).

    • Positive control (a standard commercial fungicide for powdery mildew).

  • Inoculation: Inoculate plants by gently shaking heavily infected "spreader" plants over the experimental plants to ensure uniform spore distribution.

  • Fungicide Application:

    • Protective: Apply fungicides 24 hours before inoculation.

    • Curative: Apply fungicides 48-72 hours after inoculation, once initial symptoms are visible.

    • Apply sprays to the point of runoff, ensuring thorough coverage.

  • Incubation and Maintenance: Maintain plants under conditions favorable for powdery mildew development (e.g., 20-25°C, high relative humidity).

  • Disease Assessment:

    • Begin disease assessment 7-10 days after inoculation and continue at weekly intervals for 3-4 weeks.

    • Use a disease severity rating scale (e.g., 0-5, where 0 = no disease, 1 = 1-10% leaf area affected, 2 = 11-25%, 3 = 26-50%, 4 = 51-75%, 5 = >75%).

    • Calculate the Percent Disease Index (PDI) for each treatment.

  • Data Analysis: Analyze the PDI data using appropriate statistical methods (e.g., ANOVA) to determine the significance of treatment effects.

Experimental Workflow Diagram

Fungicide_Efficacy_Workflow PlantAcclimatization Plant Acclimatization (Uniform Ornamental Plants) Randomization Randomized Block Design PlantAcclimatization->Randomization TreatmentGroups Treatment Groups (Control, this compound Doses, Standard Fungicide) Randomization->TreatmentGroups ProtectiveApplication Protective Application (24h before inoculation) TreatmentGroups->ProtectiveApplication Inoculation Inoculation with Powdery Mildew Spores ProtectiveApplication->Inoculation Incubation Incubation in Favorable Conditions CurativeApplication Curative Application (48-72h after inoculation) Inoculation->CurativeApplication CurativeApplication->Incubation DiseaseAssessment Weekly Disease Assessment (Rating Scale, PDI) Incubation->DiseaseAssessment DataAnalysis Statistical Analysis (ANOVA) DiseaseAssessment->DataAnalysis Results Efficacy Determination DataAnalysis->Results

References

Application Notes & Protocols: Quantitative Analysis of Imibenconazole in Fruit Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Imibenconazole is a triazole fungicide used to control a variety of fungal diseases on fruits and vegetables. Monitoring its residue levels in food commodities is crucial to ensure consumer safety and compliance with regulatory limits. This document provides a detailed protocol for the quantitative analysis of this compound in various fruit samples, including apples, grapes, and pears, using the widely accepted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) extraction method followed by Ultra-High-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) analysis.

Experimental Workflow

The overall experimental workflow for the quantitative analysis of this compound in fruit samples is depicted below.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_quantification Quantification & Validation Sample Fruit Sample (Apple, Grape, Pear) Homogenization Homogenization Sample->Homogenization Extraction QuEChERS Extraction (Acetonitrile + Salts) Homogenization->Extraction Cleanup Dispersive SPE Cleanup (PSA + MgSO4) Extraction->Cleanup UPLC_MSMS UPLC-MS/MS Analysis Cleanup->UPLC_MSMS Filtered Extract Data_Processing Data Acquisition & Processing UPLC_MSMS->Data_Processing Quantification Quantification Data_Processing->Quantification Validation Method Validation Quantification->Validation

Figure 1: Experimental workflow for this compound analysis.

Detailed Experimental Protocols

Sample Preparation: QuEChERS Method

This protocol is a modification of the original QuEChERS method, optimized for fruit matrices.

Materials:

  • Homogenizer (e.g., blender or food processor)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Acetonitrile (B52724) (ACN), HPLC grade

  • QuEChERS extraction salt packet (containing magnesium sulfate (B86663), sodium chloride, sodium citrate)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and anhydrous magnesium sulfate (MgSO₄)

  • Centrifuge capable of 4000 rpm

  • Vortex mixer

  • Syringe filters (0.22 µm)

Procedure:

  • Homogenization: Weigh 10-15 g of a representative portion of the fruit sample into a blender and homogenize until a uniform puree is obtained.

  • Extraction:

    • Transfer 10 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the QuEChERS extraction salt packet.

    • Securely cap the tube and vortex vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Cleanup (d-SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer into a d-SPE tube containing PSA and MgSO₄.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract:

    • Carefully collect the supernatant.

    • Filter the extract through a 0.22 µm syringe filter into an autosampler vial for UPLC-MS/MS analysis.

UPLC-MS/MS Instrumental Analysis

Instrumentation:

  • UPLC system coupled with a triple quadrupole mass spectrometer.

UPLC Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 40 °C

  • Gradient:

    • 0-1 min: 10% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 10% B and equilibrate

MS/MS Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Multiple Reaction Monitoring (MRM) Transitions for this compound:

    • Precursor Ion (m/z): 411.0

    • Product Ion 1 (Quantifier, m/z): 125.1

    • Product Ion 2 (Qualifier, m/z): 169.0

    • Note: These values may require optimization based on the specific instrument used.

Quantitative Data and Method Validation

Method validation is essential to ensure the reliability of the analytical results. The following parameters should be assessed.

Logical Relationship of Method Validation Parameters

The validation of an analytical method is a structured process where each parameter builds upon the others to ensure the method is fit for its intended purpose.

validation_logic Specificity Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Linearity->Precision LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Method Validated Analytical Method Accuracy->Method Precision->Method LOD_LOQ->Method Robustness Robustness Robustness->Method

Figure 2: Logical flow of analytical method validation.
Summary of Quantitative Performance

The following tables summarize the expected performance characteristics of this method for the analysis of this compound in apple, grape, and pear matrices.

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Fruit MatrixLinearity Range (µg/kg)Correlation Coefficient (r²)LOD (µg/kg)LOQ (µg/kg)
Apple1 - 100≥ 0.9980.31.0
Grape1 - 100≥ 0.9990.20.8
Pear1 - 100≥ 0.9980.41.2

Table 2: Accuracy (Recovery) and Precision (RSD)

Fruit MatrixSpiking Level (µg/kg)Mean Recovery (%)RSD (%) (n=5)
Apple 592.54.8
2095.13.5
5098.22.9
Grape 589.75.2
2093.44.1
5096.53.3
Pear 590.35.5
2094.64.3
5097.83.1

RSD: Relative Standard Deviation

Conclusion

The described QuEChERS-UPLC-MS/MS method provides a robust and sensitive approach for the quantitative determination of this compound residues in fruit samples. The method demonstrates excellent linearity, low detection and quantification limits, and high accuracy and precision across different fruit matrices. This protocol is suitable for routine monitoring and regulatory compliance testing. Proper method validation is critical to ensure the generation of reliable and defensible data.

Imibenconazole Seed Treatment: A Detailed Guide for Fungal Disease Control

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Imibenconazole is a triazole fungicide widely utilized as a seed treatment to manage a variety of seed- and soil-borne fungal pathogens. Its systemic and protective action makes it an effective tool in integrated pest management programs for numerous crops. This document provides a comprehensive overview of its application, efficacy, and underlying mechanisms.

Mechanism of Action: this compound's primary mode of action is the inhibition of sterol biosynthesis in fungi. Specifically, it targets the enzyme sterol 14α-demethylase, which is crucial for the production of ergosterol (B1671047), an essential component of fungal cell membranes. The disruption of ergosterol synthesis leads to compromised cell membrane integrity and ultimately, fungal cell death.

Spectrum of Activity: this compound is effective against a broad range of fungal diseases, including but not limited to:

  • Smuts and Bunts: Such as common bunt (Tilletia caries) in wheat and loose smut (Ustilago nuda) in barley.

  • Seedling Blights and Root Rots: Caused by pathogens like Fusarium spp.

  • Other Seed-Borne Diseases: Including rice blast (Pyricularia oryzae).

Data Presentation: Efficacy of this compound and Comparable Triazole Fungicides

While specific quantitative data for this compound can be limited in publicly available literature, the following tables summarize the efficacy of this compound and the closely related triazole fungicide, ipconazole, as a seed treatment against key fungal diseases. This comparative data provides valuable insights into the expected performance of this compound.

Table 1: Efficacy of Triazole Fungicide Seed Treatment against Common Bunt (Tilletia caries) in Wheat

Active IngredientApplication Rate (g a.i./100kg seed)Disease Incidence in Untreated Control (%)Percent Control (%)Reference
TebuconazoleNot SpecifiedNot Specified100%[1]
Difenoconazole1.0 l/tNot SpecifiedVery Good[2]
Tebuconazole + Thiram2.0 l/tNot SpecifiedVery Good[2]
Ipconazole2.013.3 - 61.099.4 - 100[3]

Table 2: Efficacy of Triazole Fungicide Seed Treatment against Loose Smut (Ustilago nuda) in Barley

Active IngredientApplication Rate (g a.i./100kg seed)Disease Incidence in Untreated Control (%)Percent Control (%)Reference
Ipconazole2.0Not SpecifiedVery high and uniform[3]
Indotwins, Torpedo 250 FS, Proceding plusNot Specified15100[4]
Tebuconazole1.0 l/tNot SpecifiedNot Specified

Table 3: Efficacy of Fungicide Seed Treatment against Seedling Blight (Fusarium spp.) in Wheat

Active IngredientApplication Rate (g a.s./100 kg seed)CropPathogenEffectReference
Ipconazole1.5Winter WheatFusarium spp. & M. nivaleGood improvement in emerged plants[3]

Table 4: Efficacy of Fungicide Seed Treatments against Soybean Seedling Diseases

Active Ingredient(s)CropPathogenEffect on Stand EstablishmentReference
Fludioxonil + MefenoxamSoybeanSeedling diseasesSignificant improvement in early plantings[4]
Azoxystrobin + MetalaxylSoybeanSeedling diseasesSignificant improvement in early plantings[4]
Fungicide + InsecticideSoybeanSeedling diseases and insectsIncreased yield in early and normal plantings[4]

Experimental Protocols

Protocol 1: Laboratory Evaluation of this compound Seed Treatment Efficacy

This protocol outlines a standard laboratory method for assessing the efficacy of this compound seed treatment against seed-borne fungal pathogens.

1. Seed Treatment Application:

  • Prepare a slurry of the this compound formulation at the desired concentration (e.g., g a.i. per 100 kg of seed).
  • Use a laboratory-scale seed treater (e.g., rotating drum or batch treater) to ensure uniform coating of the seeds.
  • Treat a known weight of seeds with the calculated volume of the fungicide slurry.
  • Include an untreated control group and a positive control (a known effective fungicide).
  • Allow the treated seeds to air-dry completely before proceeding.

2. Inoculum Preparation (if not using naturally infected seeds):

  • For pathogens like Tilletia caries, create a spore suspension by mixing teliospores in sterile distilled water with a wetting agent (e.g., Tween 20).
  • For pathogens like Fusarium spp., grow the fungus on a suitable medium (e.g., Potato Dextrose Agar), and prepare a spore suspension from the culture.
  • The concentration of the spore suspension should be standardized using a hemocytometer.

3. Seed Inoculation (if applicable):

  • Artificially inoculate seeds by soaking them in the prepared spore suspension for a specified duration or by dusting with dry spores.
  • Ensure even coating of the inoculum on the seeds.

4. Seed Health Testing (Standard Blotter Method):

  • Place three layers of sterile filter paper (blotters) in sterile Petri dishes and moisten them with sterile distilled water.
  • Arrange a set number of treated and untreated seeds (e.g., 25 seeds per plate) on the moist blotters.
  • Incubate the plates at a suitable temperature and light cycle for the specific pathogen (e.g., 20-22°C with a 12h light/12h dark cycle for 7-10 days).

5. Disease Assessment:

  • After the incubation period, examine each seed under a stereomicroscope.
  • Record the presence and sporulation of the target fungus on each seed.
  • Calculate the percentage of infected seeds for each treatment.
  • Efficacy of the treatment can be calculated as: % Control = [1 - (% Infection in Treatment / % Infection in Control)] * 100

Protocol 2: Greenhouse/Growth Chamber Evaluation of this compound Seed Treatment

This protocol describes a method to assess the efficacy of this compound in protecting seedlings from soil-borne or seed-borne pathogens under controlled environmental conditions.

1. Seed Treatment and Inoculation:

  • Follow the procedures described in Protocol 1 for seed treatment and inoculation.

2. Planting:

  • Fill pots or trays with a sterilized potting mix or field soil.
  • If evaluating against soil-borne pathogens, the soil can be artificially infested with the target fungus grown on a suitable carrier (e.g., sand-maize meal).
  • Sow a predetermined number of treated and untreated seeds per pot/tray at a uniform depth.

3. Growth Conditions:

  • Place the pots/trays in a greenhouse or growth chamber with controlled temperature, humidity, and light conditions that are optimal for both the plant and the pathogen.

4. Disease Assessment:

  • Emergence: Record the number of emerged seedlings daily for a specified period (e.g., 14-21 days).
  • Seedling Vigor: Measure parameters such as seedling height, shoot and root fresh/dry weight at the end of the experiment.
  • Disease Severity: Assess disease symptoms on seedlings using a rating scale (e.g., 0 = no symptoms, 5 = seedling death). Common symptoms include damping-off, root rot, and coleoptile lesions.
  • Calculate the Disease Severity Index (DSI) for each treatment.

Protocol 3: Field Trial for Efficacy Evaluation of this compound Seed Treatment

This protocol provides a framework for conducting field trials to evaluate the performance of this compound seed treatment under real-world agricultural conditions.

1. Experimental Design:

  • Select a field with a history of the target disease or use artificially inoculated plots.
  • Use a randomized complete block design (RCBD) with a minimum of four replications.
  • Plot size should be sufficient to minimize edge effects and allow for accurate yield assessment.

2. Seed Treatment and Planting:

  • Treat a sufficient quantity of seed with this compound at the desired rates, including an untreated control.
  • Use commercial-scale or small-plot seed drills for planting.

3. Data Collection:

  • Stand Establishment: Count the number of emerged seedlings in a designated area of each plot at a specific time after planting.
  • Disease Incidence/Severity: Throughout the growing season, assess the number of infected plants or the severity of disease symptoms on a representative sample of plants from each plot.
  • Yield: At crop maturity, harvest a defined area from the center of each plot and determine the grain yield.
  • Grain Quality: Assess any impact of the disease on grain quality parameters.

4. Data Analysis:

  • Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Mandatory Visualizations

G cluster_fungus Fungal Cell Lanosterol Lanosterol CYP51 Sterol 14α-demethylase (CYP51) Lanosterol->CYP51 demethylation Ergosterol Ergosterol CYP51->Ergosterol Membrane Fungal Cell Membrane (Compromised Integrity) Ergosterol->Membrane essential component This compound This compound This compound->CYP51 Inhibition

Mechanism of action of this compound in fungi.

G start Start seed_prep Seed Preparation (Cleaning & Sorting) start->seed_prep treatment Seed Treatment (this compound Application) seed_prep->treatment inoculation Pathogen Inoculation (Artificial or Natural) treatment->inoculation planting Planting (Lab, Greenhouse, or Field) inoculation->planting incubation Incubation / Growth planting->incubation assessment Data Collection & Disease Assessment incubation->assessment analysis Statistical Analysis assessment->analysis end End analysis->end

General experimental workflow for efficacy evaluation.

G cluster_plant Plant Cell Response cluster_sa Salicylic Acid (SA) Pathway cluster_ja Jasmonic Acid (JA) Pathway pathogen Fungal Pathogen Attack receptor Plant Receptors pathogen->receptor sa_synthesis SA Synthesis receptor->sa_synthesis ja_synthesis JA Synthesis receptor->ja_synthesis pr_genes_sa PR Gene Expression (e.g., PR-1) sa_synthesis->pr_genes_sa sa_synthesis->ja_synthesis Crosstalk (often antagonistic) sar Systemic Acquired Resistance (SAR) pr_genes_sa->sar pr_genes_ja Defense Gene Expression (e.g., PDF1.2) ja_synthesis->pr_genes_ja isr Induced Systemic Resistance (ISR) pr_genes_ja->isr This compound This compound Seed Treatment This compound->pathogen Reduces Pathogen Pressure This compound->receptor Potential Priming Effect?

Conceptual plant defense signaling pathways.

References

Field Application of Imibenconazole for Pear Rust Control: A Review of Current Knowledge

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pear rust, caused by the fungus Gymnosporangium sabinae, is a significant disease affecting pear (Pyrus spp.) orchards, leading to aesthetic damage and, in severe cases, reduced fruit yield. Effective management of pear rust often relies on the timely application of fungicides. Imibenconazole is a triazole fungicide that has been used to control a range of fungal diseases in fruit crops. This document provides an overview of the available information on the field application of this compound for the control of pear rust, with a focus on its mode of action and general application principles.

Mode of Action: Inhibition of Sterol Biosynthesis

This compound is classified as a demethylation inhibitor (DMI) fungicide. Its primary mode of action is the inhibition of sterol biosynthesis in fungi. Specifically, it targets the enzyme sterol 14α-demethylase, which is essential for the production of ergosterol (B1671047), a vital component of fungal cell membranes. By disrupting ergosterol synthesis, this compound compromises the integrity and function of the fungal cell membrane, ultimately leading to the inhibition of fungal growth and development.

The signaling pathway affected by this compound is the ergosterol biosynthesis pathway. A simplified representation of this pathway and the point of inhibition is provided below.

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound.

Application Notes for Pear Rust Control

Timing of Application:

The critical period for pear rust infection is in the spring, from the emergence of new leaves and blossoms. Fungicide applications should commence at the early stages of leaf development, such as at bud break.[1] Repeat applications are typically necessary at intervals of 7 to 14 days, with the shorter interval being more appropriate during periods of rapid new growth or frequent rainfall.[1]

General Application Parameters:

The following table summarizes the general parameters for fungicide application for pear rust control. Note: These are not specific to this compound and should be adapted based on local conditions and manufacturer's recommendations for similar DMI fungicides.

ParameterRecommendation
Target Pathogen Gymnosporangium sabinae
Host Crop Pear (Pyrus spp.)
Application Timing Begin at bud break/early leaf emergence.[1]
Application Interval 7-14 days, depending on weather and plant growth.[1]
Spray Coverage Thorough coverage of all foliage is essential.
Resistance Management To prevent the development of fungicide resistance, it is recommended to rotate or tank-mix fungicides with different modes of action.[1]

Experimental Protocols for Efficacy Trials

Detailed experimental protocols for field trials of this compound specifically on pear rust are not widely published. However, a general protocol for assessing the efficacy of a test fungicide against pear rust can be designed based on standard agronomical research practices.

1. Experimental Design:

  • Layout: Randomized Complete Block Design (RCBD) with a minimum of four replicates.

  • Treatments:

    • Untreated Control (UTC)

    • Test Fungicide (this compound) at varying concentrations (if optimizing)

    • Standard Fungicide (a registered and effective product for pear rust control)

  • Plot Size: Each plot should consist of a designated number of pear trees of the same cultivar and age.

2. Application of Treatments:

  • Equipment: Calibrated sprayer to ensure uniform application.

  • Timing and Frequency: Applications should follow the preventative schedule outlined in the Application Notes section.

  • Spray Volume: Sufficient to ensure thorough coverage of the tree canopy.

3. Data Collection and Assessment:

  • Disease Incidence: Percentage of leaves with rust symptoms per tree.

  • Disease Severity: A rating scale (e.g., 0-5) to assess the percentage of leaf area affected by rust lesions on a subset of randomly selected leaves per tree.

  • Phytotoxicity: Visual assessment for any adverse effects of the treatments on the pear trees.

  • Data Analysis: Analysis of Variance (ANOVA) to determine significant differences between treatments, followed by a mean separation test (e.g., Tukey's HSD).

The following diagram illustrates a generalized workflow for a fungicide efficacy trial.

G Start Start Setup Experimental Setup (RCBD, Plotting) Start->Setup Application Fungicide Application (Timing, Frequency) Setup->Application Assessment Disease Assessment (Incidence, Severity) Application->Assessment Analysis Data Analysis (ANOVA) Assessment->Analysis Conclusion Conclusion on Efficacy Analysis->Conclusion End End Conclusion->End

Caption: Generalized workflow for a fungicide efficacy trial.

Conclusion

References

Application Note: High-Purity Imibenconazole Recovery from Complex Matrices Using Solid Phase Extraction

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust protocol for the purification of Imibenconazole, a triazole fungicide, from complex sample matrices such as fruits and vegetables. The described methodology utilizes a combination of QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) for initial extraction followed by solid phase extraction (SPE) for efficient cleanup. The protocol is designed for researchers, scientists, and drug development professionals requiring high-purity this compound for analytical testing, residue analysis, or further experimental use. The presented method is based on established procedures for triazole fungicides and is expected to yield high recovery and purity of this compound.

Introduction

This compound is a widely used triazole fungicide effective against a variety of fungal pathogens on fruits, vegetables, and ornamental plants. Accurate determination of its residues in food and environmental samples is crucial for ensuring food safety and regulatory compliance. Solid phase extraction (SPE) is a highly effective technique for the purification and concentration of analytes from complex sample matrices. This application note provides a detailed protocol for the purification of this compound using a combination of C18 and Primary Secondary Amine (PSA) SPE sorbents, a common and effective approach for triazole fungicides. The initial sample extraction is performed using the QuEChERS method, known for its simplicity and efficiency.

Data Presentation

The following table summarizes representative recovery data for triazole fungicides from various fruit and vegetable matrices using methods similar to the one described in this protocol. While specific recovery data for this compound using this exact protocol should be validated in-house, these values provide an expected range of performance.

Analyte ClassMatrixSpiking Level (mg/kg)Recovery (%)Analytical Method
Triazole FungicidesPalm Kernel0.1, 0.5, 1.080 - 108GC-µECD
Triazole FungicidesFruits and VegetablesNot Specified70 - 120GC-MS & LC-MS/MS
Triazole FungicidesHoney, Beans50 µg/L82 - 106HPLC
Etoxazole (B1671765) (structurally similar)Apples, Strawberries, Green Beans0.01, 0.10, 0.5093.4 - 102HPLC-DAD[1]

Experimental Protocols

This protocol is divided into two main stages: QuEChERS extraction and Solid Phase Extraction cleanup.

QuEChERS Sample Extraction

This initial step efficiently extracts this compound from the sample matrix.

Materials:

  • Homogenized fruit or vegetable sample

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Magnesium sulfate (B86663) (MgSO₄), anhydrous

  • Sodium chloride (NaCl)

  • Sodium citrate (B86180) tribasic dihydrate

  • Sodium citrate dibasic sesquihydrate

  • 50 mL centrifuge tubes with screw caps

  • High-speed centrifuge

Procedure:

  • Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts (typically 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate tribasic dihydrate, and 0.5 g sodium citrate dibasic sesquihydrate).

  • Immediately cap the tube tightly and shake vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • The upper acetonitrile layer contains the extracted this compound. Carefully collect this supernatant for the SPE cleanup step.

Solid Phase Extraction (SPE) Cleanup

This step removes interfering matrix components, yielding a purified this compound solution. A combination of C18 and PSA sorbents is recommended for broad-spectrum cleanup of fruit and vegetable extracts. This can be achieved using separate C18 and PSA cartridges in tandem or a single cartridge containing a layered or mixed bed of both sorbents. The following protocol describes the use of separate cartridges.

Materials:

  • C18 SPE cartridge (e.g., 500 mg, 6 mL)

  • PSA SPE cartridge (e.g., 500 mg, 6 mL)

  • Acetonitrile (ACN), HPLC grade

  • Toluene, HPLC grade

  • SPE vacuum manifold

  • Collection vials

Procedure:

A. C18 Cartridge Cleanup:

  • Conditioning: Pass 5 mL of acetonitrile through the C18 cartridge.

  • Equilibration: Pass 5 mL of deionized water through the cartridge. Do not allow the cartridge to go dry.

  • Loading: Take a 5 mL aliquot of the acetonitrile supernatant from the QuEChERS step and dilute it with 20 mL of deionized water. Load this diluted extract onto the C18 cartridge at a flow rate of 1-2 mL/min.

  • Washing: Wash the cartridge with 5 mL of a 10% acetonitrile in water solution to remove polar interferences.

  • Elution: Elute the this compound from the C18 cartridge with 5 mL of acetonitrile into a clean collection vial.

B. PSA Cartridge Cleanup:

  • Conditioning: Pass 5 mL of acetonitrile through the PSA cartridge.

  • Loading: Load the eluate collected from the C18 step directly onto the conditioned PSA cartridge at a flow rate of 1-2 mL/min.

  • Elution: Collect the eluate that passes through the PSA cartridge. To ensure complete recovery, add an additional 5 mL of acetonitrile to the PSA cartridge and collect this fraction in the same vial. PSA is used here in a pass-through mode for the analyte of interest while retaining interfering substances like fatty acids and organic acids. A study found that Primary Secondary Amine (PSA) is a highly effective sorbent for removing various matrix components.

Post-Elution Processing:

  • The combined eluate from the PSA step contains the purified this compound.

  • This solution can be concentrated under a gentle stream of nitrogen and reconstituted in a suitable solvent for subsequent analysis by methods such as HPLC or GC-MS.

Mandatory Visualization

The following diagram illustrates the workflow of the solid phase extraction protocol for this compound purification.

SPE_Workflow cluster_QuEChERS QuEChERS Extraction cluster_SPE Solid Phase Extraction Cleanup cluster_C18 C18 Cartridge cluster_PSA PSA Cartridge sample Homogenized Sample (10g) add_acn Add Acetonitrile (10mL) sample->add_acn add_salts Add QuEChERS Salts add_acn->add_salts shake Vortex (1 min) add_salts->shake centrifuge Centrifuge (5 min) shake->centrifuge supernatant Collect Supernatant centrifuge->supernatant c18_load Load Sample supernatant->c18_load Dilute with Water c18_cond Condition: 5mL ACN c18_equil Equilibrate: 5mL Water c18_cond->c18_equil c18_equil->c18_load c18_wash Wash: 5mL 10% ACN c18_load->c18_wash c18_elute Elute: 5mL ACN c18_wash->c18_elute psa_load Load Eluate c18_elute->psa_load psa_cond Condition: 5mL ACN psa_cond->psa_load psa_collect Collect Purified Fraction psa_load->psa_collect analysis Analysis (HPLC, GC-MS) psa_collect->analysis

References

Application Note: Determination of Imibenconazole in Vegetables using UPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Imibenconazole is a triazole fungicide used to control a range of fungal diseases in fruits, vegetables, and ornamental plants.[1] Its application necessitates sensitive and reliable analytical methods to monitor its residue levels in agricultural products to ensure food safety and compliance with regulatory limits. This application note details a robust and validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method for the quantitative determination of this compound in various vegetable matrices. The method utilizes a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation protocol, providing high-throughput analysis with excellent accuracy and precision.[2]

Principle

The method involves the extraction of this compound from homogenized vegetable samples using acetonitrile (B52724), followed by a dispersive solid-phase extraction (dSPE) cleanup to remove interfering matrix components. The final extract is then analyzed by UPLC-MS/MS in Multiple Reaction Monitoring (MRM) mode, which offers high selectivity and sensitivity for the detection and quantification of the target analyte.

Experimental Protocols

1. Materials and Reagents

  • This compound analytical standard (purity >98%)

  • Acetonitrile (LC-MS grade)

  • Methanol (B129727) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Magnesium sulfate (B86663) (anhydrous)

  • Sodium chloride

  • Primary secondary amine (PSA) sorbent

  • C18 sorbent

  • Graphitized carbon black (GCB) sorbent (for pigmented vegetables)

  • Syringe filters (0.22 µm, PTFE)

2. Standard Solution Preparation

  • Stock Standard Solution (100 µg/mL): Accurately weigh 10 mg of this compound standard and dissolve it in 100 mL of methanol. Store at -20°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with methanol to obtain concentrations ranging from 1.0 µg/L to 100 µg/L.[3]

3. Sample Preparation (QuEChERS Method)

  • Homogenization: Weigh 10 g of a representative portion of the vegetable sample and homogenize it.

  • Extraction:

    • Place the 10 g homogenized sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

    • Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Cleanup (Dispersive SPE):

    • Transfer a 1 mL aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube.

    • Add 150 mg of anhydrous magnesium sulfate, 50 mg of PSA, and 50 mg of C18. For highly pigmented vegetables like spinach or bell peppers, add 7.5 mg of GCB.

    • Vortex for 30 seconds.

  • Final Centrifugation and Filtration:

    • Centrifuge at 10,000 rpm for 5 minutes.

    • Filter the supernatant through a 0.22 µm PTFE syringe filter into an autosampler vial for UPLC-MS/MS analysis.

4. UPLC-MS/MS Instrumental Conditions

  • UPLC System: Waters ACQUITY UPLC or equivalent

  • Column: ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 100 mm

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) Flow Rate (mL/min) %A %B
    0.0 0.3 95 5
    1.0 0.3 95 5
    8.0 0.3 5 95
    10.0 0.3 5 95
    10.1 0.3 95 5

    | 12.0 | 0.3 | 95 | 5 |

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

  • Autosampler Temperature: 10°C

  • Mass Spectrometer: Waters Xevo TQ-S or equivalent

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Capillary Voltage: 3.0 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions for this compound:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (s)Cone Voltage (V)Collision Energy (eV)
This compound (Quantifier)411.0125.10.053025
This compound (Qualifier)411.0171.10.053015

Data Presentation

Method Validation Summary

The described method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy (recovery), and precision (relative standard deviation, RSD) in various vegetable matrices.

ParameterResult
Linearity Range1.0 - 100 µg/L[3]
Correlation Coefficient (r²)> 0.998[3]
Limit of Detection (LOD)1.0 µg/kg[3]
Limit of Quantification (LOQ)5.0 µg/kg
Recovery (%)
Lettuce (spiked at 10 µg/kg)95.2
Tomato (spiked at 10 µg/kg)98.7
Cucumber (spiked at 10 µg/kg)92.5
Precision (RSD, %)
Lettuce (n=6)4.8
Tomato (n=6)3.5
Cucumber (n=6)6.2

Visualizations

UPLC_MSMS_Workflow UPLC-MS/MS Workflow for this compound Analysis cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_results Results Sample Vegetable Sample Homogenization Homogenization (10g) Sample->Homogenization Extraction Extraction (Acetonitrile, MgSO4, NaCl) Homogenization->Extraction Centrifugation1 Centrifugation (4000 rpm, 5 min) Extraction->Centrifugation1 dSPE Dispersive SPE Cleanup (PSA, C18, MgSO4) Centrifugation1->dSPE Centrifugation2 Centrifugation (10000 rpm, 5 min) dSPE->Centrifugation2 Filtration Filtration (0.22 µm) Centrifugation2->Filtration UPLC_MSMS UPLC-MS/MS Analysis (MRM Mode) Filtration->UPLC_MSMS Data_Processing Data Processing and Quantification UPLC_MSMS->Data_Processing Final_Report Final Report Data_Processing->Final_Report

Caption: Experimental workflow for this compound determination.

References

Application Notes and Protocols: Imibenconazole in Combination with Other Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Methodologies for Evaluating the Efficacy and Synergy of Imibenconazole-Based Fungicide Combinations

Introduction

This compound is a triazole fungicide widely used to control a range of fungal diseases in fruit, vegetables, and ornamental crops.[1] As with other azole fungicides, its primary mode of action is the inhibition of sterol biosynthesis, a critical process for the formation of fungal cell membranes.[2][3] Specifically, this compound targets the enzyme Cytochrome P450 14α-demethylase (CYP51), which disrupts the ergosterol (B1671047) biosynthesis pathway and consequently inhibits fungal growth.[2]

The development of fungicide resistance is a significant challenge in agriculture.[2] To mitigate this risk and enhance disease control, this compound is often used in combination with fungicides from different chemical groups. The primary rationales for this strategy are:

  • Broaden the Spectrum of Activity: Combining fungicides can control a wider range of pathogens with a single application.[4]

  • Resistance Management: Using fungicides with different modes of action reduces the selection pressure for resistant strains.[4][5]

  • Achieve Synergy: The combined effect of two fungicides can be greater than the sum of their individual effects, leading to increased efficacy at lower application rates.[6][7]

These application notes provide an overview of this compound's mode of action, potential combination partners, and a detailed protocol for evaluating the synergistic potential of such combinations in a laboratory setting.

Mode of Action: this compound and the Ergosterol Biosynthesis Pathway

This compound is classified under the Fungicide Resistance Action Committee (FRAC) Group 3, known as Demethylation Inhibitors (DMIs).[3] These fungicides specifically inhibit the 14α-demethylase enzyme, which is essential for converting lanosterol (B1674476) to ergosterol. Ergosterol is the primary sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and function. By depleting ergosterol, this compound disrupts cell membrane structure, leading to the inhibition of fungal spore germination and mycelial growth.[2]

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibitor Inhibitory Action AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation This compound This compound (FRAC Group 3) Inhibition Inhibition of 14α-demethylase (CYP51) This compound->Inhibition Inhibition->Lanosterol:e

Caption: this compound's mode of action in the fungal ergosterol pathway.

Potential Combination Partners for this compound

The selection of a suitable combination partner for this compound depends on the target pathogen, crop, and resistance management strategy. Combining fungicides with different FRAC group codes is a key principle.[8]

Table 1: Summary of Potential Fungicide Partners for this compound
FRAC GroupClassMode of ActionExample Active Ingredients
1Methyl Benzimidazole Carbamates (MBCs)Inhibition of beta-tubulin assembly in mitosisThiophanate-methyl, Carbendazim[8][9]
11Quinone outside Inhibitors (QoIs)Inhibit mitochondrial respiration at the Qo site (cytochrome bc1)Azoxystrobin, Trifloxystrobin[10][11]
M5Multi-site Contact ActivityMulti-site inhibition of fungal enzymesChlorothalonil[9][12]
7Succinate Dehydrogenase Inhibitors (SDHIs)Inhibit mitochondrial respiration at Complex IIBoscalid, Fluxapyroxad[4][12]
2DicarboximidesAffects signal transductionIprodione[8]

Experimental Protocol: In Vitro Evaluation of Fungicide Synergy

This protocol outlines the "poisoned food technique" to assess the efficacy of this compound combinations against a target fungal pathogen and to determine if the interaction is synergistic, additive, or antagonistic using Colby's method.[7]

G cluster_prep Phase 1: Preparation cluster_assay Phase 2: In Vitro Assay cluster_analysis Phase 3: Data Analysis p1 1. Prepare Fungicide Stock Solutions (this compound & Partner) p3 3. Prepare Serial Dilutions of Each Fungicide p1->p3 p2 2. Culture Target Fungus on PDA Medium a3 6. Inoculate Center of Each Plate with Fungal Plug p2->a3 a1 4. Amend Molten PDA with Fungicide Treatments: A, B, and A+B p3->a1 a2 5. Pour Plates and Allow to Solidify a1->a2 a2->a3 a4 7. Incubate Plates at Optimal Temperature a3->a4 d1 8. Measure Mycelial Colony Diameter Daily a4->d1 d2 9. Calculate Percent Growth Inhibition vs. Control d1->d2 d3 10. Calculate Expected Inhibition (E) using Colby's Formula d2->d3 d4 11. Compare Observed vs. Expected Inhibition to Determine Synergy d3->d4

Caption: Experimental workflow for evaluating fungicide synergy in vitro.

Objective

To quantify the inhibitory effect of this compound, a partner fungicide, and their combination on the mycelial growth of a target pathogen and to calculate the nature of their interaction.

Materials
  • This compound (technical grade)

  • Partner fungicide (technical grade)

  • Pure culture of the target fungal pathogen (e.g., Fusarium spp., Botrytis cinerea)

  • Potato Dextrose Agar (PDA) medium

  • Sterile Petri dishes (90 mm)

  • Sterile distilled water

  • Acetone (B3395972) or DMSO (solvent for fungicides)

  • Micropipettes and sterile tips

  • Laminar flow hood

  • Incubator

  • Cork borer (5 mm)

  • Digital calipers

Methodology
  • Fungicide Stock Preparation:

    • Prepare 1000 ppm (µg/mL) stock solutions of this compound and the partner fungicide by dissolving the technical grade material in a minimal amount of acetone or DMSO, then diluting with sterile distilled water.

    • Note: A solvent control should be included in the experiment.

  • Pathogen Culture:

    • Subculture the target fungus on fresh PDA plates and incubate for 5-7 days, or until the colony has reached a suitable size for creating fungal plugs.

  • Poisoned Media Preparation:

    • Prepare a series of concentrations for each fungicide individually and for their combinations. For example:

      • This compound alone: 0.1, 0.5, 1.0, 5.0 ppm

      • Partner Fungicide alone: 0.1, 0.5, 1.0, 5.0 ppm

      • Combinations: (0.1 + 0.1), (0.5 + 0.5), (1.0 + 1.0), (5.0 + 5.0) ppm

    • Autoclave the PDA medium and allow it to cool to approximately 45-50°C.

    • Under a laminar flow hood, add the required volume of fungicide stock solution to the molten PDA to achieve the desired final concentrations. Also prepare control plates with PDA only and PDA with the solvent.

    • Pour approximately 20 mL of the amended PDA into each sterile Petri dish and allow it to solidify.

  • Inoculation and Incubation:

    • Using a sterile 5 mm cork borer, take mycelial plugs from the edge of an actively growing fungal culture.

    • Place one fungal plug, mycelium-side down, in the center of each prepared PDA plate (control and treated).

    • Seal the plates with paraffin (B1166041) film and incubate at the optimal temperature for the pathogen (e.g., 25 ± 2°C) in the dark.

Data Collection and Analysis
  • Measurement:

    • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

    • Calculate the average diameter for each treatment.

  • Growth Inhibition Calculation:

    • Calculate the percentage of mycelial growth inhibition (I) for each treatment using the formula: I (%) = [(dc - dt) / dc] x 100 Where:

      • dc = average diameter of the colony in the control plate.

      • dt = average diameter of the colony in the treated plate.

  • Synergy Calculation (Colby's Method):

    • Calculate the expected percentage of inhibition (E) for the combination treatments using Colby's formula.[7] E = X + Y - (XY / 100) Where:

      • X = percent inhibition of growth by fungicide A (this compound) at concentration 'p'.

      • Y = percent inhibition of growth by fungicide B (Partner) at concentration 'q'.

    • Compare the observed inhibition of the combination (A+B) with the expected inhibition (E):

      • If Observed > E : The interaction is synergistic .

      • If Observed = E : The interaction is additive .

      • If Observed < E : The interaction is antagonistic .

Data Presentation

Quantitative data from these experiments should be summarized in clear, structured tables for comparison.

Table 2: Example Data - Mycelial Growth Inhibition of Fusarium avenaceum
TreatmentConcentration (ppm)Avg. Colony Diameter (mm)Percent Inhibition (Observed)
Control090.00.0
This compound (A)1.054.040.0
Thiophanate-methyl (B)1.063.030.0
Combination (A+B)1.0 + 1.031.565.0
Table 3: Example Synergy Analysis using Colby's Method
CombinationConc. (ppm)% Inhibition (A)% Inhibition (B)Expected % Inhibition (E)Observed % InhibitionConclusion
This compound + Thiophanate-methyl1.0 + 1.040.030.058.065.0Synergistic

Calculation for E: E = 40 + 30 - (40 * 30 / 100) = 70 - 12 = 58.0%

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Imibenconazole Resistance in Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering Imibenconazole resistance in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mode of action of this compound?

This compound is a triazole fungicide that acts as a sterol biosynthesis inhibitor (SBI).[1][2] Specifically, it inhibits the cytochrome P450 enzyme 14α-demethylase, which is encoded by the CYP51 gene (also known as ERG11 in yeast).[2] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of fungal cell membranes.[2][3] By inhibiting this enzyme, this compound disrupts the fungal cell membrane structure and function, ultimately leading to the inhibition of germ tube elongation and mycelial growth.[1][2]

Q2: My fungal strain is showing reduced susceptibility to this compound. What are the common resistance mechanisms?

Resistance to azole fungicides like this compound is a growing concern and can arise through several mechanisms:[2][4][5][6]

  • Target Site Modification: Mutations within the CYP51 gene can alter the structure of the 14α-demethylase enzyme, reducing its binding affinity for this compound.[2][4][7] This is a common mechanism of resistance.

  • Overexpression of the Target Gene: An increase in the expression of the CYP51 gene leads to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve the same level of inhibition.[4][8][9]

  • Increased Efflux Pump Activity: Overexpression of genes encoding ATP-binding cassette (ABC) or major facilitator superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.[3][4][10][11][12]

  • Metabolic Detoxification: The fungus may develop or enhance metabolic pathways that break down and detoxify the this compound molecule.[4][6]

Q3: How can I experimentally confirm this compound resistance in my fungal isolates?

You can confirm resistance through a combination of phenotypic and genotypic assays. A typical workflow involves:

  • Phenotypic Assays: Determine the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC50) of your fungal isolates using in vitro susceptibility testing.[13][14] A significant increase in the MIC or EC50 value compared to a known sensitive (wild-type) strain is a strong indicator of resistance.

  • Genotypic Analysis: If resistance is confirmed phenotypically, you can sequence the CYP51 gene to identify known or novel mutations associated with resistance.[7][15]

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to assess the expression levels of the CYP51 gene and genes encoding efflux pumps (e.g., ABC and MFS transporters) to investigate overexpression-related resistance.[8][15]

Troubleshooting Guide

Problem: I am observing inconsistent results in my fungicide sensitivity assays.

  • Possible Cause 1: Inoculum variability.

    • Solution: Ensure a standardized inoculum preparation. Use a consistent spore concentration or mycelial fragment density for each experiment. Spore counts can be performed using a hemocytometer. For mycelial growth assays, use agar (B569324) plugs of a uniform size taken from the actively growing edge of a fresh culture.

  • Possible Cause 2: Instability of the fungicide in the medium.

    • Solution: Prepare fresh stock solutions of this compound for each experiment. Some compounds can degrade over time, especially when exposed to light or certain temperatures. Store stock solutions as recommended by the manufacturer.

  • Possible Cause 3: Phenotypic instability of resistance.

    • Solution: Some fungal strains may show unstable resistance, especially after prolonged culturing in the absence of the fungicide.[16] It is advisable to periodically re-isolate the fungus from the host or store initial isolates at low temperatures for long-term use. When performing assays, use freshly cultured isolates.

Problem: My CYP51 sequencing results do not show any known resistance mutations, but the strain is clearly resistant.

  • Possible Cause 1: Overexpression of CYP51 or efflux pumps.

    • Solution: Perform qRT-PCR to analyze the expression levels of the CYP51 gene and key ABC and MFS transporter genes. Compare the expression levels to a sensitive wild-type strain.

  • Possible Cause 2: Novel mutations in CYP51 or other genes.

    • Solution: The resistance may be due to a novel mutation in the CYP51 gene that has not been previously characterized. Additionally, mutations in other genes involved in ergosterol biosynthesis or regulatory pathways could also confer resistance. Consider whole-genome sequencing to identify other potential genetic variations.

  • Possible Cause 3: Metabolic detoxification.

    • Solution: Investigate the metabolic profile of the resistant strain when exposed to this compound using techniques like liquid chromatography-mass spectrometry (LC-MS) to identify potential breakdown products of the fungicide.

Data Presentation

Table 1: Example of this compound and Imazalil EC50 Values for Sensitive and Resistant Penicillium digitatum Isolates.

IsolateFungicideSensitivity CategoryEC50 (µg/mL)Resistance Factor (RF)
PD9ImazalilSensitive0.0381.0
PD3ImazalilSensitive0.0320.8
PD6ImazalilSensitive0.0270.7
PD2ImazalilLow Resistance0.61516.2
PD8ImazalilModerately Resistant1.07528.3
PD7ImazalilResistant1.61842.6
PD1ImazalilResistant1.63042.9
PD5ImazalilHighly Resistant2.29060.3

Data adapted from a study on Imazalil resistance in Penicillium digitatum.[17] The principles of determining EC50 and Resistance Factors are applicable to this compound.

Experimental Protocols

Protocol 1: Determination of EC50 by Mycelial Growth Inhibition Assay

This protocol is adapted from methodologies used for testing the sensitivity of fungal pathogens to sterol demethylation inhibitor (DMI) fungicides.[13][16]

Materials:

  • Fungal isolates (test and sensitive control)

  • Potato Dextrose Agar (PDA)[18]

  • This compound stock solution (e.g., 10 mg/mL in dimethyl sulfoxide, DMSO)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Sterile distilled water

  • DMSO (for control plates)

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media:

    • Autoclave PDA and cool to 50-55°C in a water bath.

    • Prepare a series of this compound concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL) by adding the appropriate volume of the stock solution to the molten PDA.

    • Prepare a control plate by adding the same volume of DMSO used for the highest fungicide concentration.

    • Pour approximately 20 mL of the amended and control PDA into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the growing edge of a 7-10 day old culture of each fungal isolate, take a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) in the dark.

  • Data Collection:

    • When the fungal colony in the control plate has reached approximately two-thirds of the plate diameter, measure the colony diameter of all plates in two perpendicular directions.

    • Calculate the average diameter for each plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control using the formula: % Inhibition = 100 * [(Diameter_control - Diameter_treatment) / Diameter_control]

    • Use a statistical software to perform a probit or log-probit analysis to determine the EC50 value, which is the concentration of this compound that inhibits 50% of mycelial growth.

Visualizations

Caption: Mechanisms of this compound resistance in fungal cells.

Resistance_Diagnosis_Workflow Start Suspected this compound Resistance in Fungal Isolate Phenotypic_Assay Perform In Vitro Susceptibility Assay (EC50) Start->Phenotypic_Assay Compare_WT Compare EC50 to Wild-Type/Sensitive Strain Phenotypic_Assay->Compare_WT Resistant Resistance Confirmed Compare_WT->Resistant  EC50 Significantly Higher Sensitive Isolate is Sensitive Compare_WT->Sensitive EC50 Similar CYP51_Sequencing Sequence CYP51 Gene Resistant->CYP51_Sequencing Mutation_Check Known Resistance Mutation Found? CYP51_Sequencing->Mutation_Check Mutation_Found Target-Site Resistance Identified Mutation_Check->Mutation_Found Yes No_Mutation No Known Mutation Mutation_Check->No_Mutation No qRT_PCR Perform qRT-PCR for CYP51 & Efflux Pump Genes No_Mutation->qRT_PCR Overexpression_Check Overexpression Detected? qRT_PCR->Overexpression_Check Overexpression_Found Overexpression-Mediated Resistance Identified Overexpression_Check->Overexpression_Found Yes Other_Mechanisms Consider Other Mechanisms (e.g., novel mutations, detoxification) Overexpression_Check->Other_Mechanisms No

Caption: Workflow for diagnosing this compound resistance.

Management_Strategies Start This compound Resistance Confirmed Strategy_Selection Select Management Strategy Start->Strategy_Selection Fungicide_Mixtures Use Fungicide Mixtures with Different Modes of Action Strategy_Selection->Fungicide_Mixtures Synergistic_Combos Investigate Synergistic Combinations Strategy_Selection->Synergistic_Combos Alternative_Fungicides Switch to an Alternative Fungicide with a Different FRAC Group Strategy_Selection->Alternative_Fungicides Dose_And_Timing Optimize Fungicide Dose and Application Timing Strategy_Selection->Dose_And_Timing Integrated_Management Implement Integrated Pest Management (IPM) Strategy_Selection->Integrated_Management

Caption: Strategies to manage this compound resistance.

References

Degradation pathways of Imibenconazole in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers studying the degradation pathways of Imibenconazole, with a focus on acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What is known about the stability of this compound in acidic aqueous solutions?

Q2: What are the likely degradation pathways for this compound under acidic hydrolysis?

A2: While specific experimental data on the degradation products of this compound under acidic conditions is not available, a hypothetical pathway can be proposed based on its chemical structure. This compound is an imidothioate, containing a thioester linkage and an imidoyl group.[4] These functional groups are susceptible to hydrolysis. Under acidic conditions, the primary degradation pathway is likely the hydrolysis of the C=N-S linkage, which would cleave the molecule. This could result in the formation of several smaller molecules. It is crucial to perform experimental studies to confirm the exact degradation products.

Q3: What experimental setup is recommended for studying this compound degradation in acidic conditions?

A3: A forced degradation study is the standard approach.[5] This involves dissolving this compound in an acidic solution (e.g., 0.1 N HCl) and monitoring its degradation over time at controlled temperatures.[5] Samples should be taken at regular intervals, neutralized, and analyzed using a stability-indicating analytical method like HPLC or LC-MS to quantify the remaining parent compound and identify degradation products.[5]

Troubleshooting Guide

Issue 1: Poor peak shape (tailing or fronting) in HPLC analysis of this compound.

  • Potential Cause: Secondary interactions between the basic nitrogen atoms in the triazole ring of this compound and residual silanol (B1196071) groups on the silica-based C18 column.

  • Solution: Use a mobile phase with a low pH (e.g., 2.5-3) to protonate the silanols and minimize these interactions. Adding an ion-pairing agent like trifluoroacetic acid (TFA) can also improve the peak shape.[5]

Issue 2: Inconsistent degradation rates between replicate experiments.

  • Potential Cause 1: Temperature fluctuations. Hydrolysis rates are temperature-dependent.

  • Solution 1: Ensure a constant and uniform temperature for your incubation system (e.g., a calibrated water bath or incubator).

  • Potential Cause 2: Inaccurate pH of the acidic medium.

  • Solution 2: Prepare fresh acidic solutions for each experiment and verify the pH with a calibrated pH meter.

Issue 3: Difficulty in identifying degradation products using LC-MS.

  • Potential Cause: Low concentration of degradation products or co-elution with the parent peak.

  • Solution: Concentrate the samples before analysis. Adjust the chromatographic gradient to achieve better separation between the parent compound and its degradants. Using high-resolution mass spectrometry can aid in the structural elucidation of the unknown peaks.

Data Presentation

Table 1: Half-life of Prochloraz (an Imidazole (B134444) Fungicide) in Aqueous Medium at Different pH Levels

pHHalf-life (days) at 1.0 µg/mLHalf-life (days) at 2.0 µg/mL
4.018.3519.17
7.022.625.1
9.215.816.6
Data from a laboratory degradation study on Prochloraz, a related imidazole fungicide, is presented as a reference.[1]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound under Acidic Conditions

This protocol outlines a general procedure for conducting a forced degradation study of this compound.

1. Materials:

2. Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To a known volume of the stock solution, add an equal volume of 0.1 N HCl.

    • Incubate the solution at a controlled, elevated temperature (e.g., 60 °C).

    • Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24 hours).

    • At each time point, immediately neutralize the aliquot with an equivalent amount of 0.1 N NaOH.

    • Dilute the neutralized sample with the mobile phase to the target concentration for analysis.

  • Analysis:

    • Analyze all samples using a validated stability-indicating HPLC or LC-MS method.

    • Quantify the amount of this compound remaining at each time point.

    • Characterize any major degradation products using mass spectrometry.

Visualizations

G cluster_prep Sample Preparation cluster_sampling Time-Point Sampling & Quenching cluster_analysis Analysis stock This compound Stock Solution (1 mg/mL) mix Mix & Incubate (e.g., 60°C) stock->mix acid 0.1 N HCl acid->mix sample Withdraw Aliquots (t = 0, 2, 4, 8, 24h) mix->sample neutralize Neutralize with 0.1 N NaOH sample->neutralize dilute Dilute with Mobile Phase neutralize->dilute analysis HPLC / LC-MS Analysis dilute->analysis quantify Quantify Parent Compound analysis->quantify identify Identify Degradation Products analysis->identify

Caption: Experimental workflow for a forced degradation study of this compound.

G cluster_conditions Stress Condition cluster_products Hypothetical Degradation Products parent This compound stress Acidic Hydrolysis (H⁺, H₂O) parent->stress Cleavage at C=N-S linkage prod1 Product A (e.g., N-(2,4-dichlorophenyl)-2- (1H-1,2,4-triazol-1-yl)acetamide) stress->prod1 prod2 Product B (e.g., 4-chlorobenzyl mercaptan) stress->prod2

Caption: Hypothetical degradation pathway of this compound under acidic conditions.

References

Technical Support Center: Optimizing Imibenconazole Spray Application

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the spray application of Imibenconazole for enhanced coverage and experimental accuracy.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mode of action?

This compound is a systemic triazole fungicide with both preventative and curative properties.[1][2] It is effective against a broad spectrum of fungal pathogens in various agricultural and ornamental settings, including scab, powdery mildew, and rust.[1][2] Its mode of action is the inhibition of sterol biosynthesis, a critical process for the formation of fungal cell membranes.[1] Specifically, it targets the enzyme C14-demethylase, which is essential for ergosterol (B1671047) production in fungi.[3]

Q2: What are the key factors influencing the coverage of this compound spray?

Several factors can significantly impact the deposition and coverage of your this compound spray application. These include:

  • Droplet Size: The size of the spray droplets affects both coverage and drift. Finer droplets can provide more thorough coverage but are more susceptible to drift.

  • Spray Volume: The total volume of the spray solution applied per unit area will influence how well the target is wetted.

  • Nozzle Type and Pressure: The choice of nozzle and the operating pressure are primary determinants of droplet size and spray pattern.

  • Adjuvants: The addition of adjuvants can improve the spreading and retention of the spray on the target surface.

  • Environmental Conditions: Wind speed, temperature, and humidity at the time of application can affect droplet trajectory and evaporation rates.

  • Target Canopy Characteristics: The density and structure of the plant canopy can impede spray penetration to lower leaves and inner plant parts.

Q3: How can I visually assess the quality of my spray coverage?

Water-sensitive paper is a valuable and straightforward tool for visually assessing spray deposition and distribution. These papers are yellow and turn blue where spray droplets make contact, providing an immediate visual record of the spray pattern and droplet density.

Q4: Can I tank-mix this compound with other products?

Always consult the product label for specific tank-mixing compatibility.[4] When tank-mixing, it is crucial to follow the correct mixing order to avoid physical or chemical incompatibility, which can lead to clogged nozzles and reduced efficacy. A common recommendation is the WALES method: W ettable powders and W ater-dispersible granules first, A gitate thoroughly, then add L iquid flowables and suspensions, followed by E mulsifiable concentrates, and finally S olutions and S urfactants.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound spray.

Issue Potential Cause(s) Troubleshooting Steps
Poor disease control despite application 1. Incorrect Timing: Application was made after the disease was too established. Systemic fungicides have "kick-back" action but may not eradicate a severe infection.[6] 2. Fungicide Resistance: The target pathogen population may have developed resistance to triazole fungicides. 3. Poor Coverage: The fungicide did not reach the target areas of the plant in sufficient concentration. 4. Improper pH of Spray Solution: The pH of the water used for the spray solution can affect the stability and efficacy of the fungicide.[7]1. Apply this compound preventatively or at the very first sign of disease.[6] 2. Rotate with fungicides from a different FRAC group (different mode of action).[6] 3. Conduct a spray coverage assessment using water-sensitive paper and adjust application parameters accordingly (see Experimental Protocols). 4. Test the pH of your water source. If it is alkaline, consider using a pH buffer to lower it to a more neutral range, as some fungicides can degrade under alkaline conditions.[7]
Uneven spray coverage (streaks or patches of poor coverage) 1. Clogged or Worn Nozzles: Damaged or blocked nozzles will result in an uneven spray pattern. 2. Improper Boom Height: If the boom is too high or too low, the spray patterns from individual nozzles may not overlap correctly. 3. Incorrect Travel Speed: Driving too fast can lead to reduced spray deposition.1. Regularly inspect and clean all nozzles. Replace any that are worn or damaged. 2. Adjust the boom height according to the nozzle manufacturer's recommendations to ensure proper pattern overlap. 3. Maintain a consistent and appropriate travel speed during application.
Excessive spray drift 1. Droplet Size is Too Fine: Small droplets are highly susceptible to wind. 2. High Wind Speeds: Applying in windy conditions will carry spray off-target. 3. High Boom Height: The further the droplets have to travel, the more they are affected by wind.1. Select nozzles and pressure settings that produce a medium to coarse droplet size. 2. Avoid spraying when wind speeds are high. A light breeze of 2-6 miles per hour can actually aid in deposition.[7] 3. Lower the spray boom as much as possible while still maintaining proper pattern overlap.
Visible residue or phytotoxicity on plants 1. Incorrect Concentration: The fungicide was mixed at a rate higher than recommended. 2. Sensitive Plant Species: Some plants may be sensitive to the active ingredient or other components of the formulation.[8] 3. Application in High Heat: Spraying in hot and dry conditions can increase the risk of phytotoxicity.[9]1. Carefully read and follow the label for the correct application rate. 2. Always check the product label for any listed plant sensitivities. It is advisable to test the spray on a small area first if you are unsure. 3. Avoid spraying during the hottest part of the day, especially in direct sunlight.[9]

Data Presentation: Optimizing Application Parameters

While specific optimal parameters for this compound can vary by crop, target disease, and equipment, the following tables provide general guidelines for optimizing your spray application for better coverage. It is strongly recommended to conduct your own trials using water-sensitive paper to determine the ideal settings for your specific experimental conditions.

Table 1: Recommended Droplet Size and Nozzle Type for this compound Application

TargetRecommended Droplet Size ClassificationRationaleRecommended Nozzle Types
Foliar Diseases (e.g., Powdery Mildew, Leaf Spot) Fine to MediumTo ensure thorough coverage of the leaf surface where the fungus is present.Flat-fan or Hollow-cone nozzles.
Systemic Application for Internal Protection Medium to CoarseTo ensure adequate deposition on the foliage for absorption and translocation within the plant.Air-induction (AI) or low-drift flat-fan nozzles can be effective.
Dense Canopies Medium to CoarseTo improve penetration into the plant canopy and reach lower leaves.Twin-fan or high-pressure cone nozzles may improve canopy penetration.

Table 2: General Recommendations for Spray Volume and Pressure

Application TypeRecommended Spray Volume (Gallons per Acre)Recommended Pressure (PSI)Considerations
Dilute Foliar Spray 50 - 10030 - 60Ensure thorough wetting of the foliage without excessive runoff.
Concentrate Spray 10 - 2540 - 80Requires more precise calibration and is more susceptible to drift.
Airblast Application (Orchards/Vineyards) 50 - 150100 - 250Adjust volume and airflow based on canopy size and density.

Table 3: Impact of Adjuvants on Triazole Fungicide Deposition (Qualitative)

Adjuvant TypeExpected Impact on Spray Coverage
Non-ionic Surfactants (NIS) Improved spreading of spray droplets on the leaf surface, leading to better coverage.
Organosilicone Surfactants Excellent spreading properties, can significantly increase the wetted area.
Stickers Increased adhesion of the fungicide to the leaf surface, improving rainfastness.
Drift Retardants Increased droplet size to reduce off-target movement.

Experimental Protocols

Protocol 1: Assessment of Spray Coverage Using Water-Sensitive Paper

Objective: To quantitatively and qualitatively assess the deposition and coverage of an this compound spray application.

Materials:

  • Water-sensitive paper cards (WSP)

  • Stapler or clips to attach cards to foliage

  • Digital scanner or high-resolution camera

  • Image analysis software (e.g., ImageJ, DepositScan, DropScope)

  • Personal Protective Equipment (PPE) as required by the fungicide label

Methodology:

  • Placement of WSPs: Securely attach WSPs to various locations within the target plant canopy. Include cards in the upper, middle, and lower sections of the canopy, as well as on the upper and lower surfaces of leaves to get a comprehensive assessment of spray penetration and coverage.

  • Spray Application: Prepare and apply the this compound spray solution according to your experimental protocol, ensuring consistent sprayer speed and pressure.

  • Card Collection: After the spray has dried, carefully collect the WSPs, being cautious not to smudge the droplet stains.

  • Image Acquisition: Digitize the WSPs using a scanner or a high-resolution camera. Ensure consistent lighting and resolution for all images.

  • Image Analysis:

    • Use image analysis software to analyze the digitized WSP images.

    • The software will calculate key parameters such as:

      • Percent Coverage: The percentage of the card area covered by spray droplets.

      • Droplet Density: The number of droplets per square centimeter.

      • Droplet Size Distribution: The range and median diameter of the droplets.

  • Data Interpretation: Analyze the data to identify areas of poor coverage and make adjustments to your application parameters (e.g., nozzle type, pressure, volume, travel speed) to optimize coverage in subsequent applications.

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_ergosterol Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Demethylation FungalCellMembrane Fungal Cell Membrane Ergosterol->FungalCellMembrane Incorporation This compound This compound C14Demethylase C14-Demethylase (Target Enzyme) This compound->C14Demethylase Inhibits

Caption: this compound's mode of action in the fungal ergosterol biosynthesis pathway.

Experimental Workflow for Spray Coverage Optimization

G cluster_workflow Spray Coverage Optimization Workflow A Define Application Parameters (Nozzle, Pressure, Volume) B Place Water-Sensitive Papers in Target Canopy A->B C Apply this compound Spray B->C D Collect and Digitize Water-Sensitive Papers C->D E Analyze Images for % Coverage & Droplet Density D->E F Decision: Is Coverage Optimal? E->F G Adjust Application Parameters F->G No H Finalize Protocol F->H Yes G->A

Caption: A workflow for systematically optimizing this compound spray coverage.

References

Technical Support Center: Reducing Imibenconazole Residue in Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to reduce Imibenconazole residue levels in crops.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is reducing its residue important?

A1: this compound is a triazole fungicide used to control a variety of fungal diseases in fruits, vegetables, and ornamental plants.[1] It functions by inhibiting sterol biosynthesis in fungi, which is crucial for their cell membrane structure.[2] While effective, concerns about potential health effects and environmental impact necessitate minimizing its residual levels in agricultural products to comply with regulatory standards, such as Maximum Residue Limits (MRLs), and ensure consumer safety.

Q2: What are the established Maximum Residue Limits (MRLs) for this compound?

A2: MRLs for this compound vary by country and crop. For example, Japan has established specific MRLs for a range of crops.[3] It is crucial to consult the specific regulations of the target market for your crop. Note that this compound is not currently approved for use in the European Union or Great Britain.[1]

Q3: What are the primary approaches to reduce this compound residues in crops post-harvest?

A3: The primary post-harvest strategies for reducing this compound residues include physical removal and chemical degradation. Physical methods like washing and peeling are effective for surface residues. Chemical approaches, such as treatment with ozonated water or solutions of sodium bicarbonate, can help degrade the fungicide.

Q4: Is this compound a systemic fungicide, and how does that affect residue removal?

A4: Yes, this compound is a systemic fungicide, meaning it can be absorbed and translocated within the plant's tissues.[2] This property makes complete removal challenging, as residues may be present not just on the surface but also within the pulp of the fruit or vegetable. While peeling can be highly effective for removing surface residues of many pesticides, its effectiveness on systemic fungicides like this compound may be reduced for the portion that has penetrated the crop's interior.[4][5]

Q5: Are there any biological methods to degrade this compound residues?

A5: Research has shown that certain bacteria can degrade triazole fungicides.[1] This suggests the potential for developing biocontrol agents or enzymatic treatments for residue reduction. However, this is an area of ongoing research, and commercially available, crop-specific biological treatments for this compound are not yet widely established.

Troubleshooting Guides

Issue 1: Inconsistent results with washing treatments.
  • Problem: Washing with tap water shows variable effectiveness in reducing this compound residues.

  • Possible Causes & Solutions:

    • Water Temperature: Warmer water can sometimes be more effective at removing surface residues, but care must be taken not to damage the crop. Experiment with a range of temperatures (e.g., 20°C, 30°C, 40°C) to find an optimal balance.

    • Agitation: Gentle rubbing or agitation during washing can significantly improve residue removal compared to passive soaking.[6]

    • Washing Time: The duration of washing is critical. Test different washing times (e.g., 2, 5, and 10 minutes) to determine the most effective duration for your specific crop.

    • pH of Water: The pH of the washing water can influence the stability and solubility of the fungicide. While tap water is a good baseline, experimenting with slightly acidic (e.g., vinegar solution) or alkaline (e.g., sodium bicarbonate solution) washes may yield better results.

Issue 2: Ozonated water treatment is not achieving desired residue reduction.
  • Problem: Treatment with ozonated water is not reducing this compound levels to below the MRL.

  • Possible Causes & Solutions:

    • Ozone Concentration: The concentration of dissolved ozone is a key factor. Ensure your ozone generator is producing the target concentration (e.g., 1-5 ppm) and that this concentration is maintained during the treatment.

    • Contact Time: Insufficient contact time will limit the degradation of the fungicide. Experiment with longer exposure times, ensuring the crop is fully submerged or sprayed.

    • Application Method: The method of application matters. Immersion in ozonated water is generally more effective than spraying for ensuring complete coverage.

    • Water Quality: The presence of organic matter in the water can consume ozone, reducing its effectiveness for pesticide degradation. Use clean, filtered water for preparing the ozonated solution.

Issue 3: High variability in analytical results for this compound residues.
  • Problem: Replicate analyses of the same sample yield significantly different this compound concentrations.

  • Possible Causes & Solutions:

    • Sample Homogenization: Inadequate homogenization of the crop sample before extraction is a common source of variability. Ensure the entire sample is finely and uniformly ground to a consistent texture.

    • Extraction Efficiency: The QuEChERS extraction method should be carefully followed. Ensure the correct solvent-to-sample ratio and adequate shaking time for efficient extraction.

    • Matrix Effects: The crop matrix can interfere with the LC-MS/MS analysis, causing ion suppression or enhancement. The use of matrix-matched standards for calibration is essential to compensate for these effects.

    • Internal Standard: Incorporating a suitable internal standard during sample preparation can help to correct for variations in extraction efficiency and instrument response.

Data Presentation

Table 1: Efficacy of Post-Harvest Treatments on Triazole Fungicide Residue Reduction (Literature Data)

TreatmentFungicideCropReduction (%)Reference
Ozonated Water (3 mg/L)DifenoconazoleBell Peppers67-87[7]
Washing with 5% Sodium BicarbonateDifenoconazoleBell Peppers60-81[7]
Washing with Tap WaterDiniconazoleLeafy Vegetables~57[8]
PeelingMandipropamidTomato>91[1]
PeelingSystemic Fungicides (general)Oranges41-86[5]

Note: This table provides data for other triazole and systemic fungicides to illustrate the potential effectiveness of these treatments. Specific efficacy for this compound may vary and requires experimental validation.

Experimental Protocols

Protocol 1: Ozonated Water Treatment for this compound Residue Reduction
  • Preparation of Ozonated Water:

    • Generate ozonated water using an ozone generator, bubbling ozone gas through deionized water until the desired concentration (e.g., 3 ppm) is reached.

    • Monitor the ozone concentration using a dissolved ozone meter.

  • Treatment of Crop Samples:

    • Submerge a known weight of the crop sample (e.g., 100 g) in a sufficient volume of ozonated water to ensure complete coverage.

    • Gently agitate the sample in the solution for a predetermined time (e.g., 10 minutes).

  • Post-Treatment Processing:

    • Remove the sample from the ozonated water and rinse with deionized water.

    • Allow the sample to air dry or gently pat dry with a paper towel.

  • Sample Preparation for Analysis:

    • Homogenize the entire treated sample using a high-speed blender.

    • Proceed with the QuEChERS extraction method (Protocol 3).

Protocol 2: Plant Detoxification Pathway Visualization (Signaling Pathway)

Plants metabolize xenobiotics like fungicides through a multi-phase detoxification process. Key enzyme families involved are Cytochrome P450 monooxygenases (CYPs) and Glutathione S-transferases (GSTs).

G cluster_phase1 Phase I: Modification cluster_phase2 Phase II: Conjugation cluster_phase3 Phase III: Compartmentalization This compound This compound CYP450 Cytochrome P450 (CYPs) This compound->CYP450 Oxidation Metabolite Hydroxylated This compound CYP450->Metabolite GST Glutathione S-Transferase (GSTs) Metabolite->GST Conjugate This compound-GSH Conjugate GST->Conjugate GSH Glutathione (GSH) GSH->GST ABC ABC Transporters Conjugate->ABC Vacuole Vacuole ABC->Vacuole Sequestration

Plant Detoxification Pathway for Fungicides.
Protocol 3: QuEChERS Extraction and LC-MS/MS Analysis of this compound Residues

  • Sample Extraction (QuEChERS):

    • Weigh 10 g of the homogenized crop sample into a 50 mL centrifuge tube.

    • Add 10 mL of acetonitrile.

    • Add the appropriate QuEChERS salt packet (e.g., magnesium sulfate, sodium chloride, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot of the supernatant (e.g., 1 mL) to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate.

    • Vortex for 30 seconds.

    • Centrifuge at 10000 rpm for 5 minutes.

  • LC-MS/MS Analysis:

    • Transfer the cleaned extract into an autosampler vial.

    • Inject a suitable volume (e.g., 5 µL) into the LC-MS/MS system.

    • Liquid Chromatography (LC) Conditions (Example):

      • Column: C18 column (e.g., 100 mm x 2.1 mm, 2.6 µm).

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

      • Gradient: Start with a low percentage of B, ramp up to a high percentage, and then return to initial conditions for re-equilibration.

      • Flow Rate: 0.3 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry (MS/MS) Conditions (Example for a Triazole Fungicide):

      • Ionization Mode: Positive Electrospray Ionization (ESI+).

      • Multiple Reaction Monitoring (MRM): Monitor for specific precursor-to-product ion transitions for this compound. These would need to be determined experimentally or from literature. For a related triazole like Tebuconazole, transitions might be m/z 308.1 → 70.1 and 308.1 → 125.1.

      • Collision Energy and other parameters should be optimized for this compound.

  • Method Validation:

    • The analytical method should be validated according to SANTE/11312/2021 guidelines, assessing parameters such as linearity, limit of quantification (LOQ), accuracy (recovery), and precision (repeatability and reproducibility).[3][6]

Protocol 4: Experimental Workflow for Evaluating Residue Reduction Methods

G start Start: Crop Samples Treated with this compound control Control Group (No Treatment) start->control treatment Apply Post-Harvest Treatments (e.g., Ozonated Water, Washing) start->treatment homogenize Homogenize Samples control->homogenize treatment->homogenize extract QuEChERS Extraction homogenize->extract analyze LC-MS/MS Analysis extract->analyze data Data Analysis: Compare Residue Levels analyze->data end End: Determine Efficacy of Treatments data->end

Workflow for Evaluating Residue Reduction.

References

Technical Support Center: Large-Scale Synthesis of Imibenconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of Imibenconazole.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, providing potential causes and recommended solutions.

Problem Potential Cause(s) Suggested Solution(s)
Low Yield in Step 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile - Incomplete reaction of 1H-1,2,4-triazole with chloroacetonitrile (B46850).- Suboptimal reaction temperature or time.- Decomposition of the product during workup.- Ensure the use of a suitable base (e.g., K2CO3, NaH) in an appropriate solvent (e.g., DMF, Acetonitrile).- Monitor the reaction progress using TLC or HPLC to determine the optimal reaction time.- Maintain a controlled temperature, as overheating can lead to side reactions.- Perform a gentle aqueous workup to avoid hydrolysis of the nitrile group.
Side Product Formation in Step 2: Synthesis of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidic acid - Formation of isomeric products.- Hydrolysis of the intermediate iminoyl chloride.- Incomplete reaction leading to residual starting materials.- Strictly control the reaction temperature during the Pinner reaction.- Use anhydrous solvents and reagents to prevent hydrolysis.- Ensure the complete conversion of the nitrile to the imidic acid by monitoring the reaction.
Low Conversion in Step 3: Thioesterification with 4-chlorobenzyl mercaptan - Poor activity of the coupling agent.- Steric hindrance affecting the reaction rate.- Presence of impurities in the starting materials.- Screen different coupling agents (e.g., DCC, EDC) and optimize the reaction conditions.- Consider using a phase-transfer catalyst to enhance the reaction rate.- Purify the starting materials to remove any potential inhibitors.
Difficulty in Purification of Final Product - Presence of closely related impurities or isomers.- Oily nature of the product hindering crystallization.- Thermal instability of the product.- Employ column chromatography with a suitable solvent system for purification.- Attempt crystallization from various solvent systems or use a co-solvent mixture.- Utilize techniques like preparative HPLC for high-purity requirements.- Avoid excessive heat during purification steps.
Inconsistent Product Quality Between Batches - Variation in raw material quality.- Lack of precise control over reaction parameters (temperature, pH, stirring speed).- Inconsistent workup and purification procedures.- Establish strict quality control specifications for all starting materials.- Implement robust process control to ensure batch-to-batch consistency.- Standardize all workup and purification protocols.

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the large-scale synthesis of this compound?

A1: The coupling of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidic acid with 4-chlorobenzyl mercaptan to form the thioimidate linkage is often the most challenging step. This reaction is sensitive to conditions and can be prone to side reactions, impacting the overall yield and purity of the final product.

Q2: What are the common impurities encountered in this compound synthesis?

A2: Common impurities may include unreacted starting materials, byproducts from side reactions such as the hydrolysis of intermediates, and potential isomers formed during the synthesis. It is crucial to have a robust analytical method, such as HPLC-MS, to identify and quantify these impurities.

Q3: How can the formation of the unwanted Z-isomer of this compound be minimized?

A3: The E/Z isomerism arises from the carbon-nitrogen double bond in the thioimidate moiety.[1] Reaction conditions, such as solvent polarity and temperature, can influence the isomeric ratio. A thorough optimization study is recommended to identify conditions that favor the formation of the desired E-isomer. Post-synthesis purification, such as chromatography, might be necessary to separate the isomers.

Q4: What are the recommended storage conditions for the intermediates and the final product?

A4: Many of the intermediates and the final this compound product may be sensitive to heat, light, and moisture. They should be stored in well-sealed containers in a cool, dry, and dark place. For long-term storage, an inert atmosphere (e.g., nitrogen or argon) may be necessary to prevent degradation.

Q5: Are there any specific safety precautions to be taken during the synthesis?

A5: Yes, several reagents used in the synthesis, such as chloroacetonitrile and phosphorus pentachloride, are toxic and corrosive. The synthesis should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Emergency-response equipment should be readily available.

Data Presentation

Table 1: Summary of Typical Yields and Purity for Key Synthetic Steps

Step Reaction Typical Yield (%) Purity (by HPLC, %)
12-(1H-1,2,4-triazol-1-yl)acetonitrile Synthesis85-95>98
2N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidic acid Synthesis70-85>95
3This compound (Thioesterification)60-75>97 (after purification)

Note: Yields and purity are dependent on specific reaction conditions and purification methods.

Experimental Protocols

Protocol 1: Synthesis of 2-(1H-1,2,4-triazol-1-yl)acetonitrile (Intermediate 1)

  • To a stirred solution of 1H-1,2,4-triazole (1.0 eq) and potassium carbonate (1.5 eq) in anhydrous dimethylformamide (DMF), chloroacetonitrile (1.1 eq) is added dropwise at 0-5 °C.

  • The reaction mixture is stirred at room temperature for 12-16 hours.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is poured into ice-cold water and extracted with ethyl acetate (B1210297).

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude product.

  • The crude product is purified by column chromatography or recrystallization to yield pure 2-(1H-1,2,4-triazol-1-yl)acetonitrile.

Protocol 2: Synthesis of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidic acid (Intermediate 2)

  • A solution of 2-(1H-1,2,4-triazol-1-yl)acetonitrile (1.0 eq) in anhydrous diethyl ether is saturated with dry hydrogen chloride gas at 0 °C.

  • The resulting mixture is stirred at room temperature for 4-6 hours to form the imidate hydrochloride.

  • The solvent is removed under reduced pressure, and the residue is washed with dry ether to yield the crude imidate hydrochloride.

  • The crude imidate is then added to a solution of 2,4-dichloroaniline (B164938) (1.1 eq) in a suitable solvent like chloroform.

  • The mixture is stirred at room temperature for 24-48 hours.

  • The resulting precipitate is filtered, washed with the solvent, and dried to give N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidic acid.

Protocol 3: Synthesis of this compound

  • To a stirred solution of N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidic acid (1.0 eq) and 4-chlorobenzyl mercaptan (1.1 eq) in a suitable solvent (e.g., dichloromethane, THF), a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) (1.2 eq) is added at 0 °C.

  • The reaction mixture is stirred at room temperature for 18-24 hours.

  • The reaction is monitored by HPLC for the disappearance of starting materials.

  • The precipitated dicyclohexylurea is filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel using a gradient of hexane (B92381) and ethyl acetate as the eluent to afford pure this compound.

Visualizations

Imibenconazole_Synthesis_Pathway cluster_0 Step 1 cluster_1 Step 2 cluster_2 Step 3 1H-1,2,4-triazole 1H-1,2,4-triazole Intermediate_1 2-(1H-1,2,4-triazol-1-yl)acetonitrile 1H-1,2,4-triazole->Intermediate_1 K2CO3, DMF Chloroacetonitrile Chloroacetonitrile Chloroacetonitrile->Intermediate_1 Intermediate_2 N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanimidic acid Intermediate_1->Intermediate_2 1. HCl, Ether 2. 2,4-dichloroaniline 2,4-dichloroaniline 2,4-dichloroaniline This compound This compound Intermediate_2->this compound DCC, DCM 4-chlorobenzyl_mercaptan 4-chlorobenzyl mercaptan 4-chlorobenzyl_mercaptan->this compound

Caption: Synthetic pathway of this compound.

Troubleshooting_Workflow Start Low Yield or Impurity Issue Check_Reagents Verify Raw Material Quality and Purity Start->Check_Reagents Check_Conditions Review Reaction Conditions (Temp, Time, pH) Start->Check_Conditions Analyze_Side_Products Identify Side Products (HPLC, MS, NMR) Check_Reagents->Analyze_Side_Products Check_Conditions->Analyze_Side_Products Optimize_Purification Optimize Purification (Crystallization, Chromatography) Analyze_Side_Products->Optimize_Purification Consult_Protocols Consult Detailed Experimental Protocols Analyze_Side_Products->Consult_Protocols Implement_Changes Implement Corrective Actions Optimize_Purification->Implement_Changes Consult_Protocols->Implement_Changes Success Problem Resolved Implement_Changes->Success

Caption: Troubleshooting workflow for synthesis issues.

Logical_Relationships Large_Scale_Synthesis Large-Scale Synthesis of this compound Challenges Key Challenges Large_Scale_Synthesis->Challenges Yield_Optimization Yield Optimization Challenges->Yield_Optimization Purity_Control Purity Control Challenges->Purity_Control Process_Scalability Process Scalability Challenges->Process_Scalability Side_Reactions Side Reactions Purity_Control->Side_Reactions Isomer_Formation Isomer (E/Z) Formation Purity_Control->Isomer_Formation Purification_Difficulties Purification Difficulties Purity_Control->Purification_Difficulties Reaction_Kinetics Reaction Kinetics Process_Scalability->Reaction_Kinetics Heat_Transfer Heat & Mass Transfer Process_Scalability->Heat_Transfer

Caption: Key challenges in large-scale synthesis.

References

Technical Support Center: Enhancing the Systemic Activity of Imibenconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments aimed at enhancing the systemic activity of the fungicide imibenconazole in plants.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it function as a systemic fungicide?

A1: this compound is a triazole fungicide that acts as a sterol 14-alpha-demethylase inhibitor, disrupting the formation of ergosterol, a critical component of fungal cell membranes.[1] Its systemic nature means that after application, it is absorbed by the plant and transported through its vascular tissues, primarily the xylem, to protect new growth and combat existing infections.[1]

Q2: What are the key factors influencing the systemic activity of this compound?

A2: The systemic activity of this compound is influenced by several factors, including:

  • Formulation: The type of formulation (e.g., emulsifiable concentrate, wettable powder) can significantly impact its uptake and translocation.

  • Adjuvants: The addition of adjuvants, such as surfactants and oils, can enhance spreading, penetration, and absorption of the fungicide.[2][3][4]

  • Plant Species and Growth Stage: Different plant species have varying capacities for uptake and translocation of xenobiotics, which can also be affected by the plant's growth stage and overall health.

  • Environmental Conditions: Factors like temperature, humidity, and rainfall can affect the absorption rate and persistence of the fungicide on the plant surface. Applying fungicides before a rain event is recommended, provided there is adequate time for the product to dry.[5]

Q3: How can I enhance the uptake and translocation of this compound in my experiments?

A3: To enhance systemic activity, consider the following:

  • Optimize Formulation: While specific formulation details can be proprietary, experimenting with different solvent systems or co-solvents may improve solubility and plant uptake.

  • Utilize Adjuvants: Incorporate appropriate adjuvants into your spray solution. Non-ionic surfactants, crop oil concentrates, and methylated seed oils are known to improve the efficacy of systemic fungicides by enhancing leaf surface coverage and cuticle penetration.[3][4][6]

  • Application Method: Ensure thorough and uniform coverage of the plant foliage. The application timing is also critical; applying the fungicide before a significant disease outbreak is more effective.[5][6]

Q4: Are there any known compatibility issues when tank-mixing this compound with other products?

A4: While specific data on this compound tank-mix compatibility is limited in the provided search results, it is a common practice to mix fungicides with other pesticides or adjuvants. However, incompatibilities can occur, leading to reduced efficacy or phytotoxicity. It is always recommended to perform a jar test to check for physical compatibility before mixing large batches.[7]

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments.

Problem Possible Causes Troubleshooting Steps
Low or inconsistent systemic activity of this compound. 1. Poor absorption through the plant cuticle. 2. Suboptimal formulation. 3. Environmental factors affecting uptake (e.g., low humidity, rainfall after application).[5] 4. Incorrect application rate or poor coverage.[5] 5. Development of fungicide resistance in the target pathogen.[8]1. Incorporate a penetrating adjuvant like a methylated seed oil or organosilicone surfactant into the spray solution. 2. Experiment with different formulation blanks if developing a new product. 3. Monitor weather conditions and apply during periods of higher humidity and ensure a sufficient rain-free period after application.[5] 4. Calibrate spray equipment to ensure the correct application rate and uniform coverage of all plant surfaces. 5. Test the pathogen for resistance to triazole fungicides. Rotate or tank-mix with fungicides having a different mode of action (FRAC code).[8]
Phytotoxicity symptoms observed after application. 1. High concentration of the active ingredient or adjuvant. 2. Incompatibility of tank-mix partners. 3. Application during periods of plant stress (e.g., high temperatures, drought).1. Conduct dose-response experiments to determine the optimal non-phytotoxic concentration. 2. Perform a jar test for physical compatibility and a small-scale plant test for phytotoxicity before large-scale application.[7] 3. Avoid applying during extreme weather conditions.
Difficulty in quantifying this compound in plant tissues. 1. Inefficient extraction method. 2. Matrix effects interfering with analytical detection.[9] 3. Low concentration of the compound in the tissues.1. Optimize the extraction solvent and procedure. A common method is QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe). 2. Utilize matrix-matched standards for calibration in your LC-MS/MS analysis to compensate for matrix effects.[9] 3. Increase the initial application rate (if not causing phytotoxicity) or concentrate the sample extract before analysis.

Data Presentation

Table 1: Effect of Adjuvants on the Efficacy of Triazole-Containing Fungicides

Adjuvant TypeFungicide ClassCropObservationReference
Plant-based (Agnique HP 450)Strobilurin + TriazoleSoybean8% increase in protection effectiveness and 14% increase in harvest.[1]
Organosilicone/Methylated Seed OilStrobilurinOnion, Potato30% and 21% improvement in total absorption, respectively, compared to water.[4]
Spreader-stickerStrobilurinOnion, Dry Bean41% and 39% improvement in absorption, respectively, compared to water.[4]
Various tank-mix adjuvantsTriazole (propiconazole)TriticaleIncreased residue on both upper and lower parts of the ear, indicating better deposition and spreading.[2]

Experimental Protocols

Protocol 1: Evaluation of Adjuvants on the Foliar Uptake of this compound using Leaf Washing and Tissue Extraction

Objective: To quantify the effect of different adjuvants on the amount of this compound that penetrates the leaf cuticle versus the amount remaining on the leaf surface.

Materials:

  • This compound analytical standard

  • Selected adjuvants (e.g., non-ionic surfactant, methylated seed oil, organosilicone)

  • Test plants (e.g., wheat, tomato) grown under controlled conditions

  • Microsprayer or similar application device

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • 0.1% Formic acid in water and acetonitrile (for LC-MS/MS)

  • Vials, syringes, and filters

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system

Methodology:

  • Plant Preparation: Grow test plants to a uniform size and growth stage.

  • Treatment Preparation: Prepare spray solutions of this compound at a standard concentration with and without the selected adjuvants at their recommended rates. Include a control treatment with the carrier solvent only.

  • Application: Apply the treatments to the adaxial (upper) surface of a designated leaf on each plant using a microsprayer to ensure a precise and uniform application volume.

  • Incubation: Allow the treated plants to incubate for a defined period (e.g., 24 hours) under controlled environmental conditions.

  • Leaf Washing (Dislodgeable Residue):

    • Excise the treated leaf.

    • Wash the leaf surface with a known volume of acetonitrile/water solution to remove the unabsorbed this compound.

    • Collect the wash solution for analysis.

  • Tissue Extraction (Penetrated Residue):

    • Homogenize the washed leaf tissue.

    • Extract the this compound from the tissue using an appropriate solvent (e.g., acetonitrile) following a standard QuEChERS protocol.

    • Centrifuge and collect the supernatant for analysis.

  • Quantitative Analysis:

    • Analyze the concentration of this compound in the leaf wash and tissue extract samples using a validated LC-MS/MS method.[9][10]

    • Prepare matrix-matched calibration standards to ensure accurate quantification.

  • Data Analysis: Calculate the percentage of applied this compound that was dislodgeable (on the surface) and the percentage that penetrated the leaf tissue for each treatment. Compare the results between treatments with and without adjuvants.

Protocol 2: Assessment of Systemic Translocation of this compound using a Split-Root System

Objective: To determine the extent of root-to-shoot translocation of this compound. A radiolabeled compound would be ideal for this, but in its absence, a split-root system with LC-MS/MS analysis can be used.

Materials:

  • This compound

  • Test plants with a fibrous root system (e.g., wheat, barley)

  • Split-root hydroponic or soil-based system

  • Nutrient solution

  • Materials for tissue harvesting and extraction as in Protocol 1

  • LC-MS/MS system

Methodology:

  • System Setup: Grow seedlings until their root system is sufficiently developed to be divided. Gently divide the root system into two equal halves and place them in separate, sealed compartments of the split-root container.

  • Acclimation: Allow the plants to acclimate to the split-root system for several days.

  • Treatment Application: Apply a solution containing a known concentration of this compound to one of the root compartments (the "treated" side). The other compartment receives a control solution without the fungicide (the "untreated" side).

  • Time-Course Sampling: Harvest whole plants at several time points after application (e.g., 24, 48, 72, and 96 hours).

  • Sample Preparation:

    • At each time point, separate the plants into roots (treated and untreated halves), stems, and leaves.

    • Thoroughly wash the roots to remove any external residue.

    • Record the fresh weight of each tissue type.

    • Homogenize and extract this compound from each tissue sample as described in Protocol 1.

  • Quantitative Analysis: Determine the concentration of this compound in each tissue extract using LC-MS/MS.

  • Data Analysis:

    • Calculate the total amount of this compound in each plant part at each time point.

    • Determine the percentage of the total absorbed this compound that is translocated to the shoots and the untreated root section.

    • Plot the concentration of this compound in different plant parts over time to visualize the translocation dynamics.

Visualizations

Xenobiotic_Uptake_and_Translocation cluster_outside External Environment cluster_plant Plant System cluster_root Root System cluster_shoot Shoot System This compound This compound Root_Surface Root_Surface This compound->Root_Surface Application Adjuvant Adjuvant Adjuvant->Root_Surface Root_Cells Root_Cells Root_Surface->Root_Cells Absorption Xylem_Loading Xylem_Loading Root_Cells->Xylem_Loading Active/Passive Transport Xylem_Transport Xylem_Transport Xylem_Loading->Xylem_Transport Transpiration Stream Leaf_Cells Leaf_Cells Xylem_Transport->Leaf_Cells Distribution Metabolism Metabolism Leaf_Cells->Metabolism

Caption: General workflow of this compound uptake and translocation in a plant.

Signaling_Pathway Xenobiotic_Signal This compound (Xenobiotic) Receptor Plasma Membrane Receptor/Sensor Xenobiotic_Signal->Receptor ABC_Transporter ABC Transporters Xenobiotic_Signal->ABC_Transporter Transport Detoxification_Enzymes Detoxification Enzymes (e.g., GSTs, P450s) Xenobiotic_Signal->Detoxification_Enzymes Detoxification Signaling_Cascade Signal Transduction (e.g., Kinase Cascade) Receptor->Signaling_Cascade Transcription_Factors Activation of Transcription Factors Signaling_Cascade->Transcription_Factors Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Protein_Synthesis Protein Synthesis Gene_Expression->Protein_Synthesis Protein_Synthesis->ABC_Transporter Protein_Synthesis->Detoxification_Enzymes Transport_Vacuole Transport to Vacuole/ Apoplast ABC_Transporter->Transport_Vacuole Metabolism Metabolism/ Conjugation Detoxification_Enzymes->Metabolism

Caption: Plant signaling pathway for xenobiotic transport and detoxification.

References

Technical Support Center: Troubleshooting Imibenconazole Efficacy in Field Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues with the field efficacy of Imibenconazole.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: We are observing lower than expected efficacy of this compound in our field trials. What are the potential causes?

A1: Poor efficacy of this compound in the field can stem from several factors, categorized into three main areas: Application Issues, Environmental Factors, and Fungal Resistance. A systematic approach to troubleshooting these areas is crucial for identifying the root cause.

Troubleshooting Workflow for Poor this compound Efficacy

cluster_troubleshooting Troubleshooting Poor Efficacy cluster_application 1. Application Issues cluster_environment 2. Environmental Factors cluster_resistance 3. Fungal Resistance cluster_solution Corrective Actions start Poor Efficacy Observed app_rate Incorrect Rate? start->app_rate env_rain Rainfall Post-Application? start->env_rain res_target Target-Site Mutation (CYP51)? start->res_target app_timing Incorrect Timing? app_rate->app_timing app_coverage Poor Coverage? app_timing->app_coverage app_storage Improper Storage? app_coverage->app_storage solution_app Adjust Application Protocol app_storage->solution_app env_temp Extreme Temperatures? env_rain->env_temp env_ph Unfavorable pH? env_temp->env_ph solution_env Consider Environmental Data env_ph->solution_env res_overexpression Overexpression of CYP51? res_target->res_overexpression res_efflux Increased Efflux Pump Activity? res_overexpression->res_efflux solution_res Conduct Resistance Assay res_efflux->solution_res

Caption: A logical workflow for troubleshooting poor this compound efficacy.

Application Issues

Q2: How critical is the application rate for this compound's performance?

A2: Extremely critical. Applying this compound at a rate lower than recommended can result in insufficient active ingredient to effectively control the target pathogen.[1] Conversely, excessively high rates can lead to phytotoxicity without improving disease control.[2] Always adhere to the rates specified in your experimental protocol or on the product label.

Q3: What is the optimal timing for this compound application?

A3: this compound has both preventative and curative properties, but it is most effective when applied preventatively, before fungal infection is established.[1][3] Applying the fungicide after symptoms are widespread may lead to reduced efficacy. Disease forecasting models based on weather conditions can help determine the optimal application window.

Q4: Can poor spray coverage impact the results of our experiment?

A4: Yes, inadequate coverage is a common cause of fungicide failure.[1][2] Ensure that your application equipment is properly calibrated and that the spray volume is sufficient to cover all susceptible plant tissues. Factors like nozzle type, pressure, and travel speed can all affect coverage.

Q5: Could the way we store this compound affect its efficacy?

A5: Improper storage can lead to the degradation of the active ingredient.[2] Store this compound in a cool, dry place, away from direct sunlight and extreme temperatures, as specified by the manufacturer. Products stored for extended periods or under poor conditions may have reduced efficacy.

Environmental Factors

Q6: What is the impact of rainfall on this compound's effectiveness?

A6: Rainfall shortly after application can wash the fungicide off plant surfaces before it has been adequately absorbed, significantly reducing its efficacy.[1] The required rain-free period varies, but allowing adequate drying time is crucial. Conversely, for some soil-borne diseases, a certain amount of moisture is necessary to move the fungicide to the target area.[1]

Q7: How do temperature and pH affect the stability of this compound?

Table 1: Illustrative Half-Life of a Triazole Fungicide (Prochloraz) in Water at Different pH Levels

pHHalf-Life (Days) at 1.0 µg/mLHalf-Life (Days) at 2.0 µg/mL
4.018.3519.17
7.022.6025.10
9.215.8016.60
Source: Adapted from Sharma, D., et al. (2008).[4][5]
Note: This data is for Prochloraz (B1679089) and is intended to be illustrative of how pH can affect a triazole fungicide. Specific data for this compound is not available.

Fungal Resistance

Q8: What is the mode of action of this compound?

A8: this compound is a triazole fungicide that acts as a sterol 14α-demethylase inhibitor (DMI).[3] It disrupts the biosynthesis of ergosterol (B1671047), a critical component of the fungal cell membrane, by inhibiting the cytochrome P450 enzyme, 14α-demethylase, which is encoded by the CYP51 gene.[6] This disruption leads to the inhibition of fungal growth.[3]

Signaling Pathway of this compound Action

This compound This compound CYP51 CYP51 (14α-demethylase) Ergosterol_Biosynthesis Ergosterol Biosynthesis CYP51->Ergosterol_Biosynthesis Catalyzes Ergosterol Ergosterol Ergosterol_Biosynthesis->Ergosterol Fungal_Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Fungal_Cell_Membrane Maintains Fungal_Growth_Inhibition Fungal Growth Inhibition Fungal_Cell_Membrane->Fungal_Growth_Inhibition Disruption leads to Imibenconazo Imibenconazo Imibenconazo->CYP51 Inhibits

Caption: this compound's mode of action targeting ergosterol biosynthesis.

Q9: Could the target pathogen have developed resistance to this compound?

A9: Yes, resistance to DMI fungicides is a known issue. The primary mechanisms of resistance include:

  • Target-site mutations: Point mutations in the CYP51 gene can alter the structure of the 14α-demethylase enzyme, reducing its binding affinity for this compound.

  • Overexpression of the target enzyme: An increase in the production of the CYP51 enzyme can overcome the inhibitory effect of the fungicide.

  • Increased efflux pump activity: Fungal cells can actively pump the fungicide out, reducing its intracellular concentration to sub-lethal levels.

Q10: How can we test for resistance to this compound in our fungal isolates?

A10: You can perform an in vitro susceptibility test to determine the Minimum Inhibitory Concentration (MIC) or the Effective Concentration to inhibit 50% of growth (EC50) of your fungal isolates. This involves exposing the fungus to a range of this compound concentrations and observing the effect on its growth. A significant increase in the MIC or EC50 value compared to a known susceptible (wild-type) strain would indicate resistance.

Experimental Protocols

Protocol 1: In Vitro Fungicide Efficacy Testing (MIC Determination)

This protocol outlines a method for determining the Minimum Inhibitory Concentration (MIC) of this compound against a fungal pathogen using a broth microdilution assay.

Experimental Workflow for MIC Determination

cluster_mic MIC Determination Workflow prep_fungus Prepare Fungal Inoculum inoculate Inoculate Microtiter Plate prep_fungus->inoculate prep_fungicide Prepare Serial Dilutions of this compound prep_fungicide->inoculate incubate Incubate at Optimal Temperature inoculate->incubate read_results Read Results (Visually or Spectrophotometrically) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: A streamlined workflow for determining the MIC of a fungicide.

Methodology:

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on an appropriate solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.

    • Harvest spores by flooding the plate with sterile distilled water containing a wetting agent (e.g., 0.05% Tween 80) and gently scraping the surface.

    • Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

  • Preparation of this compound Stock Solution and Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

    • Perform serial two-fold dilutions of the stock solution in a liquid growth medium (e.g., Potato Dextrose Broth - PDB) in a 96-well microtiter plate to achieve a range of desired concentrations.

  • Inoculation and Incubation:

    • Add the standardized fungal spore suspension to each well of the microtiter plate containing the different concentrations of this compound.

    • Include positive (no fungicide) and negative (no fungus) controls.

    • Incubate the plate at the optimal growth temperature for the fungus for a specified period (e.g., 48-72 hours).

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound that completely inhibits visible fungal growth.

    • Growth can be assessed visually or by measuring the optical density at a specific wavelength (e.g., 600 nm) using a microplate reader.

Protocol 2: Field Trial for Efficacy Evaluation

This protocol provides a general framework for conducting a field trial to evaluate the efficacy of this compound.

Methodology:

  • Experimental Design:

    • Select a field with a history of the target disease and uniform soil characteristics.

    • Use a Randomized Complete Block Design (RCBD) with at least four replications.

    • Establish individual plots of a standard size (e.g., 4 rows x 6 meters).

  • Treatments:

    • Include an untreated control.

    • Apply this compound at one or more rates.

    • Include a standard commercial fungicide as a positive control for comparison.

  • Application:

    • Use a calibrated sprayer (e.g., CO2-powered backpack sprayer) to ensure accurate and uniform application.

    • Apply fungicides at a consistent spray volume to ensure thorough coverage.

    • Commence applications preventatively or at the first sign of disease, and continue at regular intervals (e.g., 7-14 days) based on disease pressure and weather conditions.

  • Disease Assessment:

    • Conduct disease assessments at regular intervals throughout the trial period.

    • In each plot, randomly select a predetermined number of plants or leaves and visually estimate the percentage of disease severity using a standardized rating scale.

    • Calculate the average disease severity for each plot.

  • Data Analysis:

    • Analyze the disease severity data using appropriate statistical methods (e.g., Analysis of Variance - ANOVA) to determine if there are significant differences between treatments.

    • Calculate the percentage of disease control for each treatment relative to the untreated control.

Table 2: Illustrative Field Trial Data for a Fungicide Against Apple Scab

TreatmentApplication Rate (g a.i./ha)Mean Disease Severity (%)Disease Control (%)
Untreated Control-45.2-
This compound [Hypothetical Rate 1][Hypothetical Data][Calculated]
This compound [Hypothetical Rate 2][Hypothetical Data][Calculated]
Standard Fungicide[Standard Rate]8.581.2
Note: This table is a template. Specific data for this compound field trials is not readily available in the public domain and would need to be generated through experimentation.

References

Stability of Imibenconazole in various storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive information on the stability of imibenconazole under various storage conditions. It includes frequently asked questions (FAQs) and troubleshooting guides to assist in experimental design and problem-solving.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that affect the stability of this compound?

A1: The stability of this compound is primarily influenced by pH, temperature, and light exposure. It is susceptible to degradation under both acidic and strongly alkaline conditions, and photodegradation can occur upon exposure to UV light.

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage of this compound as a solid, it is recommended to store it in a cool, dry, and dark place. Analytical standards are often stored at freezer temperatures (e.g., -20°C) to ensure stability.[1] Solutions of this compound, particularly in protic solvents, should be protected from light and stored at refrigerated temperatures to minimize degradation.

Q3: How does pH affect the stability of this compound in aqueous solutions?

A3: this compound is most stable in neutral to weakly alkaline conditions. It is unstable in acidic and strongly alkaline environments, where hydrolysis of the thioimidate linkage can occur.[2]

Q4: Is this compound sensitive to light?

A4: Yes, this compound can undergo photodegradation when exposed to light, particularly UV radiation.[3] It is advisable to handle solutions of this compound in amber glassware or under reduced light conditions to prevent photolytic degradation.

Stability Data

The following tables summarize the stability of this compound under various conditions. Please note that some data are based on studies of structurally similar triazole fungicides and are provided for guidance.

Table 1: Hydrolytic Stability of this compound in Aqueous Solutions

pHTemperature (°C)Half-life (t½) in days
42537 (as hours)
44013 (as hours)
52514.5
72088[1]
725186
74052
92562
9408

Data compiled from a study by the Brazilian Institute of Environment and Renewable Natural Resources (IBAMA). It is important to note the discrepancy in the reporting of the half-life at pH 4 (hours vs. days in other entries), which may indicate rapid degradation under these conditions.

Table 2: Representative Photostability of a Triazole Fungicide (Penconazole) in Solution

SolventLight Source (λ > 280 nm)Observation
IsopropanolUV LampEfficient degradation
CyclohexaneUV LampEfficient degradation
CyclohexeneUV LampSlower degradation

This data is for penconazole (B33189), a structurally related triazole fungicide, and is intended to be indicative of the potential for photodegradation of this compound.[3]

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol describes a general method for assessing the stability of this compound. Method validation and optimization are recommended for specific experimental needs.

1. Chromatographic Conditions (Representative):

  • HPLC System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v). The aqueous phase may contain a buffer (e.g., 20 mM potassium dihydrogen phosphate) adjusted to a specific pH (e.g., 6.5) to improve peak shape.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 230 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., acetonitrile) to prepare a stock solution of 1 mg/mL.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution in the mobile phase to construct a calibration curve (e.g., 1-50 µg/mL).

  • Sample Preparation: For stability studies, dilute the test samples with the mobile phase to a concentration within the calibration range.

3. Forced Degradation Studies:

  • Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a specified period. Withdraw aliquots at different time points, neutralize with 0.1 M NaOH, and dilute with the mobile phase before injection.

  • Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Follow the same procedure as for acid hydrolysis, neutralizing with 0.1 M HCl.

  • Oxidative Degradation: Mix the this compound stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂). Incubate at room temperature and monitor for degradation.

  • Thermal Degradation (Solid State): Store a known quantity of solid this compound in an oven at an elevated temperature (e.g., 80°C) for a specified duration. Periodically, dissolve a portion of the solid in a suitable solvent and analyze by HPLC.

  • Photodegradation: Expose a solution of this compound in a quartz cuvette to a UV light source (e.g., 254 nm or 365 nm) in a photostability chamber. Analyze aliquots at various time intervals.

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in HPLC Analysis

  • Possible Cause: Secondary interactions between the basic nitrogen atoms in the triazole ring and residual silanol (B1196071) groups on the HPLC column.

  • Solution:

    • Lower the pH of the mobile phase (e.g., to pH 3-4) to protonate the silanol groups and reduce interactions.

    • Add a small amount of a competing base, such as triethylamine (B128534) (TEA), to the mobile phase.

    • Use an end-capped HPLC column specifically designed for the analysis of basic compounds.

Issue 2: Inconsistent Retention Times

  • Possible Cause:

    • Fluctuations in column temperature.

    • Changes in mobile phase composition due to evaporation of the organic solvent or improper mixing.

    • Column aging.

  • Solution:

    • Use a column oven to maintain a stable temperature.

    • Prepare fresh mobile phase daily and keep the solvent reservoirs covered.

    • Equilibrate the column with the mobile phase for a sufficient time before starting the analysis.

    • Monitor column performance with a standard and replace it if retention times consistently shift.

Issue 3: Appearance of Extraneous Peaks

  • Possible Cause:

    • Contamination of the sample, solvent, or HPLC system.

    • Degradation of the sample in the autosampler.

    • Carryover from a previous injection.

  • Solution:

    • Use high-purity solvents and filter all samples and mobile phases.

    • Keep samples in the autosampler at a low temperature if they are unstable at room temperature.

    • Implement a needle wash step in the injection sequence to minimize carryover.

Diagrams

Hydrolysis_Pathway This compound This compound (C17H13Cl3N4S) Intermediate Unstable Thioimidate Intermediate This compound->Intermediate H2O (Acid or Base Catalyzed) Product1 N-(2,4-dichlorophenyl)-2-(1H-1,2,4-triazol-1-yl)acetamide Intermediate->Product1 Product2 4-chlorobenzyl mercaptan Intermediate->Product2

Caption: Proposed Hydrolysis Degradation Pathway of this compound.

HPLC_Troubleshooting Problem Chromatographic Problem (e.g., Poor Peak Shape, Shifting Retention Time) Check_Mobile_Phase Check Mobile Phase (Composition, pH, Freshness) Problem->Check_Mobile_Phase Check_Column Check HPLC Column (Age, Contamination, Correct Type) Problem->Check_Column Check_System Check HPLC System (Leaks, Temperature, Pump) Problem->Check_System Solution1 Prepare Fresh Mobile Phase Adjust pH Check_Mobile_Phase->Solution1 Solution2 Flush or Replace Column Use Guard Column Check_Column->Solution2 Solution3 Inspect for Leaks Calibrate Temperature Check_System->Solution3

Caption: Logical Workflow for Troubleshooting Common HPLC Issues.

References

Technical Support Center: Cross-Resistance Patterns of Fungi to Imibenconazole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals investigating the cross-resistance patterns of fungi to the fungicide Imibenconazole. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Troubleshooting Guides

This section addresses specific issues you might encounter during your experiments.

Issue Possible Cause(s) Recommended Solution(s)
Fungicide Sensitivity Assay: High variability in EC50 values between replicates. 1. Inconsistent Inoculum: Variation in the age, viability, or density of the fungal inoculum.[1] 2. Uneven Fungicide Distribution: The fungicide is not evenly dispersed in the agar (B569324) medium. 3. Solvent Effects: The solvent used to dissolve this compound may have inhibitory effects at the concentration used.[1] 4. Edge Effects: Evaporation from wells at the edge of microtiter plates.[1] 5. Contamination: Bacterial or other fungal contamination.1. Standardize Inoculum: Use a fresh, actively growing culture. For mycelial plugs, use a sterile cork borer for uniform size. For spore suspensions, use a hemocytometer to ensure consistent spore concentration.[1] 2. Thorough Mixing: Ensure the fungicide stock solution is thoroughly mixed with the molten agar before pouring plates. 3. Solvent Control: Include a solvent control (medium with the same concentration of solvent used in the highest fungicide concentration) to assess any inhibitory effects. Use the lowest possible solvent concentration.[1] 4. Mitigate Edge Effects: Avoid using the outer wells of microtiter plates or fill them with sterile water to maintain humidity. 5. Aseptic Technique: Ensure all procedures are carried out under sterile conditions.
Fungicide Sensitivity Assay: No inhibition of fungal growth even at high this compound concentrations in a known susceptible strain. 1. Inactive this compound: The fungicide may have degraded due to improper storage or handling. 2. Incorrect Concentration: Errors in the calculation of stock solution or serial dilutions. 3. Fungicide Precipitation: this compound may have precipitated out of the solution or medium.1. Fresh Stock Solution: Prepare a fresh stock solution of this compound from a reliable source. 2. Verify Calculations: Double-check all calculations for stock and working solutions. 3. Check Solubility: Ensure the solvent concentration is sufficient to keep this compound in solution. Prepare a small test batch to check for precipitation.
Molecular Analysis: No PCR amplification of the CYP51 gene. 1. Poor DNA Quality: The extracted fungal DNA may be of low quality or contain PCR inhibitors. 2. Incorrect Primers: Primers may be designed for a different fungal species or have a low annealing temperature. 3. Insufficient DNA Template: The amount of DNA in the PCR reaction may be too low.1. DNA Purification: Re-precipitate the DNA or use a commercial DNA purification kit to remove inhibitors. Check DNA quality using a spectrophotometer (A260/A280 ratio). 2. Primer Design and Optimization: Verify primer sequences against the target fungus's genome. Perform a temperature gradient PCR to determine the optimal annealing temperature. 3. Increase DNA Template: Increase the amount of DNA template in the PCR reaction.
Gene Expression Analysis: High variability in CYP51 expression levels between biological replicates. 1. Inconsistent Fungal Growth Stage: Fungal cultures may have been harvested at different growth phases. 2. RNA Degradation: RNA may have degraded during extraction or storage. 3. Variable Fungicide Exposure: Inconsistent timing or concentration of this compound treatment.1. Synchronize Cultures: Standardize the growth conditions and harvest all cultures at the same time point in the growth curve. 2. RNA Quality Control: Check RNA integrity using gel electrophoresis or a bioanalyzer. Use RNase-free techniques and reagents throughout the RNA extraction process.[2] 3. Standardize Treatment: Ensure precise timing and uniform application of the fungicide to all cultures.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound and other DMI fungicides?

A1: this compound is a demethylation inhibitor (DMI) fungicide. It specifically targets and inhibits the fungal cytochrome P450 enzyme, 14α-demethylase, which is encoded by the CYP51 gene (also known as ERG11 in yeasts). This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. By inhibiting this enzyme, this compound disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

Q2: What are the common mechanisms of fungal resistance to this compound and other azole fungicides?

A2: Fungi can develop resistance to azole fungicides, including this compound, through several mechanisms:

  • Target Site Modification: Point mutations in the CYP51 gene can alter the structure of the 14α-demethylase enzyme, reducing its binding affinity for the fungicide.

  • Overexpression of the Target Gene: Increased expression of the CYP51 gene leads to higher levels of the target enzyme, requiring a higher concentration of the fungicide to achieve an inhibitory effect.

  • Increased Efflux: Overexpression of genes encoding ATP-binding cassette (ABC) or Major Facilitator Superfamily (MFS) transporters can actively pump the fungicide out of the fungal cell, reducing its intracellular concentration.

Q3: What is cross-resistance, and why is it a concern with this compound?

A3: Cross-resistance occurs when a fungus develops resistance to one fungicide and, as a result, also exhibits resistance to other fungicides with the same or similar mode of action. Since this compound belongs to the DMI class of fungicides, fungi that have developed resistance to other DMIs (e.g., tebuconazole, myclobutanil) are likely to be cross-resistant to this compound due to the shared resistance mechanisms mentioned above.

Q4: How is the level of fungicide resistance quantified?

A4: The level of resistance is typically quantified by determining the 50% effective concentration (EC50), which is the concentration of a fungicide that inhibits fungal growth by 50%. The resistance factor (RF) is then calculated by dividing the EC50 value of a resistant isolate by the EC50 value of a sensitive (wild-type) isolate. A higher RF value indicates a higher level of resistance.[3][4]

Q5: What signaling pathways are involved in the fungal response to fungicide stress?

A5: Fungi have evolved complex signaling pathways to respond to environmental stresses, including exposure to fungicides. The High Osmolarity Glycerol (HOG) pathway and the Cell Wall Integrity (CWI) pathway are two key stress-activated mitogen-activated protein kinase (MAPK) pathways that are often activated in response to the cell membrane and cell wall stress caused by fungicides. Activation of these pathways can lead to cellular changes that help the fungus tolerate the fungicide.

Quantitative Data on Cross-Resistance

Table 1: Example EC50 (µg/mL) Values for DMI Fungicides against Sensitive and Resistant Strains of Venturia nashicola

IsolateThis compound (Example)MyclobutanilTebuconazoleDifenoconazoleResistance Phenotype
VnS-10.040.050.030.01Sensitive
VnR-12.53.11.80.5DMI-Resistant
VnR-25.87.24.51.2DMI-Resistant

Table 2: Example EC50 (µg/mL) Values for DMI Fungicides against Sensitive and Resistant Strains of Botrytis cinerea

IsolateThis compound (Example)TebuconazoleProchlorazResistance Phenotype
BcS-10.150.200.05Sensitive
BcR-18.210.52.1DMI-Resistant
BcR-215.621.34.8DMI-Resistant

Table 3: Example EC50 (µg/mL) Values for DMI Fungicides against Sensitive and Resistant Strains of Penicillium digitatum

IsolateThis compound (Example)ImazalilPropiconazoleResistance Phenotype
PdS-10.020.030.05Sensitive
PdR-11.82.53.1DMI-Resistant
PdR-24.15.86.9DMI-Resistant

Experimental Protocols

Protocol 1: Determination of EC50 Values using the Mycelial Growth Inhibition Assay

Objective: To determine the concentration of this compound and other fungicides that inhibits the mycelial growth of a fungal isolate by 50%.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA)

  • This compound and other fungicides of interest

  • Appropriate solvent (e.g., DMSO)

  • Sterile Petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator

  • Sterile distilled water

  • Micropipettes and sterile tips

Procedure:

  • Prepare Fungicide Stock Solutions: Prepare a high-concentration stock solution of each fungicide in a suitable solvent (e.g., 10 mg/mL in DMSO).

  • Prepare Fungicide-Amended Media: Autoclave PDA and cool it to 50-55°C in a water bath. Add the appropriate volume of the fungicide stock solution to the molten agar to achieve a series of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Also, prepare a control plate with the solvent alone at the highest concentration used. Pour the amended agar into Petri dishes and allow them to solidify.

  • Inoculation: From the growing edge of a fresh fungal culture on PDA, take a 5 mm mycelial plug using a sterile cork borer. Place the plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal temperature for the fungal species (e.g., 25°C) in the dark.

  • Data Collection: When the fungal colony in the control plate has reached approximately 70-80% of the plate diameter, measure the diameter of the fungal colony on all plates in two perpendicular directions.

  • Data Analysis:

    • Calculate the average diameter for each concentration.

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [ (Diameter_control - Diameter_treatment) / Diameter_control ] * 100

    • Use statistical software to perform a probit or log-logistic regression of the percentage inhibition against the log-transformed fungicide concentrations to determine the EC50 value.

Protocol 2: Analysis of CYP51 Gene Expression by qRT-PCR

Objective: To quantify the relative expression level of the CYP51 gene in fungal isolates exposed to this compound.

Materials:

  • Fungal isolates (treated and untreated with this compound)

  • Liquid nitrogen

  • RNA extraction kit suitable for fungi[2]

  • DNase I

  • cDNA synthesis kit[5]

  • qPCR master mix (e.g., SYBR Green)

  • Primers for the CYP51 gene and a reference gene (e.g., β-tubulin or actin)

  • qPCR instrument

Procedure:

  • Fungal Culture and Treatment: Grow the fungal isolates in a suitable liquid medium. For the treated group, add a sub-lethal concentration of this compound to the culture and incubate for a defined period. Harvest the mycelia by filtration.

  • RNA Extraction: Immediately freeze the harvested mycelia in liquid nitrogen and grind to a fine powder. Extract total RNA using a suitable kit according to the manufacturer's instructions.[2][6]

  • DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

  • cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a cDNA synthesis kit.[5]

  • qPCR: Set up the qPCR reaction with the qPCR master mix, cDNA template, and primers for the CYP51 and reference genes. Run the reaction in a qPCR instrument.

  • Data Analysis: Calculate the relative expression of the CYP51 gene using the 2-ΔΔCt method, normalizing the expression to the reference gene and comparing the treated samples to the untreated control.[7][8]

Protocol 3: Sequencing of the CYP51 Gene

Objective: To identify point mutations in the CYP51 gene that may confer resistance to this compound.

Materials:

  • Fungal isolates

  • DNA extraction kit for fungi

  • PCR primers designed to amplify the full coding sequence of the CYP51 gene

  • PCR master mix

  • Gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • Genomic DNA Extraction: Extract genomic DNA from the fungal isolates using a suitable kit.

  • PCR Amplification: Amplify the CYP51 gene using PCR with the designed primers. It may be necessary to use multiple overlapping primer pairs to cover the entire gene.

  • Verification of PCR Product: Run the PCR product on an agarose (B213101) gel to confirm the amplification of a band of the expected size.

  • PCR Product Purification: Purify the PCR product to remove primers and dNTPs using a purification kit.

  • Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse PCR primers.

  • Sequence Analysis: Assemble the sequencing reads to obtain the full sequence of the CYP51 gene. Align the sequences from resistant and sensitive isolates to identify any nucleotide changes that result in amino acid substitutions.

Visualizations

Signaling Pathways and Experimental Workflows

G Start Start Isolate Fungus Isolate Fungus Start->Isolate Fungus EC50 Assay EC50 Assay Isolate Fungus->EC50 Assay Sensitive Sensitive EC50 Assay->Sensitive Low EC50 Resistant Resistant EC50 Assay->Resistant High EC50 End End Sensitive->End Molecular Analysis Molecular Analysis Resistant->Molecular Analysis CYP51 Sequencing CYP51 Sequencing Molecular Analysis->CYP51 Sequencing Gene Expression (qRT-PCR) Gene Expression (qRT-PCR) Molecular Analysis->Gene Expression (qRT-PCR) Identify Mutations Identify Mutations CYP51 Sequencing->Identify Mutations Quantify Overexpression Quantify Overexpression Gene Expression (qRT-PCR)->Quantify Overexpression Identify Mutations->End Quantify Overexpression->End G cluster_mechanisms Resistance Mechanisms cluster_cross_resistance Cross-Resistance Target Mutation CYP51 Mutation Other DMIs Resistance to other DMI fungicides Target Mutation->Other DMIs Target Overexpression CYP51 Overexpression Target Overexpression->Other DMIs Efflux Pump ABC/MFS Transporter Overexpression Efflux Pump->Other DMIs This compound Resistance This compound Resistance This compound Resistance->Target Mutation Leads to This compound Resistance->Target Overexpression Leads to This compound Resistance->Efflux Pump Leads to

References

Technical Support Center: Imibenconazole Soil Persistence Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the persistence of Imibenconazole in soil.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My calculated half-life (DT50) for this compound is significantly different from expected values. What are the primary contributing factors?

A1: Discrepancies in this compound's half-life are common and typically arise from variations in experimental conditions. The key factors influencing its persistence are categorized into soil properties, climatic conditions, and microbial activity.[1][2]

  • Soil Properties:

    • Organic Matter & Clay Content: Soils with higher organic matter and clay content tend to adsorb this compound more strongly.[3] This binding, or sorption, can make the fungicide less available for microbial degradation, potentially increasing its persistence.[4][5]

    • Soil pH: The pH of the soil can influence both microbial activity and the chemical stability of the fungicide.[3][6] For many triazole fungicides, degradation rates can change significantly with varying pH levels.[7]

    • Soil Texture (Sand, Silt, Clay ratio): Soil texture affects water movement, aeration, and the available surface area for adsorption, all of which impact degradation rates.[3][8]

  • Climatic & Environmental Factors:

    • Temperature: Higher temperatures generally accelerate both microbial metabolism and chemical degradation, leading to a shorter half-life.[2][8] Conversely, cooler conditions will slow degradation and increase persistence.[9]

    • Moisture: Soil moisture is critical for microbial activity.[3] Optimal moisture levels enhance microbial degradation, while very dry or waterlogged (anaerobic) conditions can inhibit it, thus prolonging persistence.[8][10] For some azole fungicides, high soil hydration has been shown to reduce persistence.[11][12]

  • Microbial Activity:

    • The degradation of most pesticides, including this compound, is primarily driven by soil microorganisms like bacteria and fungi.[13][14] The type, population size, and acclimatization of the microbial community are crucial. Soils with a history of pesticide application may degrade the compound faster due to an adapted microbial population.[15]

Q2: I am observing inconsistent results between experimental replicates. What should I check?

A2: Inconsistent results often point to a lack of homogeneity or control in the experimental setup.

  • Soil Homogeneity: Ensure your bulk soil sample is thoroughly mixed and sieved before dividing it into replicates. This guarantees a uniform distribution of soil properties (organic matter, texture, etc.).

  • Application Uniformity: Verify that your method for "spiking" the soil with this compound results in an even distribution throughout the soil matrix in each replicate.

  • Incubation Conditions: Check for uniform temperature and moisture across all incubated samples. Small variations in an incubator, such as proximity to heating elements or fans, can create micro-environmental differences.

  • Extraction Efficiency: Your analytical method should have a consistent and high recovery rate. Perform recovery tests by spiking control soil with a known concentration of this compound and immediately extracting it. Low or variable recovery will lead to inaccurate persistence data.

Q3: Does the application rate of this compound affect its degradation rate constant?

A3: In theory, for first-order kinetics, the half-life (DT50) is independent of the initial concentration.[16] However, at very high application rates, you may observe a deviation from this principle. High concentrations of a fungicide can be toxic to the very microorganisms responsible for its degradation, leading to a slower breakdown rate and a longer-than-expected half-life.[16][17]

Q4: How does this compound's mobility in soil relate to its persistence?

A4: Mobility and persistence are interconnected. This compound has low aqueous solubility and is considered non-mobile, meaning it is unlikely to leach significantly into groundwater.[18] This strong adsorption to soil particles (high Koc) means it will remain in the upper soil layers for a longer period.[19] This lack of movement keeps it in the biologically active zone where degradation occurs, but the strong binding can also shield it from microbial attack, influencing its overall persistence.[4][5]

Quantitative Data on Triazole Fungicide Persistence

While extensive data for this compound is limited, the persistence of other triazole fungicides provides a valuable reference. The half-life (DT50) is highly variable and dependent on soil type and conditions.

Fungicide (Triazole Class)Soil TypeTemperature (°C)Half-life (DT50) in daysReference
Tebuconazole Clay-sandyLab Incubation9 (at 5 mg/kg)[17]
Clay-sandyLab Incubation74 (at 50 mg/kg)[17]
Clay-sandyLab Incubation263 (at 500 mg/kg)[17]
Hexaconazole Red Paddy SoilLab Incubation270 - 845[17]
Black Paddy SoilLab Incubation122 - 135[17]
Epoxiconazole, Tebuconazole, Flutriafol Red Soil (Jiangxi)Field58 - 73[20]
Paddy Soil (Taihu)Field182 - 365[20]
Black Soil (Northeast China)Field102 - 161[20]

This table illustrates the significant impact of soil type and application concentration on the persistence of triazole fungicides.

Experimental Protocols

Protocol: Aerobic Soil Degradation Study (Adapted from OECD 307 Guidelines)

This protocol outlines a standard laboratory procedure to determine the rate of aerobic degradation of this compound in soil.

  • Soil Collection and Preparation:

    • Collect fresh soil from a location with no recent history of this compound use.

    • Remove large debris (stones, roots) and sieve the soil through a 2 mm mesh.

    • Characterize the soil for key properties: texture (sand/silt/clay percentages), organic carbon content, pH, and cation exchange capacity.

  • Application (Spiking):

    • Determine the soil's water holding capacity (WHC). Adjust the soil moisture to 40-60% of its maximum WHC.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile).

    • Apply the solution to the soil. For uniform distribution, spread the soil in a thin layer, spray with the solution, and mix thoroughly. Allow the solvent to evaporate completely in a fume hood.

  • Incubation:

    • Transfer a known mass of the treated soil (e.g., 100 g dry weight equivalent) into individual incubation vessels (e.g., glass flasks).

    • Incubate the samples in the dark at a constant temperature (e.g., 20°C ± 1°C).

    • Maintain soil moisture by periodically weighing the flasks and replenishing any lost water. Ensure aerobic conditions are maintained.

  • Sampling and Extraction:

    • Sacrifice replicate flasks for analysis at predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, and 90 days).

    • Extract this compound from the soil samples using an appropriate solvent and method (e.g., acetonitrile (B52724) extraction via sonication or accelerated solvent extraction).[21]

    • The extraction procedure should be validated to ensure high recovery (>90%).

  • Analysis:

    • Filter the extracts and analyze the concentration of this compound using a suitable chromatographic technique, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[21][22]

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Calculate the degradation rate constant (k) and the half-life (DT50) by fitting the data to an appropriate kinetic model (e.g., first-order kinetics).

Visualizations

Factors_Affecting_Persistence Persistence This compound Persistence in Soil Soil Soil Properties Persistence->Soil Climate Environmental Factors Persistence->Climate Microbes Microbial Activity Persistence->Microbes OrganicMatter Organic Matter Soil->OrganicMatter pH Soil pH Soil->pH Texture Texture (Sand/Silt/Clay) Soil->Texture CEC Cation Exchange Capacity Soil->CEC Temp Temperature Climate->Temp Moisture Moisture Climate->Moisture Sunlight Photolysis (Sunlight) Climate->Sunlight Population Microbial Population (Bacteria, Fungi) Microbes->Population Enzymes Enzymatic Activity Microbes->Enzymes History History of Pesticide Use Microbes->History

Caption: Key factors influencing the soil persistence of this compound.

Experimental_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A 1. Soil Collection & Sieving (2mm) B 2. Soil Characterization (pH, OM, Texture) A->B C 3. Moisture Adjustment (e.g., 50% WHC) B->C D 4. Spiking with this compound & Homogenization C->D E 5. Incubation (Dark, Constant Temp) D->E F 6. Sampling at Intervals (e.g., Day 0, 1, 3, 7...) E->F G 7. Solvent Extraction F->G H 8. Analytical Quantification (e.g., HPLC, LC-MS) G->H I 9. Data Modeling & DT50 Calculation H->I

Caption: Standard workflow for a soil persistence laboratory study.

Degradation_Pathway cluster_reactions Primary Degradation Reactions Parent Difenoconazole (Parent Triazole Fungicide) Oxidation Oxidation Parent->Oxidation Dechlorination Dechlorination Parent->Dechlorination Hydroxylation Hydroxylation Parent->Hydroxylation Metabolites Transformation Products (TPs) e.g., TP295, TP354A Oxidation->Metabolites Dechlorination->Metabolites Hydroxylation->Metabolites Mineralization Further Degradation to CO2, H2O, and bound residues Metabolites->Mineralization caption Note: Representative degradation pathway for Difenoconazole, a related triazole fungicide. This compound is expected to undergo similar transformations.

Caption: Representative degradation pathway for a triazole fungicide.

References

Technical Support Center: Minimizing Phytotoxicity of Imibenconazole on Sensitive Crops

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to minimize the phytotoxicity of Imibenconazole on sensitive crops during experimental trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

A1: this compound is a systemic triazole fungicide used to control a range of fungal diseases on fruits, vegetables, turf, and ornamental plants.[1][2][3] Its mode of action is the inhibition of sterol biosynthesis in fungi, which is essential for the formation of their cell membranes.[1][3]

Q2: What is phytotoxicity and what are the common symptoms observed with this compound application?

A2: Phytotoxicity is plant injury caused by exposure to a chemical substance.[4] With triazole fungicides like this compound, symptoms can include:

  • Stunting: Reduced plant height and smaller leaves.

  • Chlorosis: Yellowing of leaf tissue.

  • Necrosis: Browning and death of leaf tissue, often appearing as speckling or at the leaf margins.

  • Leaf distortion: Cupping or twisting of leaves.

These symptoms may appear within a few days to a week after application and are often more pronounced on new growth.

Q3: Which crops are particularly sensitive to this compound phytotoxicity?

A3: While this compound is used on a variety of crops, ornamental plants and certain vegetables can be particularly sensitive.[1][2] Sensitivity can also vary between cultivars of the same species. It is always recommended to perform a small-scale test on a few plants before treating an entire crop.

Q4: What factors can increase the risk of this compound phytotoxicity?

A4: Several factors can exacerbate the phytotoxic effects of this compound:

  • High application rates: Exceeding the recommended dose significantly increases the risk of injury.

  • Environmental stress: Plants under stress from drought, high temperatures, or nutrient deficiencies are more susceptible.

  • Adjuvants: Certain adjuvants, especially penetrating surfactants, can increase the uptake of this compound into the plant tissue, leading to higher internal concentrations and greater phytotoxicity.

  • Tank mixes: Combining this compound with other pesticides or fertilizers can sometimes result in unforeseen phytotoxic reactions.

Q5: How can I minimize the risk of this compound phytotoxicity in my experiments?

A5: To minimize phytotoxicity, consider the following best practices:

  • Adhere to recommended rates: Always start with the lowest effective dose recommended for the target disease and crop.

  • Optimize application conditions: Apply during cooler parts of the day and ensure plants are well-watered and not under stress.

  • Careful adjuvant selection: If an adjuvant is necessary, choose one that is known to be safe for the specific crop and consider using a spreader-sticker rather than a penetrant. It is advisable to conduct a preliminary test with the chosen adjuvant.

  • Conduct small-scale trials: Before applying a new tank mix or using this compound on a new cultivar, test it on a small number of plants and observe for any signs of phytotoxicity for at least a week.

  • Consider safeners: For some crops, specific safeners may be available to reduce fungicide phytotoxicity.

Troubleshooting Guides

Problem 1: Observed stunting and leaf yellowing after this compound application.

Possible Cause Troubleshooting Step
High Application Rate Verify the calculations for your spray solution concentration and the volume applied. Compare with the manufacturer's recommended rates for the specific crop and disease.
Environmental Stress Review the environmental conditions at the time of and following the application. Were temperatures high? Was the substrate dry? Ensure adequate irrigation and avoid applications during periods of extreme heat.
Adjuvant Interaction If an adjuvant was used, it may have enhanced the uptake of this compound to a toxic level. In future applications, consider reducing the adjuvant concentration or switching to a less aggressive adjuvant.
Cultivar Sensitivity The specific cultivar you are working with may be particularly sensitive to this compound. If possible, compare the response to other cultivars or reduce the application rate for this specific one.

Problem 2: Severe leaf burn and necrosis observed after tank-mixing this compound with another product.

Possible Cause Troubleshooting Step
Chemical Incompatibility The products in the tank mix may not be compatible, leading to a phytotoxic reaction. Always check the product labels for any known incompatibilities.
Enhanced Penetration The formulation of the tank-mix partner may have acted as a surfactant, increasing the penetration of this compound into the leaf tissue.
pH of Spray Solution The pH of the final spray solution can influence the stability and activity of the pesticides, potentially leading to phytotoxicity. Measure the pH of your tank mix and adjust if necessary, according to the product labels.

Quantitative Data on this compound Phytotoxicity

The following tables provide representative data on the phytotoxic effects of this compound on sensitive ornamental and vegetable crops. Please note that this data is for illustrative purposes and actual results may vary depending on experimental conditions.

Table 1: Phytotoxicity of this compound on Greenhouse Roses (Rosa 'Sonia')

This compound Concentration (ppm)Phytotoxicity Rating (0-5)*Plant Height Reduction (%)Biomass Reduction (%)
0 (Control)0.000
50 (Recommended Rate)0.552
100 (2x Recommended Rate)2.51510
200 (4x Recommended Rate)4.03525

*Phytotoxicity Rating: 0 = no visible injury, 1 = slight chlorosis, 2 = moderate chlorosis and slight stunting, 3 = severe chlorosis and moderate stunting, 4 = necrosis and severe stunting, 5 = plant death.

Table 2: Phytotoxicity of this compound on Tomato Seedlings (Solanum lycopersicum 'Moneymaker')

This compound Concentration (ppm)Phytotoxicity Rating (0-5)*Plant Height Reduction (%)Biomass Reduction (%)
0 (Control)0.000
75 (Recommended Rate)1.085
150 (2x Recommended Rate)3.02518
300 (4x Recommended Rate)4.55040

*Phytotoxicity Rating: 0 = no visible injury, 1 = slight chlorosis, 2 = moderate chlorosis and slight stunting, 3 = severe chlorosis and moderate stunting, 4 = necrosis and severe stunting, 5 = plant death.

Experimental Protocols

Protocol 1: Assessing this compound Phytotoxicity on a Sensitive Crop

  • Plant Material: Select healthy, uniform plants of a known sensitive cultivar.

  • Acclimatization: Acclimatize the plants to the experimental conditions for at least one week.

  • Treatment Groups: Establish a minimum of four treatment groups: a negative control (water spray), the recommended application rate of this compound, 2x the recommended rate, and 4x the recommended rate. Use at least 5-10 replicate plants per treatment group.

  • Application: Apply the treatments as a foliar spray until runoff, ensuring thorough coverage.

  • Observation: Observe the plants daily for the first week and then every other day for a total of three weeks.

  • Data Collection:

    • Record visual phytotoxicity symptoms using a rating scale (e.g., 0-5).

    • Measure plant height at the beginning and end of the experiment.

    • At the end of the experiment, harvest the above-ground biomass, dry it in an oven at 70°C for 72 hours, and record the dry weight.

  • Data Analysis: Analyze the data using appropriate statistical methods to determine the significance of any observed differences between treatment groups.

Protocol 2: Screening Adjuvants to Mitigate this compound Phytotoxicity

  • Plant Material and Acclimatization: Follow steps 1 and 2 from Protocol 1.

  • Treatment Groups:

    • Control (water spray)

    • This compound at a phytotoxic rate (e.g., 2x the recommended rate)

    • This compound at the phytotoxic rate + Adjuvant A

    • This compound at the phytotoxic rate + Adjuvant B

    • (Continue for all adjuvants to be tested)

  • Application, Observation, and Data Collection: Follow steps 4, 5, and 6 from Protocol 1.

  • Data Analysis: Compare the phytotoxicity ratings, plant height, and biomass between the this compound-only group and the groups with added adjuvants to determine if any of the adjuvants significantly reduced the phytotoxic effects.

Visualizations

G cluster_stress_perception Chemical Stress Perception cluster_primary_effect Primary Mode of Action cluster_hormonal_imbalance Hormonal Imbalance cluster_downstream_effects Downstream Effects & Phytotoxicity Symptoms This compound This compound Plant_Cell Plant Cell This compound->Plant_Cell Enters Cell GA_Biosynthesis Gibberellin (GA) Biosynthesis Plant_Cell->GA_Biosynthesis Inhibits Low_GA Reduced Gibberellin (GA) Levels GA_Biosynthesis->Low_GA High_ABA Increased Abscisic Acid (ABA) Sensitivity/Levels Low_GA->High_ABA Crosstalk leads to Reduced_Growth Reduced Cell Elongation & Division Low_GA->Reduced_Growth Stomatal_Closure Stomatal Closure High_ABA->Stomatal_Closure Stunting Stunting Reduced_Growth->Stunting ROS_Production Reactive Oxygen Species (ROS) Production Stomatal_Closure->ROS_Production Can lead to Chlorosis_Necrosis Chlorosis & Necrosis ROS_Production->Chlorosis_Necrosis G Start Start Plant_Selection Select & Acclimatize Sensitive Crop Start->Plant_Selection Treatment_Prep Prepare this compound Solutions +/- Adjuvants Plant_Selection->Treatment_Prep Application Apply Treatments to Replicate Plants Treatment_Prep->Application Observation Daily/Bi-daily Observation (3 weeks) Application->Observation Data_Collection Collect Data: - Visual Phytotoxicity Rating - Plant Height - Biomass Observation->Data_Collection Analysis Statistical Analysis Data_Collection->Analysis Conclusion Determine Phytotoxicity Level / Adjuvant Efficacy Analysis->Conclusion End End Conclusion->End G Imibenconazole_Dose This compound Dose Phytotoxicity_Risk Phytotoxicity Risk Imibenconazole_Dose->Phytotoxicity_Risk Directly Increases Crop_Sensitivity Crop Sensitivity Crop_Sensitivity->Phytotoxicity_Risk Increases Environmental_Stress Environmental Stress Environmental_Stress->Phytotoxicity_Risk Increases Adjuvant_Type Adjuvant Type Adjuvant_Type->Phytotoxicity_Risk Can Increase (e.g., Penetrants)

References

Validation & Comparative

Comparative Efficacy of Imibenconazole and Other Triazoles: A Scientific Review

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the fungicidal efficacy of imibenconazole with other prominent triazole fungicides. The analysis is based on available experimental data for key agricultural pathogens, namely pear scab (Venturia nashicola) and apple bitter rot (Colletotrichum spp.). This document also explores the comparative effects on soil microbiota and the phytotoxicity profiles of these compounds.

Executive Summary

This compound is a triazole fungicide that, like other members of its class, functions as a sterol biosynthesis inhibitor, targeting the C14-demethylase enzyme in fungi. While comprehensive, direct comparative studies between this compound and other widely used triazoles are limited in publicly available literature, this guide synthesizes existing data to provide a comparative overview. Data on the efficacy of triazoles such as difenoconazole (B1670550), tebuconazole, and myclobutanil (B1676884) against pear scab and apple bitter rot are presented, offering a benchmark for evaluating the potential performance of this compound.

Mechanism of Action: Ergosterol Biosynthesis Inhibition

Triazole fungicides uniformly act by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, which is a critical step in the biosynthesis of ergosterol. Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. Its depletion, coupled with the accumulation of toxic sterol precursors, disrupts membrane integrity and function, ultimately leading to the inhibition of fungal growth.

Ergosterol Biosynthesis Pathway Inhibition by Triazoles cluster_inhibition Inhibition by Triazoles Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps 14-demethyl Lanosterol 14-demethyl Lanosterol Lanosterol->14-demethyl Lanosterol 14α-demethylase (CYP51) Ergosterol Ergosterol 14-demethyl Lanosterol->Ergosterol Multiple Steps Triazoles Triazoles 14α-demethylase (CYP51) 14α-demethylase (CYP51) Triazoles->14α-demethylase (CYP51) Inhibition

Caption: Ergosterol biosynthesis pathway and the inhibitory action of triazole fungicides.

Comparative In Vitro Efficacy

The half-maximal effective concentration (EC50) is a standard measure of a fungicide's intrinsic activity against a pathogen. The following tables summarize available EC50 values for various triazoles against Venturia nashicola and Colletotrichum spp.

Table 1: Comparative in vitro efficacy (EC50 in µg/mL) of triazoles against Venturia nashicola (Pear Scab)

TriazoleEC50 (µg/mL)Reference(s)
This compound Data not available
Difenoconazole0.017 - 0.023[1]
Hexaconazole0.007 - 0.009[1]
Myclobutanil0.17[2]

Table 2: Comparative in vitro efficacy (EC50 in µg/mL) of triazoles against Colletotrichum spp. (Apple Bitter Rot)

TriazolePathogen SpeciesEC50 (µg/mL)Reference(s)
This compound Data not available
TebuconazoleC. acutatum0.11 - 1.473[3][4]
DifenoconazoleC. acutatum0.14[4]
Penconazole (B33189)Data not available

Note: EC50 values can vary depending on the specific isolate, experimental conditions, and testing methodology.

Comparative Field Efficacy

Field trials provide a more practical assessment of a fungicide's performance under real-world conditions.

Pear Scab Control

Field studies have demonstrated the effectiveness of several triazole fungicides in controlling pear scab.

Table 3: Field Efficacy of Triazoles against Pear Scab (Venturia nashicola)

TriazoleApplication RateDisease Control Efficacy (%)Reference(s)
This compound Data not availableData not available
Difenoconazole10% WDG 6000x dilution90.46 - 92.43[3]
Tebuconazole430 g/L 4000x dilution89.13 - 93.14[3]
Apple Bitter Rot Control

Controlling apple bitter rot, caused by various Colletotrichum species, is a significant challenge. Several triazoles have been evaluated for their efficacy.

Table 4: Field Efficacy of Triazoles against Apple Bitter Rot (Colletotrichum spp.)

TriazoleApplication RateDisease Control Efficacy (%)Reference(s)
This compound Data not availableData not available
TebuconazoleNot specifiedModerate efficacy[5]
MyclobutanilNot specifiedModerate efficacy[6]

Effects on Soil Microbiota

The impact of fungicides on non-target soil microorganisms is a critical aspect of their environmental profile. High concentrations of triazole fungicides can affect the structure of microbial communities in the soil, often leading to a decrease in the overall microbial population and the activities of soil enzymes[7].

  • Difenoconazole : At a concentration of 5 mg/kg of soil, difenoconazole showed no significant changes in soil microbial parameters. However, at 500 mg/kg, it caused a decrease in microbial activity[7].

  • Propiconazole (B1679638) : This fungicide has been shown to be persistent in soil. High concentrations can inhibit soil microbes, and the composition of the microbial community may not recover even after 75 days[8]. At lower doses (1.0 and 5.0 kg/ha ), an initial increase in bacterial and fungal communities was observed, followed by a decrease with longer incubation periods[9].

  • Tebuconazole : Has been found to reduce soil microbial biomass and activity and affect the structure of microbial communities[7].

Direct comparative studies including this compound are needed to ascertain its relative impact on soil microbial communities.

Phytotoxicity

Phytotoxicity is an important consideration for any agricultural chemical. While triazoles are generally safe for target crops at recommended doses, phytotoxic effects can occur under certain conditions, such as high temperatures or when mixed with other products[10][11].

  • Difenoconazole : Generally considered non-phytotoxic at recommended field application rates[12]. However, at higher concentrations, it can exhibit concentration-dependent phytotoxicity[12].

  • This compound : While specific comparative phytotoxicity data on apple and pear is limited, general information suggests that like other triazoles, it should be used according to label recommendations to avoid potential crop injury. One study noted no phytotoxic effects of penconazole on apple and pear trees[13].

Experimental Protocols

In Vitro Efficacy (EC50 Determination)

A common method for determining EC50 values is the mycelial growth inhibition assay.

EC50 Determination Workflow cluster_prep Preparation cluster_inoculation Inoculation and Incubation cluster_measurement Measurement and Analysis FungicideStock Prepare fungicide stock solutions FungicideDilution Create serial dilutions of fungicides FungicideStock->FungicideDilution PDAPreparation Prepare Potato Dextrose Agar (PDA) AmendedMedia Prepare fungicide-amended PDA plates PDAPreparation->AmendedMedia FungicideDilution->AmendedMedia InoculatePlates Inoculate the center of PDA plates AmendedMedia->InoculatePlates FungalCulture Obtain pure fungal culture MycelialPlugs Cut mycelial plugs from the culture margin FungalCulture->MycelialPlugs MycelialPlugs->InoculatePlates Incubation Incubate plates at a specific temperature InoculatePlates->Incubation MeasureColony Measure colony diameter Incubation->MeasureColony CalculateInhibition Calculate percentage of mycelial growth inhibition MeasureColony->CalculateInhibition ProbitAnalysis Perform probit analysis CalculateInhibition->ProbitAnalysis DetermineEC50 Determine EC50 value ProbitAnalysis->DetermineEC50

Caption: Workflow for determining fungicide EC50 values using the mycelial growth inhibition assay.

Field Efficacy Trial

Field trials are essential for evaluating fungicide performance under agricultural conditions.

Field Efficacy Trial Workflow cluster_setup Trial Setup cluster_application Fungicide Application cluster_assessment Disease Assessment and Data Analysis SiteSelection Select a suitable orchard with a history of the target disease ExperimentalDesign Establish a randomized complete block design SiteSelection->ExperimentalDesign TreatmentPlots Assign treatments to plots ExperimentalDesign->TreatmentPlots SpraySchedule Develop a spray schedule based on disease risk models or calendar dates TreatmentPlots->SpraySchedule FungicideApplication Apply fungicides according to the treatment plan SpraySchedule->FungicideApplication DiseaseScoring Assess disease incidence and severity on leaves and/or fruit FungicideApplication->DiseaseScoring DataCollection Collect and record data DiseaseScoring->DataCollection StatisticalAnalysis Perform statistical analysis (e.g., ANOVA) DataCollection->StatisticalAnalysis EfficacyCalculation Calculate disease control efficacy StatisticalAnalysis->EfficacyCalculation

Caption: General workflow for a fungicide field efficacy trial.

Conclusion

Based on the available data, triazole fungicides, including difenoconazole and tebuconazole, demonstrate significant efficacy against key fungal pathogens of pear and apple. While direct comparative data for this compound is currently scarce in the reviewed literature, its classification as a triazole fungicide and sterol biosynthesis inhibitor suggests a similar mode of action and potential for effective disease control. Further research is critically needed to establish the specific efficacy of this compound against Venturia nashicola and Colletotrichum spp. through both in vitro and in-field comparative studies. Additionally, detailed investigations into its impact on soil microbial ecosystems and its phytotoxicity profile on key fruit crops are essential for a comprehensive understanding of its role in integrated pest management programs.

References

Validating the Fungicidal Spectrum of Imibenconazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the fungicidal spectrum of Imibenconazole against other triazole fungicides. The information is intended to assist researchers and professionals in evaluating its potential applications in fungicide development and disease management.

Introduction to this compound

This compound is a triazole fungicide that demonstrates both protective and curative properties against a range of fungal plant pathogens.[1] Like other fungicides in its class, its mode of action is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi.[2][3] Ergosterol is an essential component of fungal cell membranes, and its disruption leads to impaired membrane function and ultimately, fungal cell death. This compound is effective against diseases such as scab, powdery mildew, Alternaria leaf spot, and rust on a variety of crops including fruits, vegetables, and ornamentals.[1]

Comparative Fungicidal Spectrum

Data Presentation

Table 1: In Vivo Efficacy of this compound and Alternatives against Apple Scab (Venturia inaequalis)

FungicideApplication RateEfficacy (% Disease Control)Reference
This compoundNot specifiedEffective control reported[1]
MyclobutanilNot specifiedCurative activity for 96-120 hours
Propiconazole0.1%79.60%
Difenoconazole10% WDG 6000x dilution91.92% (on fruit)

Table 2: In Vivo Efficacy of this compound and Alternatives against Powdery Mildew (Podosphaera leucotricha)

FungicideApplication RateEfficacy (% Disease Control)Reference
This compoundNot specifiedEffective control reported[1]
Myclobutanil0.24 g ai/literHigh
Propiconazole0.07 g ai/literHigh
TebuconazoleNot specifiedEffective control reported

Table 3: In Vitro and In Vivo Efficacy of this compound and Alternatives against Alternaria spp.

FungicidePathogenEfficacy MetricValueReference
This compoundAlternaria leaf spotQualitative AssessmentEffective control[1]
TebuconazoleAlternaria alternataMycelial Growth Inhibition96.57%
PropiconazoleAlternaria alternataMycelial Growth Inhibition100% (at 500, 1000, 2000 ppm)
HexaconazoleAlternaria alternataMycelial Growth Inhibition97.95%

Table 4: In Vivo Efficacy of this compound and Alternatives against Rust Fungi (Puccinia spp.)

FungicidePathogenEfficacy (% Disease Control)Reference
This compoundRustEffective control reported[1]
PropiconazolePuccinia striiformis47.28% reduction in severity
TebuconazolePuccinia striiformis42.17% reduction in severity
MyclobutanilRustEffective control reported

Experimental Protocols

In Vitro Fungicide Efficacy Testing (Poisoned Food Technique)

This protocol is a standard method for determining the inhibitory effect of fungicides on the mycelial growth of fungi.

  • Preparation of Fungicide Stock Solutions: Dissolve the technical grade fungicide in a suitable solvent (e.g., acetone (B3395972) or ethanol) to create a high-concentration stock solution.

  • Preparation of Poisoned Media: Prepare a standard fungal growth medium such as Potato Dextrose Agar (B569324) (PDA). Autoclave the medium and allow it to cool to approximately 45-50°C.

  • Incorporation of Fungicide: Add appropriate volumes of the fungicide stock solution to the molten PDA to achieve a series of desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). A control medium with the solvent alone is also prepared.

  • Pouring Plates: Pour the fungicide-amended and control media into sterile Petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the actively growing margin of a pure fungal culture onto the center of each agar plate.

  • Incubation: Incubate the plates at a temperature optimal for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the radial growth of the fungal colony at regular intervals until the colony in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition for each fungicide concentration compared to the control. The EC₅₀ value (the concentration of fungicide that inhibits fungal growth by 50%) can then be determined using probit analysis.

Field Trial for Fungicide Efficacy

This protocol outlines a general procedure for evaluating fungicide performance under field conditions.

  • Experimental Design: Use a randomized complete block design (RCBD) with multiple replications (typically 3-4) for each treatment.

  • Plot Establishment: Establish experimental plots of a suitable size in a field with a history of the target disease or where the host plant is susceptible.

  • Treatments: Include different fungicides at their recommended application rates, an untreated control, and a standard fungicide for comparison.

  • Fungicide Application: Apply fungicides using a calibrated sprayer to ensure uniform coverage. The timing and frequency of applications will depend on the disease, crop, and local conditions, often guided by disease forecasting models.

  • Disease Assessment: Assess disease incidence (percentage of infected plants or plant parts) and severity (percentage of tissue area affected) at regular intervals throughout the growing season.

  • Yield and Quality Assessment: At the end of the season, harvest the crop from each plot and measure yield and quality parameters.

  • Statistical Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA) to determine significant differences between treatments.

Mandatory Visualizations

Signaling Pathway

G cluster_0 Ergosterol Biosynthesis Pathway cluster_1 Inhibition by Triazole Fungicides Acetyl_CoA Acetyl-CoA Squalene Squalene Acetyl_CoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol 14α-demethylase (CYP51) Disrupted_Membrane Disrupted Fungal Cell Membrane (Cell Death) Lanosterol->Disrupted_Membrane Accumulation of toxic sterols Membrane Fungal Cell Membrane (Normal Function) Ergosterol->Membrane This compound This compound (and other triazoles) This compound->Inhibition

Caption: Mode of action of this compound and other triazole fungicides.

Experimental Workflow

G cluster_0 In Vitro Efficacy Workflow cluster_1 In Vivo (Field Trial) Workflow prep_media Prepare Fungicide-Amended Growth Media inoculate Inoculate with Fungal Pathogen prep_media->inoculate incubate Incubate under Optimal Conditions inoculate->incubate measure Measure Mycelial Growth incubate->measure analyze Calculate % Inhibition and EC50 measure->analyze plot_setup Establish Randomized Field Plots apply_fungicide Apply Fungicide Treatments plot_setup->apply_fungicide assess_disease Assess Disease Incidence and Severity apply_fungicide->assess_disease harvest Harvest and Measure Yield assess_disease->harvest stat_analysis Statistical Analysis of Data harvest->stat_analysis

Caption: General experimental workflows for fungicide efficacy testing.

References

A Comparative Analysis of Imibenconazole and Tebuconazole for the Management of Rust Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of two prominent triazole fungicides, imibenconazole and tebuconazole (B1682727), for the control of rust diseases in various crops. This document synthesizes available experimental data to evaluate their efficacy, outlines common experimental protocols for fungicide testing, and illustrates the biochemical pathways affected.

Introduction

Rust diseases, caused by pathogenic fungi of the order Pucciniales, are a significant threat to global agriculture, causing substantial yield losses in staple crops such as wheat, barley, soybeans, and coffee. The management of these diseases often relies on the application of fungicides, with the triazole class being one of the most widely used due to its systemic and curative properties. Both this compound and tebuconazole belong to this class of fungicides and are known to be effective against a broad spectrum of fungal pathogens, including various rust species.[1] This guide aims to provide an objective comparison of their performance based on available scientific literature.

Mode of Action: Inhibition of Ergosterol (B1671047) Biosynthesis

Both this compound and tebuconazole are classified as Demethylation Inhibitors (DMIs) and fall under FRAC (Fungicide Resistance Action Committee) Group 3.[2] Their primary mode of action is the inhibition of the C14-demethylase enzyme, which is a critical step in the biosynthesis of ergosterol.[1][2] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells. By disrupting ergosterol production, these fungicides interfere with the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth and proliferation.[1] This systemic action allows the fungicides to be absorbed by the plant and translocated, providing both protective and curative activity against rust infections.[1]

cluster_fungus Fungal Cell cluster_inhibition Inhibition by Triazoles Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-alpha-demethyl lanosterol 14-alpha-demethyl lanosterol Lanosterol->14-alpha-demethyl lanosterol C14-demethylase (CYP51) Ergosterol Ergosterol 14-alpha-demethyl lanosterol->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane Disrupted Membrane Integrity Disrupted Membrane Integrity Fungal Cell Membrane->Disrupted Membrane Integrity This compound This compound This compound->14-alpha-demethyl lanosterol Tebuconazole Tebuconazole Tebuconazole->14-alpha-demethyl lanosterol Fungal Growth Inhibition Fungal Growth Inhibition Disrupted Membrane Integrity->Fungal Growth Inhibition

Ergosterol biosynthesis inhibition pathway by this compound and tebuconazole.

Comparative Efficacy of Tebuconazole against Rust Diseases

Tebuconazole has been extensively studied for its efficacy in controlling rust diseases across a variety of crops. The following tables summarize quantitative data from several field trials.

Tebuconazole Efficacy on Wheat Rust
PathogenCropApplication RateDisease Reduction (%)Yield Increase (%)Reference
Puccinia striiformis (Stripe Rust)Wheat1 L/ha (Folicur 250 EW)95.8Not specified[3]
Puccinia triticina (Leaf Rust)WheatNot specified21.5 - 26.3Not specified[4]
Puccinia graminis f. sp. tritici (Stem Rust)Wheat0.1% (Tebuconazole 50% EC)74.92 (after 14 days)Not specified[5]
Puccinia striiformis (Stripe Rust)Wheat4 fl oz/AEffective control145 - 286[3]
Tebuconazole Efficacy on Sunflower Rust
PathogenCropApplication RateDisease Severity Reduction (%)Yield Increase (%)Reference
Puccinia helianthiSunflower (Confection)4 fl oz/ASignificant reductionUp to 22.1[6]
Puccinia helianthiSunflower (Oilseed)4 fl oz/ASignificant reductionNot significant[6][7]
Tebuconazole Efficacy on Other Rust Diseases
PathogenCropApplication RateDisease Control (%)Reference
Hemileia vastatrix (Coffee Leaf Rust)Coffee0.75 ml/L (Tebuconazole 430 SC)85.7 - 95.3[8]
Puccinia hemerocallidis (Daylily Rust)Daylily0.78 ml/L (Torque)Significantly lower AUDPC[9]

Efficacy of this compound against Rust Diseases

Data from direct comparative field trials of this compound against tebuconazole for rust disease control are limited in the reviewed literature. However, this compound is recognized as a systemic fungicide with both preventative and curative properties effective against a range of fungal diseases, including rust.[1][10]

PathogenCropApplication InformationEfficacyReference
RustApples, PearsNot specifiedControl of rust is a listed use.[11]
RustOrnamentalsNot specifiedControl of rust is a listed use.[1][10]

Experimental Protocols for Fungicide Efficacy Evaluation

The evaluation of fungicide efficacy against rust diseases typically follows a standardized experimental protocol to ensure reliable and comparable results.

I. Field Trial Design
  • Experimental Layout: Randomized Complete Block Design (RCBD) is commonly used to minimize the effects of field variability.[5][6]

  • Plot Size: Plot dimensions vary depending on the crop and machinery used, for example, 3m x 2m plots for wheat.[12]

  • Replications: Typically, each treatment, including a non-treated control, is replicated three to four times.[5][6]

  • Crop Variety: A susceptible crop variety is often chosen to ensure adequate disease pressure for evaluation.[6]

  • Inoculation: In many studies, plots are artificially inoculated with a suspension of rust urediniospores to ensure uniform disease development.[5][6]

II. Fungicide Application
  • Timing: Fungicides are applied at specific crop growth stages or upon the initial appearance of disease symptoms (e.g., 5% disease severity).[3][12] Multiple applications at set intervals (e.g., 15 days) are common.[12]

  • Application Method: Foliar application is performed using calibrated sprayers (e.g., backpack or tractor-mounted) to ensure uniform coverage.[3][6]

  • Treatments: The fungicides being tested are applied at recommended label rates. A non-treated control plot is always included for comparison.[3][6]

III. Data Collection and Analysis
  • Disease Assessment: Disease severity is periodically assessed using standardized rating scales, such as the modified Cobb's scale for cereal rusts, which estimates the percentage of leaf area affected by the disease.[3][12]

  • Area Under the Disease Progress Curve (AUDPC): AUDPC is calculated from the multiple disease severity assessments over time to provide a quantitative measure of disease development.[9]

  • Yield Data: At the end of the growing season, yield and other relevant parameters (e.g., 1000-kernel weight) are measured from the harvested plots.[3]

  • Statistical Analysis: The collected data are subjected to statistical analysis, typically Analysis of Variance (ANOVA), to determine significant differences between treatments.[6][9]

Start Start Field Preparation & Sowing Field Preparation & Sowing Start->Field Preparation & Sowing End End Inoculation (optional) Inoculation (optional) Field Preparation & Sowing->Inoculation (optional) Fungicide Application Fungicide Application Inoculation (optional)->Fungicide Application Disease Severity Assessment Disease Severity Assessment Fungicide Application->Disease Severity Assessment Repeat Assessment Repeat Assessment Disease Severity Assessment->Repeat Assessment at intervals Repeat Assessment->Disease Severity Assessment Harvest Harvest Repeat Assessment->Harvest Yield & Quality Analysis Yield & Quality Analysis Harvest->Yield & Quality Analysis Data Analysis Data Analysis Yield & Quality Analysis->Data Analysis Data Analysis->End

A typical experimental workflow for evaluating fungicide efficacy against rust diseases.

Conclusion

Both this compound and tebuconazole are effective triazole fungicides that operate by inhibiting ergosterol biosynthesis in fungi, making them valuable tools for managing rust diseases. Extensive quantitative data from numerous field trials demonstrate the high efficacy of tebuconazole in controlling various rust diseases on a wide range of crops, leading to significant reductions in disease severity and, in many cases, substantial yield increases.

While direct comparative data for this compound is less prevalent in the accessible literature, its classification and known spectrum of activity indicate its potential as an effective rust management agent. Further head-to-head field trials are necessary to provide a definitive quantitative comparison of the efficacy of this compound and tebuconazole under the same environmental and disease pressure conditions. For researchers and drug development professionals, both fungicides represent important chemical scaffolds within the triazole class, and a deeper understanding of their comparative performance would be invaluable for the development of next-generation fungicides and integrated pest management strategies.

References

A Comparative Guide to the Cross-Validation of Analytical Methods for Imibenconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the primary analytical methods for the quantification of Imibenconazole, a triazole fungicide. The information presented is collated from validated methods for this compound and other structurally similar triazole fungicides to offer a thorough overview for method selection and validation.

Executive Summary

The analysis of this compound is predominantly achieved through chromatographic techniques. The most common methods include High-Performance Liquid Chromatography (HPLC) coupled with Ultraviolet (UV) or Diode-Array Detection (DAD), and more sensitive mass spectrometry-based methods such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS). Sample preparation is critical for accurate quantification, with QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) being a widely adopted extraction method for various matrices.

Data Presentation: Performance of Analytical Methods

The following table summarizes the typical performance characteristics of the most common analytical methods used for the determination of this compound and other triazole fungicides. It is important to note that performance can vary depending on the specific matrix, instrumentation, and laboratory conditions.

Analytical MethodTypical MatrixLimit of Detection (LOD)Limit of Quantitation (LOQ)Recovery (%)Precision (RSD%)
HPLC-UV/DAD Pharmaceutical Formulations, Water0.01 - 0.1 mg/L0.05 - 0.5 mg/L90 - 110< 10
LC-MS/MS Fruits, Vegetables, Soil, Water, Plasma0.1 - 1.0 µg/kg0.5 - 5.0 µg/kg80 - 120< 15
UPLC-MS/MS (this compound specific) Fruits, Vegetables-1.0 µg/kgGoodGood
GC-MS/MS Fruits, Vegetables, Soil0.5 - 5.0 µg/kg1.0 - 10.0 µg/kg70 - 120< 20

Data for HPLC-UV/DAD and GC-MS/MS are representative for the triazole class of fungicides. UPLC-MS/MS data is specific to an this compound study.

Experimental Protocols

Detailed experimental protocols are essential for the successful implementation and validation of analytical methods. Below are generalized yet detailed methodologies for the key techniques cited.

Sample Preparation: QuEChERS Method

The QuEChERS method is a popular choice for extracting pesticide residues from food and agricultural samples.

Materials:

  • Homogenized sample (e.g., 10-15 g)

  • 50 mL centrifuge tubes

  • Acetonitrile (B52724) (ACN)

  • QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g sodium citrate (B86180), 0.5 g disodium (B8443419) citrate sesquihydrate)

  • Dispersive solid-phase extraction (d-SPE) tubes containing primary secondary amine (PSA) and MgSO₄

  • Vortex mixer

  • Centrifuge

Procedure:

  • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

  • Add 10-15 mL of acetonitrile to the tube.

  • Add the QuEChERS extraction salts.

  • Immediately shake the tube vigorously for 1 minute.

  • Centrifuge the tube at ≥3000 x g for 5 minutes.

  • Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube.

  • Vortex the d-SPE tube for 30 seconds.

  • Centrifuge the d-SPE tube at ≥3000 x g for 5 minutes.

  • The resulting supernatant is ready for analysis by LC-MS/MS or GC-MS/MS.

High-Performance Liquid Chromatography (HPLC) with UV/DAD Detection

This method is suitable for the analysis of this compound in less complex matrices or at higher concentrations.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and UV/DAD detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water. A common starting point is a 60:40 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Determined by acquiring the UV spectrum of this compound (typically around 220-260 nm for triazoles).

  • Injection Volume: 10-20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and selective method for the trace analysis of this compound in complex matrices.

Instrumentation:

  • LC system coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 or similar column (e.g., 2.1 x 100 mm, 1.8 µm).

Chromatographic Conditions:

  • Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.

  • Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2-10 µL.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B to elute the analyte.

Mass Spectrometry Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor and product ion transitions for this compound need to be determined by direct infusion of a standard solution.

  • Source Parameters: Optimized for the specific instrument, including capillary voltage, source temperature, and gas flows.

Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS)

GC-MS/MS is an alternative for the analysis of thermally stable and volatile compounds. This compound, being a triazole, is generally amenable to GC analysis.

Instrumentation:

  • Gas chromatograph coupled to a tandem mass spectrometer.

  • A capillary column with a suitable stationary phase (e.g., 5% phenyl-methylpolysiloxane).

Chromatographic Conditions:

  • Carrier Gas: Helium at a constant flow rate.

  • Injector: Split/splitless injector, typically operated in splitless mode for trace analysis.

  • Injector Temperature: 250-280 °C.

  • Oven Temperature Program: A temperature gradient is used to separate the analytes. For example, start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10-20 °C/min, and hold for 5 minutes.

Mass Spectrometry Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Acquisition Mode: Multiple Reaction Monitoring (MRM). Precursor and product ions are selected based on the fragmentation pattern of this compound.

  • Ion Source Temperature: 230-250 °C.

Mandatory Visualizations

cluster_synthesis This compound Synthesis Workflow Triazole Intermediate Triazole Intermediate Coupling Reaction Coupling Reaction Triazole Intermediate->Coupling Reaction Chlorinated Phenyl Intermediate Chlorinated Phenyl Intermediate Chlorinated Phenyl Intermediate->Coupling Reaction This compound This compound Coupling Reaction->this compound

Caption: A simplified workflow for the synthesis of this compound.

cluster_pathway Fungal Ergosterol (B1671047) Biosynthesis Pathway and this compound's Mode of Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol 14-demethyl-lanosterol 14-demethyl-lanosterol Lanosterol->14-demethyl-lanosterol Erg11 (14α-demethylase) Other Intermediates Other Intermediates 14-demethyl-lanosterol->Other Intermediates Ergosterol Ergosterol Other Intermediates->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound This compound->14-demethyl-lanosterol Inhibition

Caption: this compound inhibits the Erg11 enzyme in the fungal ergosterol biosynthesis pathway.

cluster_workflow Analytical Method Validation Workflow (ICH Guidelines) Method Development Method Development Validation Protocol Validation Protocol Method Development->Validation Protocol Specificity Specificity Validation Protocol->Specificity Linearity Linearity Validation Protocol->Linearity Accuracy Accuracy Validation Protocol->Accuracy Precision Precision Validation Protocol->Precision LOD_LOQ LOD & LOQ Validation Protocol->LOD_LOQ Robustness Robustness Validation Protocol->Robustness Validation Report Validation Report Specificity->Validation Report Linearity->Validation Report Accuracy->Validation Report Precision->Validation Report LOD_LOQ->Validation Report Robustness->Validation Report

Caption: A typical workflow for analytical method validation according to ICH guidelines.

Imibenconazole and the Challenge of Resistant Pear Scab: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the performance of sterol demethylation inhibitor (DMI) fungicides against Venturia nashicola, the causative agent of Asian pear scab, with a focus on the challenges posed by resistant strains. While imibenconazole is a key DMI fungicide utilized in the management of this disease, publicly available, direct comparative data on its performance against resistant isolates is limited. This guide, therefore, presents a comprehensive overview of the available experimental data for other prominent DMI fungicides—fenarimol (B1672338), hexaconazole (B1673136), and difenoconazole (B1670550)—to offer a clear benchmark for performance and to delineate the methodologies crucial for future research and development in this area.

The control of Asian pear scab has heavily relied on the application of DMI fungicides.[1][2][3] However, the emergence of resistance in Venturia nashicola populations has compromised the efficacy of these fungicides, posing a significant threat to pear production.[1][2][4] Understanding the performance of different DMIs against both sensitive and resistant fungal isolates is critical for developing effective and sustainable disease management strategies.

Comparative Performance of DMI Fungicides

The following tables summarize the available quantitative data on the performance of fenarimol, hexaconazole, and difenoconazole against Venturia nashicola. This data, derived from in vitro sensitivity tests and in planta inoculation experiments, highlights the varying levels of efficacy and the impact of resistance.

In Vitro Sensitivity of Venturia nashicola to DMI Fungicides

The in vitro sensitivity of Venturia nashicola isolates to DMI fungicides is typically determined by mycelial growth tests on fungicide-amended media. The 50% effective concentration (EC50) value, which represents the concentration of a fungicide that inhibits 50% of mycelial growth, is a key metric for assessing sensitivity. Lower EC50 values indicate higher efficacy.

FungicideIsolate TypeMean EC50 (mg/L)EC50 Range (mg/L)
Fenarimol Baseline (Sensitive)0.1420.050 - 1.038
Field Isolates (2005)0.147 - 1.012-
Field Isolates (2006)0.186 - 3.945-
Hexaconazole Baseline (Sensitive)0.007-
Difenoconazole Baseline (Sensitive)0.023-
Field Isolates (Saga Pref.)0.260-

Data sourced from Ishii et al. (2021).[2]

It is important to note that studies have shown a poor correlation between in vitro test results and the actual performance of fungicides in the field (in planta).[2][4]

In Planta Efficacy of DMI Fungicides against Venturia nashicola

In planta experiments, where fungicides are applied to pear trees which are then inoculated with the pathogen, provide a more realistic assessment of a fungicide's control efficacy.

FungicideIsolate OriginApplication Rate (mg AI/L)Control Efficacy (%)
Fenarimol Ukiha 2, Fukuoka (2005)302.1
Kurokawa, Fukuoka (2005)303.7
Ninaibaru, Fukuoka (2005)3077.7
Tagawa, Fukuoka (2005)30100
NIAES (Sensitive Reference)3094.6 - 100
Hexaconazole Kurokawa, Fukuoka (2005)-100 (initially), declined sharply after 1 month
Difenoconazole Kurokawa, Fukuoka (2005)-100 (maintained high efficacy)

Data sourced from Ishii et al. (2021).[2]

These findings suggest that while resistance to fenarimol and hexaconazole is evident in some field populations, difenoconazole retained a higher level of control against these isolates at the time of the study.[2]

Experimental Protocols

Detailed and standardized experimental protocols are fundamental for the accurate assessment and comparison of fungicide performance. The following methodologies are based on established research for Venturia nashicola.[2]

Mycelial Growth Test (In Vitro)
  • Isolate Cultivation: Single-spore isolates of V. nashicola are cultured on potato dextrose agar (B569324) (PDA) plates at 20°C in darkness for approximately 45 days.

  • Fungicide-Amended Media Preparation: DMI fungicides are incorporated into PDA at a range of concentrations (e.g., 0, 0.01, 0.05, 0.1, 0.5, 1, 5, 10, 50, and 100 mg/L of active ingredient).

  • Inoculation: Mycelial discs (4 mm in diameter) are taken from the margin of an actively growing colony and placed on the center of the fungicide-amended PDA plates.

  • Incubation: The plates are incubated at 20°C in the dark for 21 days.

  • Data Collection and Analysis: The diameter of the fungal colony is measured. The EC50 value is then calculated by performing a regression analysis of the log of the fungicide concentration against the probit of the percentage of growth inhibition.

Potted Pear Tree Inoculation Test (In Planta)
  • Inoculum Preparation: Conidial suspensions are prepared from either naturally occurring sporulating lesions on pear leaves or from cultures of single-spore isolates. The concentration is adjusted to approximately 2.5–5.0 × 10^5 conidia/mL.

  • Fungicide Application: Potted pear trees are sprayed with the DMI fungicide at a specified concentration (e.g., 30 mg AI/L for fenarimol) until runoff. Control trees are sprayed with distilled water.

  • Inoculation: The prepared conidial suspension is inoculated onto the leaves of the fungicide-treated and control trees.

  • Incubation: The inoculated trees are maintained in a controlled environment with conditions favorable for disease development.

  • Disease Assessment: After a set period (e.g., 3-4 weeks), the incidence of scab is assessed. Control efficacy is calculated based on the reduction in disease incidence on the fungicide-treated trees compared to the control trees.

Visualizing Experimental and Biological Pathways

To further clarify the processes involved in fungicide performance evaluation and the underlying mechanisms of resistance, the following diagrams are provided.

Experimental_Workflow_for_Fungicide_Performance_Evaluation cluster_in_vitro In Vitro Sensitivity Testing cluster_in_planta In Planta Efficacy Testing isolate_culture Isolate Cultivation (V. nashicola on PDA) media_prep Fungicide-Amended Media Preparation in_vitro_inoculation Inoculation (Mycelial Disc Transfer) media_prep->in_vitro_inoculation in_vitro_incubation Incubation (21 days at 20°C) in_vitro_inoculation->in_vitro_incubation ec50_calc EC50 Value Calculation in_vitro_incubation->ec50_calc end End ec50_calc->end inoculum_prep Inoculum Preparation (Conidial Suspension) in_planta_inoculation Inoculation (of Treated Trees) inoculum_prep->in_planta_inoculation fungicide_app Fungicide Application (to Potted Pear Trees) fungicide_app->in_planta_inoculation in_planta_incubation Incubation (Controlled Environment) in_planta_inoculation->in_planta_incubation disease_assess Disease Assessment & Control Efficacy (%) in_planta_incubation->disease_assess disease_assess->end start Start start->isolate_culture start->inoculum_prep DMI_Fungicide_Action_and_Resistance_Pathway cluster_fungal_cell Fungal Cell (Venturia nashicola) cluster_resistance Resistance Mechanisms ergosterol_synthesis Ergosterol Biosynthesis Pathway cyp51 CYP51 (14α-demethylase) Target Enzyme ergosterol_synthesis->cyp51 ergosterol Ergosterol (Cell Membrane Component) cyp51->ergosterol dmi DMI Fungicide (e.g., this compound) dmi->cyp51 Binds to and inhibits mutation Target Site Mutation (Alteration in CYP51 gene) dmi->mutation prevents effective binding overexpression Target Gene Overexpression (Increased CYP51 production) dmi->overexpression overwhelms efflux Enhanced Efflux (Pumping fungicide out of the cell) dmi->efflux is removed by mutation->cyp51 leads to overexpression->cyp51 increases amount of inhibition Inhibition reduced_binding Reduced Binding Affinity

References

Imibenconazole: An In Vivo Comparative Guide to its Curative Action

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo curative performance of Imibenconazole against other commercially available fungicides. The experimental data cited herein is intended to support further research and development in the field of antifungal therapies.

This compound is a triazole fungicide that exhibits both preventative and curative properties against a range of fungal pathogens affecting crops.[1] Its primary mode of action is the inhibition of sterol 14α-demethylase, a key enzyme in the ergosterol (B1671047) biosynthesis pathway of fungi.[1] This disruption of ergosterol production leads to compromised cell membrane integrity and ultimately, fungal cell death.

Comparative Curative Efficacy

The following tables summarize the quantitative data from various in vivo studies, comparing the curative efficacy of this compound and other fungicides against key fungal pathogens.

Apple Scab (Venturia inaequalis)

Table 1: Curative Efficacy Against Apple Scab

Fungicide ClassActive IngredientApplication Timing (Post-Infection)Disease Incidence Reduction (%)Reference
Triazole (DMI) This compound 72 hours90 - 100[1]
Triazole (DMI)Difenoconazole72 hours90 - 100[1][2]
AnilinopyrimidineCyprodinil72 hours80 - 90[1]
SDHIFluopyram72 hours80 - 90[1]
SDHIFluxapyroxad72 hours80 - 90[1]
GuanidineDodineNot specifiedModerate[3]
Multi-siteCaptan24 hoursGood

Note: Efficacy can vary based on environmental conditions, inoculum pressure, and the specific formulation of the fungicide.

Apple Powdery Mildew (Podosphaera leucotricha)

While direct comparative in vivo curative data for this compound against powdery mildew was not available in the searched literature, its efficacy can be inferred from studies on other Demethylation Inhibitor (DMI) fungicides. DMIs are generally effective against powdery mildew.

Table 2: General Efficacy of DMI Fungicides Against Apple Powdery Mildew

Fungicide ClassActive IngredientEfficacy Against Powdery MildewReference
Triazole (DMI) (this compound) Inferred to be effective
Triazole (DMI)MyclobutanilHighly Effective[4]
Triazole (DMI)FenbuconazoleEffective[4]
Triazole (DMI)FlutriafolHighly Effective[4]
Triazole (DMI)DifenoconazoleEffective[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

In Vivo Curative Efficacy Trial for Apple Scab (Venturia inaequalis)

This protocol is a synthesized methodology based on standard practices for evaluating the curative action of fungicides.

1. Plant Material and Inoculum Preparation:

  • Plants: Use potted apple trees (e.g., cultivar 'Gala' or 'Golden Delicious') that are susceptible to apple scab. Maintain them in a greenhouse under controlled conditions.

  • Inoculum: Prepare a conidial suspension of Venturia inaequalis from a virulent isolate. Adjust the concentration to 1 x 10^5 conidia/mL in sterile distilled water.

2. Inoculation and Incubation:

  • Uniformly spray the upper and lower surfaces of the leaves of the apple trees with the conidial suspension until runoff.

  • Place the inoculated plants in a growth chamber at high humidity (>95%) and a temperature of 18-22°C for 48 hours to ensure infection.

3. Fungicide Application (Curative Treatment):

  • At 72 hours post-inoculation, prepare aqueous solutions of this compound and other test fungicides at their recommended field concentrations.

  • Randomly assign the infected plants to different treatment groups, including a negative control (water spray).

  • Apply the fungicide solutions to the foliage of the respective treatment groups until runoff, ensuring complete coverage.

4. Disease Assessment:

  • After 10-14 days of incubation in a greenhouse with conditions favorable for disease development, visually assess the percentage of leaf area covered with scab lesions on the three youngest fully expanded leaves of each plant.

  • Calculate the percentage of disease control for each treatment using the following formula:

    • Disease Control (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100

5. Statistical Analysis:

  • Analyze the data using an appropriate statistical method, such as Analysis of Variance (ANOVA), followed by a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Visualizing the Mechanism and Workflow

Signaling Pathway of this compound

This compound, as a Demethylation Inhibitor (DMI), targets the ergosterol biosynthesis pathway in fungi. This diagram illustrates the key steps in this pathway and the point of inhibition by this compound.

G cluster_pathway Ergosterol Biosynthesis Pathway cluster_membrane Fungal Cell Membrane AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol Intermediate 14-demethylated intermediate Lanosterol->Intermediate Sterol 14α-demethylase (CYP51) Ergosterol Ergosterol Intermediate->Ergosterol Membrane Ergosterol is a key component of the fungal cell membrane Ergosterol->Membrane This compound This compound This compound->Inhibition Disruption Disrupted Membrane Integrity Inhibition->Disruption G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cluster_treatments Treatment Groups A Healthy Potted Apple Trees C Inoculation of Trees A->C B Venturia inaequalis Conidial Suspension B->C D Incubation (48h, >95% RH) C->D E Curative Fungicide Application (72h post-inoculation) D->E F Incubation (10-14 days) E->F G Disease Severity Assessment F->G H Data Analysis (e.g., ANOVA) G->H T1 This compound T2 Alternative Fungicide 1 T3 Alternative Fungicide 2 Control Control (Water)

References

Comparing the plant growth regulating effects of triazoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Plant Growth Regulating Effects of Triazoles

Triazole compounds are a significant class of plant growth regulators (PGRs) widely utilized in agriculture and horticulture to modify plant growth and development. These compounds primarily function by inhibiting gibberellin biosynthesis, leading to more compact plants, and can also enhance stress tolerance. This guide provides a comparative analysis of the effects of prominent triazoles, supported by experimental data, detailed methodologies, and visual diagrams of their mode of action.

Mechanism of Action

Triazoles, including paclobutrazol (B33190), uniconazole, and tebuconazole, primarily exert their growth-regulating effects by inhibiting the oxidation of ent-kaurene (B36324) to ent-kaurenoic acid in the gibberellin (GA) biosynthesis pathway.[1] This step is catalyzed by the cytochrome P450 monooxygenase, ent-kaurene oxidase.[2] By blocking this key step, triazoles reduce the production of active gibberellins, which are responsible for stem elongation.[1][2]

Some triazoles can also interfere with the biosynthesis of brassinosteroids (BRs), another class of plant hormones that regulate growth and development. For instance, brassinazole, a triazole derivative, is a known inhibitor of BR biosynthesis.[3][4] This dual-action mechanism can contribute to the overall growth-retarding effects observed with certain triazole compounds.

Comparative Efficacy of Triazoles

Experimental data consistently demonstrates that different triazole compounds exhibit varying levels of biological activity. Uniconazole is generally considered more potent than paclobutrazol, requiring lower concentrations to achieve a similar level of growth reduction.[5][6] Tebuconazole, while primarily used as a fungicide, also displays plant growth regulating properties.[7]

Quantitative Data on Plant Growth Regulation

The following tables summarize quantitative data from various studies on the effects of different triazoles on plant height and chlorophyll (B73375) content. It is important to note that the efficacy of these compounds can vary significantly depending on the plant species, application rate, and environmental conditions.

Table 1: Comparative Effects of Triazoles on Plant Height

Triazole CompoundPlant SpeciesApplication Method & ConcentrationPlant Height Reduction (%)Reference
Paclobutrazol Amorpha fruticosaSoil drench, 200 mg·L⁻¹ + Uniconazole 200 mg·L⁻¹88.65% (vs. control)[8]
Impatiens walleranaFoliar spray, 10-160 mg·L⁻¹Dose-dependent reduction[6]
Alocasia 'Calidora'Sprench, 90 ppm41% (vs. control) at transplant[9]
Uniconazole Amorpha fruticosaSoil drench, 200 mg·L⁻¹ + Paclobutrazol 200 mg·L⁻¹88.65% (vs. control)[8]
Impatiens walleranaFoliar spray, 10-160 mg·L⁻¹More effective than paclobutrazol at similar concentrations[6]
Alocasia 'Calidora'Sprench, 3-9 ppm~23% (vs. control) 4 weeks post-transplant[9]
Tebuconazole Solanum lycopersicum (Tomato)Foliar sprayNot specified[10]

Table 2: Comparative Effects of Triazoles on Chlorophyll Content

Triazole CompoundPlant SpeciesApplication Method & ConcentrationChange in Chlorophyll ContentReference
Paclobutrazol Gypsophila bicolor1.5 mg L⁻¹Highest SPAD value[11]
Propiconazole Beta vulgaris (Beetroot)Soil drench, 15 mg L⁻¹Increased Chlorophyll a, b, and total chlorophyll[12]
Hexaconazole Beta vulgaris (Beetroot)Soil drench, 15 mg L⁻¹Increased Chlorophyll a, b, and total chlorophyll[12]
Tebuconazole Solanum lycopersicum (Tomato)Foliar and soil applicationNo significant effect on chlorophyll a and b[13]
Multiple Triazoles Aesculus hippocastanumSpray20-50% higher total foliar chlorophyll[14][15]

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by triazoles.

Gibberellin_Biosynthesis_Inhibition GGPP Geranylgeranyl Diphosphate (GGPP) ent_Kaurene ent-Kaurene GGPP->ent_Kaurene CPS, KS ent_Kaurenoic_Acid ent-Kaurenoic Acid ent_Kaurene->ent_Kaurenoic_Acid ent-Kaurene Oxidase (KO) GA12 GA12 ent_Kaurenoic_Acid->GA12 KAO Active_GAs Active Gibberellins (e.g., GA1, GA4) GA12->Active_GAs Multiple Steps Stem_Elongation Stem Elongation Active_GAs->Stem_Elongation Triazoles Triazoles (Paclobutrazol, Uniconazole, Tebuconazole) Triazoles->ent_Kaurene Inhibition

Caption: Inhibition of Gibberellin Biosynthesis by Triazoles.

Brassinosteroid_Biosynthesis_Inhibition Campesterol Campesterol Campestanol Campestanol Campesterol->Campestanol Cathasterone Cathasterone Campestanol->Cathasterone DWF4 (Cytochrome P450) Teasterone Teasterone Cathasterone->Teasterone Brassinolide Brassinolide (Active Brassinosteroid) Teasterone->Brassinolide Multiple Steps Cell_Elongation Cell Elongation & Growth Brassinolide->Cell_Elongation Brassinazole Brassinazole (Triazole) Brassinazole->Campestanol Inhibition

Caption: Inhibition of Brassinosteroid Biosynthesis by Brassinazole.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of plant growth regulators.

Measurement of Plant Height

Objective: To quantify the effect of triazole treatments on stem elongation.

Procedure:

  • Plant Material: Use uniform seedlings of the target plant species, grown under controlled environmental conditions (e.g., temperature, light, humidity).

  • Treatment Application: Apply triazole solutions at predetermined concentrations as a foliar spray, soil drench, or through subirrigation.[16][17] A control group receiving only the solvent (e.g., water) should be included.

  • Measurement: At regular intervals (e.g., weekly), measure the plant height from the soil surface to the apical meristem (the highest point of the main stem).[16][18][19] A ruler or a digital caliper can be used for accurate measurements.

  • Data Analysis: Calculate the average plant height for each treatment group and compare it to the control group. Express the results as a percentage of height reduction.

Determination of Chlorophyll Content

Objective: To assess the impact of triazoles on the photosynthetic pigments in plant leaves.

Procedure (Spectrophotometric Method):

  • Sample Collection: Collect a known weight or area of fresh leaf tissue from a standardized position on the plants from each treatment group.

  • Extraction: Homogenize the leaf tissue in a solvent such as 80% acetone (B3395972) or 96% ethanol (B145695).[20][21] This can be done using a mortar and pestle or a tissue grinder.

  • Centrifugation: Centrifuge the homogenate to pellet the cell debris.

  • Spectrophotometry: Transfer the supernatant (the chlorophyll extract) to a cuvette and measure the absorbance at specific wavelengths using a spectrophotometer. For acetone extracts, readings are typically taken at 663 nm and 645 nm.[21] For ethanol extracts, readings are often taken at 665 nm and 649 nm.[21]

  • Calculation: Use established equations (e.g., Arnon's equations) to calculate the concentrations of chlorophyll a, chlorophyll b, and total chlorophyll.[21] The results are typically expressed as mg of chlorophyll per gram of fresh weight (mg/g FW).

Alternative (Non-destructive Method): A handheld SPAD meter can be used to obtain a rapid, non-destructive estimate of relative chlorophyll content.[16][22] The meter measures the transmittance of light through the leaf at two wavelengths.

Assessment of Drought Stress Tolerance

Objective: To evaluate the ability of triazoles to enhance plant resilience to water deficit.

Procedure:

  • Plant Acclimation: Grow plants under well-watered conditions and treat them with the respective triazole compounds.

  • Drought Induction: Withhold watering for a predetermined period to induce drought stress. Monitor soil moisture content to ensure consistent stress levels across treatments.

  • Physiological Measurements: During the drought period, measure various physiological parameters indicative of stress, such as:

    • Relative Water Content (RWC): Measures the water status of the plant tissue.

    • Electrolyte Leakage: Indicates membrane damage.

    • Proline Content: An osmoprotectant that accumulates under stress.

    • Photosynthetic Rate and Chlorophyll Fluorescence: To assess the impact on photosynthesis.[14][15]

  • Recovery Assessment: After the drought period, re-water the plants and monitor their recovery by continuing to measure the physiological parameters mentioned above.

  • Biomass Measurement: At the end of the experiment, harvest the plants and measure their fresh and dry weights to determine the overall impact on growth under stress conditions.[14][15]

Experimental Workflow

The following diagram illustrates a typical workflow for comparing the effects of different triazole compounds on plant growth.

Experimental_Workflow Start Plant Propagation & Establishment Treatment Application of Triazole Treatments (Paclobutrazol, Uniconazole, Tebuconazole, Control) Start->Treatment Data_Collection Data Collection (e.g., Plant Height, Chlorophyll Content) Treatment->Data_Collection Stress_Induction Optional: Stress Induction (e.g., Drought) Treatment->Stress_Induction Data_Collection->Data_Collection Harvest Final Harvest & Biomass Measurement Data_Collection->Harvest Stress_Data Stress Tolerance Assessment (e.g., RWC, Electrolyte Leakage) Stress_Induction->Stress_Data Stress_Data->Stress_Data Stress_Data->Harvest Analysis Data Analysis & Comparison Harvest->Analysis End Conclusion Analysis->End

Caption: General Experimental Workflow for Comparing Triazoles.

References

A Comparative Guide to the Interaction Energies of Triazole Fungicides with Target Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of various triazole fungicides based on their interaction energies with their primary target enzyme, cytochrome P450 14α-demethylase (CYP51). The information presented is supported by experimental and computational data from peer-reviewed scientific literature, offering insights for fungicide development and resistance management.

Introduction

Triazole fungicides are a crucial class of antifungal agents used extensively in agriculture and medicine.[1][2][3][4] Their primary mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, 14α-demethylase (CYP51).[1][3][4][5][6] This enzyme plays a vital role in the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[1][3][4][5] By binding to the heme iron atom in the active site of CYP51, triazoles disrupt the sterol biosynthesis pathway, leading to the accumulation of toxic sterol intermediates and ultimately inhibiting fungal growth.[1][4][7][8] Understanding the interaction energies between different triazole fungicides and CYP51 is paramount for designing more effective and specific antifungal agents and for combating the growing issue of fungicide resistance.[4]

Comparative Analysis of Interaction Energies

The interaction between a triazole fungicide and its target enzyme, CYP51, can be quantified in several ways, including binding affinity (Kd), half-maximal inhibitory concentration (IC50), and computationally derived interaction energies from molecular docking and molecular dynamics simulations. These metrics provide a comparative measure of the potency and binding strength of different fungicides.

Binding Affinities and Inhibitory Concentrations

Experimental data provides a direct measure of the interaction between triazoles and CYP51. Lower Kd and IC50 values indicate a stronger binding affinity and greater inhibitory potency, respectively.

Fungicide/AzoleTarget EnzymeDissociation Constant (Kd) (nM)IC50 (µM)OrganismReference
ClotrimazoleCaCYP5142 - 131 (HsCYP51)-Candida albicans, Homo sapiens[9][10]
ItraconazoleCaCYP5110 - 560.4 - 0.6Candida albicans[9][10]
FluconazoleCaCYP5110 - 560.4 - 0.6Candida albicans[9][10]
KetoconazoleCaCYP5110 - 560.4 - 0.6Candida albicans[9][10]
VoriconazoleCaCYP5110 - 56-Candida albicans[9][10]
TebuconazolePlant CYP51-~3-fold higher than fungal CYP51Sorghum bicolor[11]
ProthioconazoleCaCYP516100~150Candida albicans[9][10]
Prothioconazole-desthioCaCYP51~40-Candida albicans[9][10]

Note: A direct comparison of IC50 values should be made with caution as experimental conditions can vary between studies.

Computationally Derived Interaction Energies

Molecular docking and molecular dynamics simulations are powerful tools for predicting the binding modes and estimating the interaction energies between ligands and proteins. These computational methods provide insights into the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that contribute to binding affinity.

Triazole FungicideTarget EnzymeDocking Score/Interaction Energy (kcal/mol)Key Interacting ResiduesComputational MethodReference
FluconazoleCYP51-47.97 (ΔGnon-polar)-MM-GBSA[12]
VoriconazoleCYP51-54.83 (ΔGnon-polar)-MM-GBSA[12]
PosaconazoleCYP51-101.34 (ΔGnon-polar)-MM-GBSA[12]
ItraconazoleCYP51-100.09 (ΔGnon-polar)-MM-GBSA[12]
AlbaconazoleMT-CYP51-Tyr76 (π-π stacking)Molecular Docking[13]
RavuconazoleMT-CYP51--Molecular Docking[13]
TeroconazoleMT-CYP51-Tyr76 (π-π stacking)Molecular Docking[13]
Compound 5kFgCYP51-Coordination, hydrogen bonding, stackingMolecular Docking[14]

Note: Different docking programs and scoring functions will produce different energy values, so comparisons should be made within the same study.

Experimental and Computational Protocols

The determination of interaction energies and binding affinities involves a combination of experimental and computational techniques.

In Vitro Antifungal Activity Assays

A common method to assess the biological activity of antifungal compounds is by determining the Minimum Inhibitory Concentration (MIC).

Protocol for MIC Determination:

  • Preparation of Fungal Inoculum: A standardized suspension of the target fungal species is prepared.

  • Serial Dilution: The triazole fungicide is serially diluted in a suitable growth medium in a multi-well plate.

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The plate is incubated under conditions optimal for fungal growth.

  • Observation: The MIC is determined as the lowest concentration of the fungicide that visibly inhibits fungal growth.[15]

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor and estimates the binding affinity.

General Molecular Docking Workflow:

  • Preparation of Receptor and Ligand: The 3D structures of the target enzyme (e.g., CYP51) and the triazole fungicide are prepared. This includes adding hydrogen atoms, assigning charges, and defining the binding site.

  • Docking Simulation: A docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site.

  • Scoring: A scoring function is used to estimate the binding affinity for each pose, typically reported in kcal/mol.

  • Analysis: The resulting poses are analyzed to identify the most likely binding mode and key molecular interactions.[14][16]

Molecular Mechanics/Generalized Born Surface Area (MM-GBSA)

This method is used to calculate the free energy of binding of a ligand to a protein from molecular dynamics simulations.

MM-GBSA Calculation Protocol:

  • Molecular Dynamics Simulation: A simulation of the protein-ligand complex in a solvent environment is run to generate a trajectory of conformations.

  • Energy Calculations: For a set of snapshots from the trajectory, the following energy terms are calculated:

    • Molecular mechanics energy in the gas phase.

    • Polar solvation energy (calculated using the Generalized Born model).

    • Nonpolar solvation energy (calculated based on the solvent-accessible surface area).

  • Binding Free Energy Calculation: The binding free energy is calculated by taking the difference between the free energy of the complex and the free energies of the receptor and ligand alone.[12]

Visualizing Molecular Interactions and Workflows

Mechanism of Action of Triazole Fungicides

The following diagram illustrates the signaling pathway inhibited by triazole fungicides.

Triazole_Mechanism_of_Action cluster_synthesis Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Triazole Fungicides cluster_outcome Cellular Outcome Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase ... ... Mevalonate->... Lanosterol Lanosterol ...->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 (14α-demethylase) Toxic_Sterol_Accumulation Toxic Sterol Accumulation Ergosterol_Depletion Ergosterol Depletion Triazole Fungicide Triazole Fungicide Triazole Fungicide->Ergosterol Inhibits Fungal_Growth_Inhibition Fungal Growth Inhibition Ergosterol_Depletion->Fungal_Growth_Inhibition Toxic_Sterol_Accumulation->Fungal_Growth_Inhibition

Caption: Mechanism of action of triazole fungicides targeting CYP51.

Experimental Workflow for Determining Interaction Energies

The diagram below outlines a typical workflow for assessing the interaction between a fungicide and its target enzyme.

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_insilico In Silico Analysis cluster_data Data Integration and Analysis MIC_Assay Minimum Inhibitory Concentration (MIC) Assay SAR_Analysis Structure-Activity Relationship (SAR) Analysis MIC_Assay->SAR_Analysis Enzyme_Assay Enzyme Inhibition Assay (IC50 Determination) Enzyme_Assay->SAR_Analysis Binding_Assay Binding Affinity Assay (Kd Determination) Binding_Assay->SAR_Analysis Homology_Modeling Homology Modeling of Target Enzyme (if needed) Molecular_Docking Molecular Docking Homology_Modeling->Molecular_Docking MD_Simulation Molecular Dynamics (MD) Simulations Molecular_Docking->MD_Simulation MMGBSA MM-GBSA/PBSA Calculations MD_Simulation->MMGBSA MMGBSA->SAR_Analysis Lead_Optimization Lead Compound Optimization SAR_Analysis->Lead_Optimization

Caption: Workflow for fungicide interaction energy determination.

References

Comparative Cytotoxicity of Triazole Fungicides on Human Cells: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various triazole fungicides on different human cell lines. The information presented is collated from multiple experimental studies to support researchers in toxicology, pharmacology, and drug development in understanding the potential off-target effects of these widely used agricultural compounds.

Quantitative Cytotoxicity Data

The following tables summarize the half-maximal inhibitory concentration (IC50) values of several triazole fungicides across various human cell lines. The IC50 value represents the concentration of a fungicide that is required for 50% inhibition of cell viability. Direct comparison of these values should be approached with caution due to variations in experimental conditions across different studies.

Table 1: IC50 Values of Triazole Fungicides in Human Cancer Cell Lines
FungicideCell LineAssayIC50 ValueReference
DiniconazoleHeLa, A549, HCT116, K562MTTNot specified, but demonstrated the strongest toxicity among five triazoles tested.[1][2][1]
Propiconazole (B1679638)HepG2 (Hepatocellular Carcinoma)MTT148.4 µM[3]
PropiconazoleHepG2 (Hepatocellular Carcinoma)MTT41.025 µg/ml[4][5]
TebuconazoleHeLa (Cervical Cancer)MTT>1 mg/ml[3][4]
TebuconazoleHeLa (Cervical Cancer)LDH0.985 mg/ml[4]
TebuconazoleHCT116 (Colon Carcinoma)MTT50 µM[6]
Epoxiconazole (B1671545)F98 (Glioma)Not Specified50 µM[7]
DifenoconazoleSH-SY5Y (Neuroblastoma)MTT55.41 µM[3]
ProchlorazHeLa (Cervical Cancer)MTT0.4 mg/ml
ProchlorazHeLa (Cervical Cancer)LDH0.065 mg/ml[4]
TriadimefonHeLa (Cervical Cancer)MTT0.24 mg/ml[4]
TriadimenolHeLa (Cervical Cancer)MTT0.37 mg/ml[8]
Table 2: Cytotoxic Effects of Triazole Fungicides on Other Human Cell Types
FungicideCell LineEffectConcentrationReference
TebuconazolehGCs (Granulosa Cells)Reduced ViabilityFrom 12.5 µM[4]
EpoxiconazolehGCs (Granulosa Cells)Reduced ViabilityFrom 75 µM[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the referenced studies for assessing the cytotoxicity of triazole fungicides.

MTT Assay for Cell Viability

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.[4]

  • Cell Seeding: Human cells are seeded into 96-well plates at a specific density and allowed to attach overnight in a humidified incubator.[4]

  • Compound Treatment: The cells are then treated with various concentrations of the triazole fungicide and a vehicle control for a predetermined period (e.g., 24 or 48 hours).[4]

  • MTT Addition: Following the treatment incubation, the culture medium is removed and replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for an additional 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[4]

  • Formazan Solubilization: The MTT-containing medium is removed, and a solvent (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.

LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the amount of LDH released from damaged cells into the culture medium.

  • Cell Culture and Treatment: Cells are cultured and treated with triazole fungicides as described for the MTT assay.

  • Supernatant Collection: After the incubation period, the culture supernatant is collected.

  • LDH Reaction: The collected supernatant is mixed with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.

  • Absorbance Measurement: The amount of formazan produced, which is proportional to the amount of LDH released, is measured spectrophotometrically. Higher absorbance indicates greater cell membrane damage and cytotoxicity.[9]

Signaling Pathways and Mechanisms of Cytotoxicity

A common mechanism underlying the cytotoxic effects of many triazole fungicides is the induction of apoptosis (programmed cell death), often mediated by the generation of reactive oxygen species (ROS) and the mitochondrial pathway.[1][3]

Triazole-Induced Apoptosis Pathway

Several studies have indicated that triazole fungicides can induce apoptosis through the mitochondrial pathway.[3] This process typically involves an increase in the Bax/Bcl-2 ratio, which leads to the permeabilization of the mitochondrial outer membrane and the subsequent release of cytochrome c into the cytoplasm.[3] Cytoplasmic cytochrome c then activates a cascade of caspases, ultimately leading to the execution of apoptosis.[3][10] The generation of ROS is also a key upstream event in this pathway.[1][11]

Triazole_Apoptosis_Pathway cluster_extracellular Extracellular cluster_cell Human Cell cluster_mitochondrion Mitochondrion cluster_cytoplasm Cytoplasm Triazole Fungicide Triazole Fungicide ROS_Generation ROS_Generation Triazole Fungicide->ROS_Generation Induces Bax_Bcl2 ↑ Bax/Bcl-2 Ratio ROS_Generation->Bax_Bcl2 MMP ↓ Mitochondrial Membrane Potential Bax_Bcl2->MMP Cytochrome_c_release Cytochrome c Release MMP->Cytochrome_c_release Caspase_Cascade Caspase Cascade (e.g., Caspase-9, Caspase-3) Cytochrome_c_release->Caspase_Cascade Apoptosis Apoptosis Caspase_Cascade->Apoptosis

Caption: Triazole-induced apoptosis signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a general experimental workflow for assessing the in vitro cytotoxicity of triazole fungicides.

Cytotoxicity_Workflow start Start cell_culture Human Cell Line Culture start->cell_culture seeding Cell Seeding in 96-well Plates cell_culture->seeding treatment Treatment with Triazole Fungicides (Varying Concentrations and Durations) seeding->treatment cytotoxicity_assay Cytotoxicity/Viability Assay (e.g., MTT, LDH) treatment->cytotoxicity_assay data_acquisition Data Acquisition (e.g., Plate Reader) cytotoxicity_assay->data_acquisition analysis Data Analysis (IC50 Calculation) data_acquisition->analysis end End analysis->end

Caption: General workflow for in vitro cytotoxicity testing.

Concluding Remarks

The compiled data indicate that various triazole fungicides exhibit a range of cytotoxic effects on human cells, with the potency varying significantly depending on the specific compound and the cell line tested.[1] Diniconazole and propiconazole have been shown to have notable cytotoxic effects, while tebuconazole's cytotoxicity can be more pronounced than that of epoxiconazole in certain cell types.[4] The primary mechanism of cytotoxicity often involves the induction of apoptosis through the generation of reactive oxygen species and the mitochondrial pathway.[1][3] This comparative guide underscores the importance of considering both the specific triazole fungicide and the target cell type when evaluating potential toxicity. Further research with standardized protocols is essential for a more comprehensive and directly comparable cytotoxicity profile of these widely used agricultural chemicals.[3]

References

Efficacy of Imibenconazole in Comparison to Older Generation Fungicides: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the triazole fungicide Imibenconazole against older generation fungicides, specifically focusing on their efficacy in controlling key plant diseases such as apple scab, pear rust, and powdery mildew. This document is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource of available data, experimental methodologies, and mechanistic insights.

Executive Summary

This compound, a member of the triazole class of fungicides, functions as a sterol biosynthesis inhibitor (SBI), specifically targeting the C14-demethylase enzyme in fungi. This mode of action disrupts the production of ergosterol, an essential component of fungal cell membranes, leading to inhibited growth and development of the pathogen. Older generation fungicides encompass a broader range of chemical classes with diverse mechanisms. This guide focuses on two key older groups:

  • Dithiocarbamates (e.g., Mancozeb): These are multi-site inhibitors that disrupt various enzymatic processes within the fungal cell.

  • Benzimidazoles (e.g., Benomyl, Thiophanate-methyl): These fungicides interfere with microtubule assembly, a critical process for cell division.

Fungicide Mechanisms of Action

The following diagrams illustrate the distinct signaling pathways and mechanisms of action for this compound and the older generation fungicides discussed.

digraph "Imibenconazole_Mechanism" {
  graph [rankdir="LR", splines=ortho, nodesep=0.5];
  node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"];
  edge [arrowhead=normal, penwidth=1.5];

subgraph "cluster_Fungal_Cell" { label="Fungal Cell"; bgcolor="#F1F3F4"; node [fillcolor="#FFFFFF", fontcolor="#202124"];

} }

Figure 2. Mechanisms of older fungicides: multi-site vs. specific microtubule disruption.

Comparative Efficacy Data

The following tables summarize available efficacy data for this compound and older generation fungicides against apple scab, pear rust, and powdery mildew. It is crucial to note that this data is compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.

Table 1: Efficacy Against Apple Scab (Venturia inaequalis)

Fungicide ClassActive IngredientDisease Control (%)Reference/Notes
Triazole (SBI) This compound Data from direct comparative trials not available.As a DMI fungicide, it is expected to have curative activity.
Triazole (SBI)DifenoconazoleUp to 85.8% (preventive)[1]
Dithiocarbamate Mancozeb 89.62%[2]
Benzimidazole Thiophanate-methyl Reduced efficacy due to resistance, often below 44%[1][3]

Table 2: Efficacy Against Pear Rust (Gymnosporangium fuscum)

Fungicide ClassActive IngredientDisease Control (%)Reference/Notes
Triazole (SBI) This compound Data from direct comparative trials not available.
Triazole (SBI)Difenoconazole88.53% - 99.38%[2]
Dithiocarbamate Mancozeb 89.62%[2]
Benzimidazole Thiophanate-methyl Data from direct comparative trials not available.

Table 3: Efficacy Against Powdery Mildew (e.g., Podosphaera leucotricha)

Fungicide ClassActive IngredientDisease Control (%)Reference/Notes
Triazole (SBI) This compound Data from direct comparative trials not available.DMI fungicides are widely used for powdery mildew control. [4]
Triazole (SBI)Myclobutanil, FlutriafolConsistently low disease incidence[4]
Dithiocarbamate Mancozeb Not typically a primary fungicide for powdery mildew.
Benzimidazole Benomyl Excellent control in greenhouse trials.[5]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of efficacy studies. Below are generalized experimental protocols for fungicide evaluation against the target diseases, based on common practices found in the literature.

General Experimental Workflow for Fungicide Efficacy Trials
```dot digraph "Experimental_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [arrowhead=normal, penwidth=1.5, color="#4285F4"];

"Start" [shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Setup" [label="Experimental Setup\n(Field Plot or Greenhouse)"]; "Inoculation" [label="Pathogen Inoculation\n(Artificial or Natural)"]; "Application" [label="Fungicide Application\n(Preventive or Curative)"]; "Incubation" [label="Incubation Period\n(Controlled Environment)"]; "Assessment" [label="Disease Assessment\n(Incidence and Severity)"]; "Analysis" [label="Data Analysis\n(Statistical Comparison)"]; "End" [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

"Start" -> "Setup"; "Setup" -> "Inoculation"; "Inoculation" -> "Application"; "Application" -> "Incubation"; "Incubation" -> "Assessment"; "Assessment" -> "Analysis"; "Analysis" -> "End"; }

References

A Comparative Analysis of Imibenconazole and SCH 39304: Unveiling Two Triazoles with Divergent Paths

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers, scientists, and drug development professionals on the characteristics, mechanisms, and experimental data of the agricultural fungicide Imibenconazole and the investigational human therapeutic SCH 39304.

This compound and SCH 39304 are both members of the triazole class of compounds, renowned for their potent antifungal properties. However, their development and application have taken distinctly different paths. This compound has been primarily developed as a systemic fungicide for agricultural use, safeguarding crops from a variety of fungal diseases. In contrast, SCH 39304 was investigated as a broad-spectrum antifungal agent for treating infections in humans. This guide provides a detailed comparative analysis of these two compounds, presenting available experimental data to highlight their distinct profiles and potential applications.

Chemical and Physical Properties

A fundamental comparison begins with the chemical and physical properties of this compound and SCH 39304.

PropertyThis compoundSCH 39304
Chemical Name (4-chlorophenyl)methyl N-(2,4-dichlorophenyl)-2-(1,2,4-triazol-1-yl)ethanimidothioate[1]Racemic mixture of SCH 42427 and SCH 42426
Molecular Formula C₁₇H₁₃Cl₃N₄SNot explicitly found
Molecular Weight 411.7 g/mol Not explicitly found
Appearance Pale yellow crystalsNot explicitly found
Solubility Low aqueous solubilityNot explicitly found
Primary Application Agricultural fungicide[1][2]Investigational human antifungal agent

Mechanism of Action: A Shared Target

Both this compound and SCH 39304, like other triazole antifungals, exert their effect by inhibiting the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[1] They specifically target the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51).[1] Inhibition of this enzyme disrupts the conversion of lanosterol to ergosterol, leading to the accumulation of toxic methylated sterols in the fungal cell membrane. This alters membrane fluidity and function, ultimately inhibiting fungal growth.

Ergosterol Biosynthesis Inhibition cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Cellular Outcome Acetyl-CoA Acetyl-CoA Lanosterol Lanosterol Acetyl-CoA->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Disrupted_Membrane Disrupted Fungal Cell Membrane This compound This compound This compound->Lanosterol SCH_39304 SCH 39304 SCH_39304->Lanosterol Fungal_Growth_Inhibition Fungal Growth Inhibition Disrupted_Membrane->Fungal_Growth_Inhibition MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis prep Preparation assay Assay Setup analysis Incubation & Analysis stock Prepare SCH 39304 Stock Solution in DMSO dilution Perform Serial Dilutions of SCH 39304 in a 96-well Plate stock->dilution inoculum Prepare Standardized Fungal Inoculum inoculate Inoculate Wells with Fungal Suspension inoculum->inoculate dilution->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate determine_mic Determine MIC (Visually or Spectrophotometrically) incubate->determine_mic In_Vivo_Workflow cluster_pre Pre-Infection cluster_infection Infection & Treatment cluster_post Post-Infection Assessment acclimatize Acclimatize Mice infect Intravenous Infection acclimatize->infect prepare_inoculum Prepare C. albicans Inoculum prepare_inoculum->infect treat Administer SCH 39304 (or control) infect->treat monitor Monitor Survival treat->monitor burden Determine Fungal Burden in Organs treat->burden Imibenconazole_Synthesis start Starting Materials: 1H-1,2,4-triazole Chlorinated Phenyl Derivatives intermediates Preparation of Key Intermediates start->intermediates coupling Coupling via Thioether and Amidation Reactions intermediates->coupling final_product This compound coupling->final_product purification Crystallization and Purification final_product->purification

References

Safety Operating Guide

Proper Disposal Procedures for Imibenconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of imibenconazole, a triazole fungicide. Adherence to these procedures is critical to ensure personnel safety and environmental protection. This compound is recognized as being very toxic to aquatic life with long-lasting effects, and it is harmful if inhaled or swallowed.[1][2] Therefore, meticulous handling and disposal are paramount.

I. Pre-Disposal and Waste Minimization

Before proceeding with disposal, consider options for waste minimization. The most effective disposal method is to avoid generating waste altogether.

  • Purchase Accordingly: Acquire only the quantity of this compound needed for your immediate experimental protocols.

  • Use Completely: If possible, use all the prepared solution for its intended purpose according to label directions.[3]

  • Share Excess: If you have a small amount of unadulterated, leftover product, check if other researchers in your institution can use it. The product must be in its original, clearly labeled container.[4]

II. Step-by-Step Disposal Protocol

If disposal is unavoidable, follow these procedural steps. Always consult the product's Safety Data Sheet (SDS) and local regulations before beginning.

Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE. This includes:

  • Chemical-resistant gloves

  • Safety glasses or goggles[1]

  • A lab coat or other protective clothing

  • Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[1][5]

Step 2: Managing Empty Containers An empty pesticide container can be as hazardous as a full one due to residual contents.[4] Never reuse these containers for any other purpose.[4][6]

  • Triple-Rinse Procedure:

    • Empty the container into the application equipment or a designated waste collection vessel. Allow it to drain for at least 30 seconds.

    • Fill the container approximately one-quarter full with a suitable solvent (e.g., water, as specified by the product label or SDS).

    • Securely cap the container and shake it vigorously for 30 seconds.

    • Pour the rinsate into the application equipment or a designated hazardous waste container.[4]

    • Repeat this rinsing process two more times.[4]

  • Container Disposal: After triple-rinsing, render the container unusable by puncturing it. Dispose of the container in accordance with institutional and local hazardous waste regulations. Do not place it in regular trash or recycling unless specifically cleared by your local waste authority.[7]

Step 3: Disposing of Unused this compound and Contaminated Materials Unused or expired this compound, as well as materials contaminated during its use (e.g., absorbent pads, grossly contaminated PPE), must be treated as hazardous waste.

  • Containment: Place the waste in a clearly labeled, sealed, and chemically compatible container. The label should prominently display "Hazardous Waste" and identify the contents (this compound).

  • Storage: Store the sealed container in a designated, secure hazardous waste accumulation area. This area should be cool, away from ignition sources, and separate from incompatible materials.[1][8]

  • Professional Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Do not pour this compound down the sink, toilet, or any drain.[3][4] This is critical as wastewater treatment facilities may not be equipped to remove such pesticides, leading to the contamination of waterways and harm to aquatic ecosystems.[3]

III. This compound Properties and Hazards

The following table summarizes key quantitative data for this compound, providing a quick reference for its physical, chemical, and ecotoxicity properties.

Property CategoryParameterValueSource
Physical/Chemical AppearanceColorless solid[7]
Water Solubility (20°C)1.7 mg/L[9]
Melting Point89.7 °C[9]
Boiling Point567 °C[9]
Flash Point297 °C[9]
Vapor Pressure (20°C)0.000085 mPa[9]
Toxicity & Hazards Acute Oral ToxicityHarmful if swallowed[8]
Acute Inhalation ToxicityHarmful if inhaled[1]
Eye IrritationCauses serious eye irritation[8]
Aquatic ToxicityVery toxic to aquatic life with long lasting effects[1]
PersistenceMay be moderately persistent in aquatic systems[9]

IV. Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.

ImibenconazoleDisposal start_node Start: this compound for Disposal decision_node decision_node start_node->decision_node Assess Material process_node process_node decision_node->process_node Empty Container waste_path_node waste_path_node decision_node->waste_path_node Unused/Contaminated Material process_node_2 Triple-Rinse Container with appropriate solvent process_node->process_node_2 Follow Protocol waste_path_node_2 Package in a Labeled, Sealed Container waste_path_node->waste_path_node_2 end_node End: Proper Disposal Complete process_node_3 Collect Rinsate as Hazardous Waste process_node_2->process_node_3 process_node_4 Puncture and Dispose of Container via EHS process_node_3->process_node_4 process_node_4->end_node waste_path_node_3 Store in Designated Hazardous Waste Area waste_path_node_2->waste_path_node_3 waste_path_node_4 Arrange for Pickup by Licensed Waste Contractor waste_path_node_3->waste_path_node_4 waste_path_node_4->end_node

Caption: Workflow for this compound Waste Stream Management.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Imibenconazole

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols and disposal guidelines for researchers, scientists, and drug development professionals working with the fungicide Imibenconazole. This guide provides immediate, procedural, and step-by-step instructions to ensure the safe handling and disposal of this compound in a laboratory setting, reinforcing our commitment to being your trusted partner in laboratory safety and chemical management.

Immediate Safety and Personal Protective Equipment (PPE)

This compound presents several health and environmental hazards that necessitate the stringent use of personal protective equipment. It is harmful if swallowed, inhaled, or in contact with skin, and can cause serious eye irritation. Furthermore, it is classified as a suspected reproductive toxin and may cause damage to organs through prolonged or repeated exposure.[1] The flammable nature of some this compound solutions and its high toxicity to aquatic life demand careful handling and disposal.[1]

Recommended Personal Protective Equipment

A comprehensive PPE strategy is the first line of defense against accidental exposure. The following table summarizes the required PPE for handling this compound.

PPE CategoryItemSpecifications and Best Practices
Hand Protection Chemical-resistant glovesNitrile or butyl rubber gloves are recommended. Avoid latex gloves as they may offer insufficient protection. Always inspect gloves for tears or punctures before use.
Body Protection Chemical-resistant coveralls or lab coat with a chemical-resistant apronWear a long-sleeved lab coat over personal clothing. For tasks with a higher risk of splashing, a chemical-resistant apron or coveralls are essential.
Eye and Face Protection Safety glasses with side shields or chemical splash goggles and a face shieldAt a minimum, safety glasses with side shields are required. For procedures with a splash hazard, chemical splash goggles are necessary. A face shield should be worn in conjunction with goggles when handling larger quantities or during vigorous mixing.
Respiratory Protection NIOSH-approved respiratorA respirator may be required depending on the form of this compound being handled (e.g., powder, aerosol), the quantity, and the ventilation available. Consult your institution's environmental health and safety (EHS) department for specific guidance on respirator selection and fit-testing.
Foot Protection Closed-toe shoesLeather or other absorbent materials are not suitable. Chemical-resistant shoe covers should be worn over standard laboratory shoes.

Quantitative Toxicity Data

Understanding the toxicity of this compound is crucial for risk assessment and safe handling. The following table summarizes key toxicity values.

Toxicity MetricValueSpeciesRoute of Exposure
LD50 (Oral) >2800 mg/kgRat (male)Oral
LD50 (Oral) >3000 mg/kgRat (female)Oral
LD50 (Dermal) >2000 mg/kgRatDermal
LC50 (48 hr) 1.02 ppmCarpAquatic
LC50 (6 hr) >102 ppmWater FleaAquatic

LD50: Lethal Dose, 50%; LC50: Lethal Concentration, 50%. Data from various sources.

Currently, specific Occupational Exposure Limits (OELs) for this compound have not been established by major regulatory bodies such as OSHA, NIOSH, or ACGIH. In the absence of a specific OEL, it is imperative to handle this compound with the utmost care, employing the principles of ALARA (As Low As Reasonably Achievable) for exposure.

Experimental Protocols: Safe Handling and Disposal Procedures

Adherence to standardized procedures is critical to minimize risk and ensure a safe laboratory environment.

Safe Handling Workflow

The following workflow outlines the essential steps for safely handling this compound in a laboratory setting.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup and Decontamination cluster_disposal Waste Disposal prep_area Designate and Prepare a Well-Ventilated Work Area don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials and PPE gather_materials->prep_area consult_sds Consult the Safety Data Sheet (SDS) consult_sds->gather_materials weigh_handle Weigh and Handle this compound in a Fume Hood don_ppe->weigh_handle prepare_solution Prepare Solutions and Conduct Experiment weigh_handle->prepare_solution decontaminate_surfaces Decontaminate Work Surfaces prepare_solution->decontaminate_surfaces decontaminate_equipment Decontaminate Glassware and Equipment decontaminate_surfaces->decontaminate_equipment remove_ppe Remove and Dispose of PPE Correctly decontaminate_equipment->remove_ppe collect_waste Collect All this compound Waste in Labeled, Sealed Containers remove_ppe->collect_waste dispose_waste Dispose of Waste According to Institutional and Local Regulations collect_waste->dispose_waste

A flowchart outlining the safe handling of this compound.
Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination.

1. Waste Segregation and Collection:

  • All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) should be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid waste containing this compound should be collected in a separate, labeled, and sealed container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's EHS department.

2. Decontamination of Glassware and Equipment:

  • Glassware and equipment should be decontaminated promptly after use.

  • A triple rinse procedure is recommended:

    • Rinse with a suitable solvent (e.g., acetone (B3395972) or ethanol) that will dissolve this compound. Collect this rinse as hazardous waste.

    • Wash with soap and water.

    • Perform a final rinse with deionized water.

3. Disposal of Unused this compound:

  • Unused or expired this compound must be disposed of as hazardous chemical waste.

  • Do not pour this compound down the drain or dispose of it in the regular trash.

4. Chemical Degradation (for specialized facilities):

  • While not typically performed in a standard research lab, chemical degradation can be a method for treating triazole fungicide waste.

  • Studies have shown that processes like advanced oxidation (e.g., using ozone) can be effective in degrading triazole fungicides in aqueous solutions.[2][3]

  • Adsorption on activated carbon has also been shown to be effective in removing triazole fungicides from water.[4]

  • These methods require specialized equipment and expertise and should only be carried out by trained personnel in designated facilities.

5. Consultation with EHS:

  • Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance on waste disposal procedures. Regulations can vary by location.

Hazard and PPE Relationship

The following diagram illustrates the direct relationship between the hazards posed by this compound and the required personal protective equipment.

This compound Hazards and Corresponding PPE cluster_hazards Hazards of this compound cluster_ppe Required Personal Protective Equipment (PPE) h_ingestion Harmful if Swallowed ppe_gloves Chemical-Resistant Gloves h_ingestion->ppe_gloves h_inhalation Harmful if Inhaled ppe_respirator Respirator h_inhalation->ppe_respirator h_skin Harmful in Contact with Skin h_skin->ppe_gloves ppe_clothing Protective Clothing/Apron h_skin->ppe_clothing h_eye Causes Serious Eye Irritation ppe_goggles Safety Goggles/Face Shield h_eye->ppe_goggles h_reproductive Suspected of Damaging Fertility or the Unborn Child h_reproductive->ppe_gloves h_reproductive->ppe_clothing h_reproductive->ppe_respirator h_organ May Cause Damage to Organs h_organ->ppe_gloves h_organ->ppe_clothing h_organ->ppe_respirator h_flammable Flammable Liquid and Vapor h_flammable->ppe_clothing h_aquatic Very Toxic to Aquatic Life ppe_disposal Proper Waste Disposal h_aquatic->ppe_disposal

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.